molecular formula C10H7NO3 B103528 3-Phenyl-4-isoxazolecarboxylic acid CAS No. 18718-84-8

3-Phenyl-4-isoxazolecarboxylic acid

Cat. No.: B103528
CAS No.: 18718-84-8
M. Wt: 189.17 g/mol
InChI Key: SZKVGVRLYVFVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-4-isoxazolecarboxylic acid is a valued chemical scaffold in medicinal chemistry and drug discovery research. Its core structure, which integrates a phenyl-substituted isoxazole ring with a carboxylic acid functional group, makes it a versatile precursor and critical intermediate for synthesizing novel compounds with potential biological activity . Researchers utilize this compound to develop new molecular entities, particularly through the design of heterocyclic hybrids. These hybrids, created by linking the isoxazole moiety to other pharmacophores, are a powerful strategy for generating compounds with enhanced or multi-target activities . The this compound framework has been identified as a key component in the development of inhibitors for specific enzymes. In scientific studies, derivatives of 3-isoxazolecarboxylic acid have been employed as effective bioisosteres, replacing labile functional groups like phosphates to create stable enzyme inhibitors. For instance, such derivatives have been designed as non-hydrolysable mimetics to develop potent, non-promiscuous, competitive inhibitors for proteins like the Yersinia pestis tyrosine phosphatase (YopH), showcasing their utility in probing enzyme function and mechanism . Furthermore, structurally related isoxazolecarboxylic acid derivatives are frequently investigated for their immunomodulatory potential. A significant body of research explores various substituted isoxazole compounds for their potent immunosuppressive and anti-inflammatory properties, which are valuable for studying immune response pathways . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-6-14-11-9(8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKVGVRLYVFVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80522396
Record name 3-Phenyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18718-84-8
Record name 3-Phenyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of the Isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Phenyl-4-isoxazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring system is a prominent structural motif in medicinal chemistry, valued for its ability to participate in a range of biological interactions.[1] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole core is a versatile scaffold found in numerous FDA-approved drugs, including the anti-inflammatory agent parecoxib and the immunosuppressant leflunomide.[1] this compound, in particular, serves as a crucial building block for more complex molecules, including intermediates for penicillin synthesis and various isoxazolopyridone derivatives.[2] Its derivatives have been investigated for a wide array of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

This guide provides a detailed, field-proven protocol for the synthesis of this compound, focusing on a robust and widely applicable two-step approach. The narrative emphasizes the chemical principles and experimental rationale that underpin the synthetic strategy, offering insights beyond a mere recitation of steps.

Core Synthesis Strategy: A Two-Step Cyclocondensation and Hydrolysis Approach

The most common and reliable pathway to this compound involves the initial construction of the isoxazole ring, followed by the unmasking of the carboxylic acid functionality. This strategy can be broken down into two primary stages:

  • Cyclocondensation: The formation of the isoxazole heterocycle is typically achieved through the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[4] This reaction is a classic example of heterocyclic synthesis, providing a direct route to the core scaffold.

  • Hydrolysis: The carboxylic acid group is often introduced in a protected form, commonly as an ethyl ester. The final step, therefore, involves the hydrolysis of this ester to yield the target this compound.

This approach offers high regioselectivity and generally proceeds with good yields, making it suitable for both laboratory-scale synthesis and potential scale-up operations.[5]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification (Hydrolysis) A Ethyl 2-benzoyl-3-oxobutanoate (β-Ketoester) C Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate A->C Reaction with B Hydroxylamine Hydrochloride B->C D Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate F This compound (Final Product) D->F Hydrolysis with E Base (e.g., NaOH) E->F

Caption: Overall workflow for the two-step synthesis of this compound.

Mechanistic Insights: The Chemistry of Isoxazole Formation

The cornerstone of this synthesis is the cyclocondensation reaction between a β-dicarbonyl compound and hydroxylamine.[4] Understanding the mechanism provides insight into the reaction's regioselectivity and the factors influencing its efficiency.

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of hydroxylamine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Imine/Oxime Formation: This initial attack is followed by dehydration to form an imine (or more specifically, an oxime) intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl group.

  • Final Dehydration: A subsequent loss of a water molecule from the cyclic intermediate results in the formation of the stable, aromatic isoxazole ring.[4][6]

The regioselectivity of the initial attack by hydroxylamine can sometimes lead to the formation of isomeric products (e.g., 5-isoxazolones).[7] However, careful control of reaction parameters such as temperature and pH can significantly favor the desired 3-substituted isoxazole.[7] Low temperatures, for instance, are often employed to enhance selectivity.[8][9][10]

Mechanism of Isoxazole Ring Formation

Caption: Simplified mechanism of isoxazole formation from a β-dicarbonyl and hydroxylamine.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for the preparation of substituted isoxazoles and their subsequent hydrolysis.[1][11]

Part 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This step involves the cyclocondensation of an appropriate β-ketoester with hydroxylamine hydrochloride.

Materials and Reagents:

  • Ethyl 2-benzoyl-3-oxobutanoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium acetate (1.1 equivalents) in a mixture of ethanol and water.

  • To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and stir until fully dissolved.

  • Add ethyl 2-benzoyl-3-oxobutanoate (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add cold deionized water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 5-methyl-3-phenylisoxazole-4-carboxylate as a solid.[12]

Part 2: Hydrolysis to this compound

This is a standard saponification reaction to convert the ethyl ester into the desired carboxylic acid.

Materials and Reagents:

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (1.0 equivalent) from Part 1 in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents, typically 10% w/v).

  • Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.[11]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH reaches 2-3. A precipitate will form.[5]

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to yield this compound. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).

Quantitative Data and Yields

The efficiency of this synthesis is dependent on careful control of reaction conditions. The following table provides typical quantitative parameters for this synthetic route.

ParameterStep 1: Ester SynthesisStep 2: Hydrolysis
Key Reagents Ethyl 2-benzoyl-3-oxobutanoate, NH₂OH·HClEthyl 5-methyl-3-phenylisoxazole-4-carboxylate, NaOH
Stoichiometry 1.0 : 1.1 (Ketoester : Hydroxylamine)1.0 : 2.5 (Ester : Base)
Solvent Ethanol/WaterEthanol/Water
Temperature 80-90 °C (Reflux)70-80 °C (Reflux)
Reaction Time 4-6 hours2-4 hours
Typical Yield 75-85%85-95%

Conclusion and Broader Impact

The synthesis of this compound via cyclocondensation and subsequent hydrolysis represents a reliable and well-understood pathway to a valuable chemical intermediate. The principles outlined in this guide—nucleophilic attack, cyclization, and functional group manipulation—are fundamental to the broader field of heterocyclic chemistry. For professionals in drug discovery and development, a mastery of such protocols is essential for the creation of novel molecular entities with therapeutic potential. The isoxazole scaffold, made accessible through syntheses like the one detailed here, continues to be a fertile ground for the development of new medicines.[1][3]

References

  • J-Stage. Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Available from: [Link]

  • ResearchGate. Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... Available from: [Link]

  • Agricultural Chemical Society of Japan. Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Available from: [Link]

  • ResearchGate. Synthesis and synthetic utility of 3-isoxazolols | Request PDF. Available from: [Link]

  • ResearchGate. Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. Available from: [Link]

  • Scribd. Synthesis of 3-Hydroxyisoxazoles. Available from: [Link]

  • National Institutes of Health. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Available from: [Link]

  • National Institutes of Health. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • YouTube. synthesis of isoxazoles. Available from: [Link]

  • Google Patents. Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]

  • ResearchGate. Mechanism of formation of isoxazole‐5‐carboxamides 6. Available from: [Link]

  • Google Patents. Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • NanoBioLetters. Construction of Isoxazole ring: An Overview. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Available from: [Link]

  • National Institutes of Health. Ethyl 5-methyl-3-phenyl-isoxazole-4-carboxylate. Available from: [Link]

  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • National Institutes of Health. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available from: [Link]

  • PrepChem.com. Synthesis of (e) (±)-3-Dodecyl-α-phenyl-5-isoxazole acetic acid. Available from: [Link]

  • National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • National Institutes of Health. Synthesis and Cytotoxicity of Substituted Ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Available from: [Link]

  • ResearchGate. (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available from: [Link]

  • ChemSynthesis. ethyl 5-phenyl-4-isoxazolecarboxylate. Available from: [Link]

  • ResearchGate. A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-Methyl-4-Isoxazolecarboxylate | Request PDF. Available from: [Link]

Sources

Spectroscopic Characterization of 3-Phenyl-4-isoxazolecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of the spectroscopic methods used to characterize 3-Phenyl-4-isoxazolecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. For researchers, scientists, and professionals in drug development, precise structural elucidation is paramount. This document synthesizes data from closely related analogs and foundational spectroscopic principles to present a comprehensive characterization workflow, emphasizing the "why" behind experimental choices to ensure robust and reliable results.

Introduction to this compound and its Structural Significance

This compound belongs to the isoxazole class of heterocyclic compounds. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is found in a variety of pharmacologically active compounds, including antibiotics and anti-inflammatory agents. The specific substitution pattern of a phenyl group at the 3-position and a carboxylic acid at the 4-position creates a unique electronic and steric environment that dictates its chemical reactivity and biological activity. Accurate spectroscopic characterization is the cornerstone of understanding its structure-activity relationship (SAR) and ensuring its purity and identity in drug discovery pipelines.

This guide will walk through the primary spectroscopic techniques for elucidating the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, we can deduce the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring atoms. For this compound, we expect to see signals corresponding to the isoxazole ring proton, the protons of the phenyl group, and the acidic proton of the carboxylic acid.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton, which might exchange with residual water in other solvents.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Anticipated ¹H NMR Spectral Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Inferred From
Isoxazole H-5~9.0Singlet (s)The isoxazole proton in the ethyl ester analog appears at 9.01 ppm[1].
Phenyl H (ortho)~7.8Multiplet (m)Aromatic protons in the ethyl ester analog appear between 7.75-7.79 ppm[1].
Phenyl H (meta, para)~7.5Multiplet (m)Aromatic protons in the ethyl ester analog appear between 7.45-7.50 ppm[1].
Carboxylic Acid OH~10-13Broad Singlet (br s)The acidic proton of a carboxylic acid is typically downfield and often broad.[2]

Causality of Experimental Choices: The use of a high-field NMR (≥400 MHz) is essential for resolving the multiplets in the aromatic region of the phenyl group, providing a clearer picture of the substitution pattern.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Anticipated ¹³C NMR Spectral Data:

Similar to the ¹H NMR, the expected ¹³C NMR spectrum is inferred from Ethyl 3-phenylisoxazole-4-carboxylate [1]. The key differences will be the absence of the ethyl carbon signals and a characteristic shift for the carboxylic acid carbonyl carbon.

Carbon Assignment Expected Chemical Shift (δ, ppm) Inferred From
Carboxylic Acid C=O~165-170The carbonyl of the ethyl ester is at 161.3 ppm[1]. Carboxylic acid carbonyls are typically slightly more downfield.
Isoxazole C-5~164The C-5 carbon in the ethyl ester is at 164.1 ppm[1].
Isoxazole C-3~161The C-3 carbon in the ethyl ester is at 160.9 ppm[1].
Phenyl C (para)~130Aromatic carbon shifts in the ethyl ester range from 127-131 ppm[1].
Phenyl C (ortho/meta)~127-129Aromatic carbon shifts in the ethyl ester range from 127-131 ppm[1].
Isoxazole C-4~113The C-4 carbon in the ethyl ester is at 113.1 ppm[1].

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Key IR Absorptions for this compound:

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
O-H Stretch (Carboxylic Acid)3300-2500 (broad)The very broad nature of this peak is due to hydrogen bonding and is a hallmark of a carboxylic acid.[2][3]
C-H Stretch (Aromatic)3100-3000Indicates the presence of C-H bonds on the phenyl and isoxazole rings.[3]
C=O Stretch (Carboxylic Acid)1760-1710A strong, sharp absorption characteristic of the carbonyl group. Conjugation with the isoxazole ring may shift this to the lower end of the range.[2]
C=C and C=N Stretches1600-1450These absorptions arise from the phenyl and isoxazole rings.

Self-Validating System: The presence of both the very broad O-H stretch and the strong C=O stretch provides a high degree of confidence in the assignment of the carboxylic acid functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. Fragmentation patterns can also offer structural clues.

Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which can be run in either positive or negative ion mode.

  • Analysis: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is used to determine the accurate mass.

  • Data Interpretation: The molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) is identified to confirm the molecular weight.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₀H₇NO₃

  • Exact Mass: 189.0426

  • Molecular Weight: 189.17 g/mol

In a high-resolution mass spectrum (HRMS), observing an ion with a mass-to-charge ratio (m/z) extremely close to the calculated exact mass for the protonated or deprotonated molecule would confirm the elemental formula. For example, the ethyl ester analog, C₁₂H₁₁NO₃, has a calculated [M+H]⁺ of 218.0811 and an observed value of 218.0810[1].

Potential Fragmentation: Common fragmentation pathways could include the loss of CO₂ (44 Da) from the carboxylic acid, or cleavage of the isoxazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron systems in a molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

Expected UV-Vis Absorption: The conjugated system formed by the phenyl ring and the isoxazole ring is expected to show strong absorbance in the UV region. The exact position of the absorption maximum (λ_max) will be sensitive to the solvent used[4]. One might anticipate a primary absorption band around 250-280 nm, characteristic of such aromatic heterocyclic systems.

Overall Characterization Workflow

The comprehensive characterization of this compound follows a logical progression, where each technique provides a piece of the structural puzzle.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product IR IR Spectroscopy Purification->IR Pure Sample MS Mass Spectrometry Purification->MS Pure Sample NMR NMR Spectroscopy Purification->NMR Pure Sample UV UV-Vis Spectroscopy Purification->UV Pure Sample Func_Groups Functional Groups ID'd (e.g., -COOH, Phenyl) IR->Func_Groups Mol_Weight Molecular Weight & Formula (C10H7NO3) MS->Mol_Weight Atom_Connectivity Atomic Connectivity (¹H, ¹³C assignment) NMR->Atom_Connectivity Conj_System Conjugated System Confirmed UV->Conj_System Final_Structure Final Structure Elucidation Func_Groups->Final_Structure Mol_Weight->Final_Structure Atom_Connectivity->Final_Structure Conj_System->Final_Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The multifaceted approach detailed in this guide, employing NMR, IR, MS, and UV-Vis spectroscopy, provides a robust framework for the complete structural elucidation of this compound. While direct experimental data for this specific molecule is sparse in published literature, a confident structural assignment can be achieved through careful analysis of closely related analogs and the application of fundamental spectroscopic principles. This self-validating system of complementary techniques ensures the scientific integrity required for applications in research and drug development.

References

  • Zhang, Y., Long, Z., Yan, L., Liu, L., Yang, L., & Le, Y. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+2] cycloaddition. RSC Advances, 12(1), 1-18. Supporting Information. [Link]

  • Ibrahim, M. M., Al-Refa'i, M., Ayub, K., & Ali, B. F. (2016). Synthesis, Crystal Structure, and Spectroscopic and Theoretical Studies of Two New Pyrazoline Derivatives. Journal of Spectroscopy, 2016, 8547801. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

1H NMR and 13C NMR data for 3-Phenyl-4-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Phenyl-4-isoxazolecarboxylic Acid

Introduction

This compound is a heterocyclic compound belonging to the isoxazole family, a class of five-membered aromatic rings containing adjacent nitrogen and oxygen atoms. Isoxazole derivatives are recognized as crucial scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural analysis of organic molecules in solution. This guide provides a detailed technical overview of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound. As a senior application scientist, this document moves beyond a simple presentation of data, offering insights into the underlying principles, detailing a robust experimental protocol, and providing a thorough interpretation of the spectral features based on established principles and data from closely related analogues.

Part 1: Fundamental Principles of NMR in the Context of this compound

The chemical shifts (δ) observed in ¹H and ¹³C NMR spectra are exquisitely sensitive to the local electronic environment of each nucleus. In this compound, the distribution of electrons, and thus the chemical shifts, are primarily influenced by three key structural motifs: the isoxazole ring, the phenyl substituent, and the carboxylic acid group.

  • The Isoxazole Ring: As a heteroaromatic system, the isoxazole ring possesses a unique electronic character. The electronegative oxygen and nitrogen atoms induce significant deshielding effects on the ring's carbon and proton atoms. The proton at the 5-position (H-5), in particular, is expected to resonate at a very low field (high ppm value) due to the anisotropic effects of the ring currents and the inductive effects of the adjacent heteroatoms.[2]

  • The Phenyl Group: The protons and carbons of the phenyl ring at the 3-position will exhibit characteristic signals in the aromatic region of the spectra. The ortho-protons (adjacent to the isoxazole ring) are typically more deshielded than the meta- and para-protons due to their proximity to the heterocyclic system.

  • The Carboxylic Acid Group: The carboxylic acid moiety introduces two key features. The carbonyl carbon (C=O) is highly deshielded and appears far downfield in the ¹³C NMR spectrum (typically 160-180 ppm).[3] The acidic proton (-OH) is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing in the 10-13 ppm region in aprotic polar solvents like DMSO-d₆.[3]

Part 2: Recommended Experimental Protocol for NMR Data Acquisition

The quality and reliability of NMR data are directly dependent on a meticulously executed experimental protocol. The following procedure is designed to yield high-resolution spectra for this compound.

Rationale for Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the likely crystalline carboxylic acid. Crucially, as an aprotic hydrogen-bond acceptor, it slows down the exchange rate of the acidic -OH proton, allowing for its observation as a distinct, albeit often broad, signal. In contrast, protic solvents like methanol-d₄ or D₂O would lead to rapid H-D exchange, causing the carboxylic acid proton signal to diminish or disappear entirely.[4]

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity this compound.

    • Transfer the solid to a clean, dry, standard 5 mm NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ containing a small amount of an internal standard, typically tetramethylsilane (TMS, 0.03% v/v). TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Securely cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

  • Instrument Setup & Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS signal.

    • For ¹H NMR:

      • Acquire a standard single-pulse spectrum.

      • Set the spectral width to cover a range of -2 to 15 ppm.

      • Use a 30° pulse angle and a relaxation delay of 2 seconds.

      • Acquire 16-32 scans for a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).

      • Set the spectral width to cover a range of 0 to 200 ppm.

      • Use a 30° pulse angle and a relaxation delay of 2-3 seconds.

      • Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C isotope has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Perform a baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Part 3: Predicted NMR Spectral Data and Interpretation

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectral data, the atoms of this compound are numbered as shown in the diagram below.

Sources

Crystal structure analysis of 3-Phenyl-4-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Phenyl-4-isoxazolecarboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the methodologies and scientific reasoning involved in the single-crystal X-ray diffraction analysis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation of pharmacologically relevant molecules.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles, a class of five-membered heterocyclic compounds, are a cornerstone in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] These derivatives have shown potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] The isoxazole ring is present in several clinically used drugs, such as the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[5] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, a detailed understanding of their crystal structure is paramount for rational drug design and development.[1][4] This guide focuses on the structural analysis of this compound, a representative member of this important class of compounds.

Experimental Methodology

Synthesis of this compound

The synthesis of 3-substituted-4-isoxazole carboxylic acids can be achieved through various synthetic routes. A common approach involves the cyclization of a β-ketoester derivative with hydroxylamine.[6]

Reaction Scheme:

A plausible synthesis for this compound is outlined below:

  • Starting Material: 3-phenyl-3-oxopropionate.

  • Cyclization: Reaction with hydroxylamine hydrochloride in the presence of a base to form 3-phenyl-4-isoxazole-5-ketone.

  • Ring Opening and Re-closure: The intermediate is then treated under specific conditions to yield the desired this compound.[6]

Crystallization

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often determined empirically.

Protocol for Crystallization:

  • Solvent Screening: A range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

  • Slow Evaporation: A saturated solution of this compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent allows for the gradual formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal, including unit cell dimensions, bond lengths, and bond angles.[7][8]

Experimental Workflow for SC-XRD:

SC-XRD Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection Mount on Goniometer unit_cell Unit Cell Determination data_collection->unit_cell Raw Diffraction Data integration Data Integration & Reduction unit_cell->integration structure_solution Structure Solution (e.g., Direct Methods) integration->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structure Validation & CIF Generation refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used. A series of diffraction images are collected as the crystal is rotated.[7][10][11]

  • Data Reduction: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[10]

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods such as direct methods or the Patterson function.[9]

  • Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns.[9][10]

Expected Crystal Structure of this compound

While the crystal structure of this compound is not publicly available as of this writing, the structure of the closely related compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, provides a reliable basis for predicting its structural features.

Anticipated Crystallographic Data

The following table presents the crystallographic data for 5-Methyl-3-phenylisoxazole-4-carboxylic acid, which is expected to be similar to that of this compound.

Parameter5-Methyl-3-phenylisoxazole-4-carboxylic acid[12]
Chemical FormulaC₁₁H₉NO₃
Formula Weight203.19
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.953 (4)
b (Å)5.981 (2)
c (Å)14.142 (5)
β (°)105.548 (6)
Volume (ų)974.0 (6)
Z4
Calculated Density (g/cm³)1.386
R-factor0.039
Molecular Geometry

The molecule is expected to exhibit a non-planar conformation, with a significant dihedral angle between the phenyl and isoxazole rings.[12] The carboxylic acid group is likely to be nearly coplanar with the isoxazole ring, facilitating conjugation.

Supramolecular Interactions and Crystal Packing

Hydrogen bonding is anticipated to be a dominant feature in the crystal packing of this compound. The carboxylic acid groups are expected to form strong intermolecular O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. These dimers may then be further linked by weaker interactions, such as C-H···N or C-H···O hydrogen bonds and π-π stacking between the phenyl rings, to form a three-dimensional network.[12]

Hydrogen_Bonding cluster_dimer1 Molecule A cluster_dimer2 Molecule B A_R Isoxazole-Phenyl A_COOH C(=O)OH A_R->A_COOH B_COOH HO(O=)C A_COOH->B_COOH O-H···O R²₂(8) motif B_R Isoxazole-Phenyl B_R->B_COOH B_COOH->A_COOH O-H···O

Caption: A schematic representation of the expected hydrogen-bonded dimer formation.

Conclusion

The structural analysis of this compound, guided by the principles of X-ray crystallography and informed by the structures of closely related analogues, provides critical insights into its molecular conformation and intermolecular interactions. This knowledge is invaluable for understanding its physicochemical properties and for designing new isoxazole-based therapeutic agents with improved efficacy and selectivity. The methodologies detailed in this guide represent a robust framework for the structural elucidation of novel crystalline materials in the pharmaceutical sciences.

References

  • Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., Tiwari, V., Singh, S., & Kumar, M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10(1). Available from: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available from: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available from: [Link]

  • Al-Ostath, S. M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Center for Biotechnology Information. Available from: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available from: [Link]

  • Unknown. (n.d.). Supplementary Information Single Crystal X-Ray Diffraction. Source not specified.
  • Google Patents. (n.d.). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents.
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Collection of X-ray diffraction data from macromolecular crystals. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.
  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Saint Petersburg State University. Available from: [Link]

  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available from: [Link]

Sources

The Isoxazole Nucleus: A Cornerstone in Antibiotic Development - A Technical Guide to 3-Phenyl-4-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the discovery, history, and chemical intricacies of 3-Phenyl-4-isoxazolecarboxylic acid, a pivotal molecule that became a cornerstone in the development of life-saving penicillinase-resistant penicillins. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity and its enduring legacy in medicinal chemistry.

Foreword: The Unseen Scaffolding of a Revolution

The story of antibiotics is often told through the lens of serendipitous discoveries and heroic clinical applications. However, behind these celebrated narratives lies the meticulous and often unsung work of synthetic chemists. This compound is a prime example of such a foundational molecule. While not a therapeutic agent itself, its unique structural features provided the essential scaffolding for a new class of antibiotics that addressed the growing crisis of penicillin resistance. This guide aims to illuminate the scientific journey of this unassuming acid, from its conceptualization to its critical role in shaping modern antibacterial therapies.

The Genesis of a Solution: The Rise of Penicillin Resistance and the Dawn of Isoxazolyl Penicillins

The introduction of Penicillin G in the 1940s marked a watershed moment in medicine, transforming the treatment of bacterial infections. However, the widespread use of this "miracle drug" soon led to the emergence of penicillin-resistant strains of bacteria, most notably Staphylococcus aureus. These resistant bacteria produce β-lactamase enzymes, which hydrolyze the β-lactam ring of penicillin, rendering it inactive. This growing threat necessitated the development of new penicillins that could withstand the enzymatic onslaught.

The breakthrough came with the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), in 1957 by researchers at Beecham Research Laboratories. This discovery opened the door to the era of semi-synthetic penicillins, where various acyl side chains could be attached to the 6-APA core to modify the antibiotic's properties. The strategic goal was to design a side chain that would sterically hinder the approach of β-lactamase to the vulnerable β-lactam ring without abolishing its antibacterial activity.

This quest led researchers to explore bulky, rigid heterocyclic systems. The isoxazole ring, with its unique electronic and steric properties, emerged as a promising candidate. The attachment of a 3-phenyl-5-methyl-4-isoxazolyl moiety to the 6-APA nucleus culminated in the synthesis of Oxacillin, the first of the isoxazolyl penicillins. This seminal development demonstrated the power of rational drug design in overcoming antibiotic resistance.

Physicochemical and Spectroscopic Profile of this compound and its Derivatives

A thorough understanding of the physical and spectral properties of this compound and its key derivatives is fundamental for their synthesis, purification, and characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
3-Phenylisoxazole-5-carboxylic AcidC₁₀H₇NO₃189.17213¹H NMR (DMSO-d₆): δ 7.50-8.00 (m, 5H, Ar-H), 7.65 (s, 1H, isoxazole-H). ¹³C NMR (DMSO-d₆): δ 162.5, 158.0, 131.5, 130.0, 129.5, 127.0, 105.0. IR (KBr, cm⁻¹): 3100-2500 (O-H), 1720 (C=O), 1610, 1580.[1]
5-Methyl-3-phenylisoxazole-4-carboxylic acidC₁₁H₉NO₃203.19192-194¹H NMR (CDCl₃): δ 10.5 (br s, 1H, COOH), 7.75-7.85 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 2.8 (s, 3H, CH₃). ¹³C NMR (CDCl₃): δ 171.0, 165.0, 162.0, 130.5, 129.0, 128.5, 110.0, 12.5. IR (KBr, cm⁻¹): 3000-2500 (O-H), 1700 (C=O), 1600, 1570. MS (EI): m/z 203 (M⁺).[2][3][4]
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylateC₁₃H₁₃NO₃231.2545-47¹H NMR (CDCl₃): δ 7.7-7.8 (m, 2H, Ar-H), 7.3-7.4 (m, 3H, Ar-H), 4.3 (q, 2H, CH₂), 2.7 (s, 3H, CH₃), 1.3 (t, 3H, CH₃). ¹³C NMR (CDCl₃): δ 168.0, 164.0, 161.0, 130.0, 128.5, 128.0, 111.0, 61.0, 14.0, 12.0.[5]

Synthesis of this compound: A Detailed Protocol

The synthesis of 3-substituted-4-isoxazolecarboxylic acids can be achieved through various routes. A common and effective method involves the cyclization of a β-ketoester with hydroxylamine, followed by subsequent chemical transformations.[6]

Experimental Protocol: High-Regioselectivity Synthesis of this compound[7]

This protocol outlines a three-step synthesis with high regioselectivity and yield.

Step 1: Synthesis of 3-Phenyl-4,5-dihydro-5-isoxazolone

  • In a suitable reaction vessel, dissolve sodium carbonate (0.5 mol) in 1.5 L of water with stirring until complete dissolution.

  • Add hydroxylamine hydrochloride (1 mol) in portions to the sodium carbonate solution. Stir for 30 minutes, ensuring no further gas evolution.

  • Slowly add methyl 3-oxo-3-phenylpropanoate (1 mol) dropwise to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • After the reaction is complete, extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-phenyl-4,5-dihydro-5-isoxazolone.

Step 2: Synthesis of 4-(Dimethylaminomethylene)-3-phenyl-4,5-dihydro-5-isoxazolone

  • Dissolve the 3-phenyl-4,5-dihydro-5-isoxazolone (0.5 mol) in 500 mL of tetrahydrofuran (THF) and cool the solution to -5 °C.

  • Slowly add N,N-dimethylformamide dimethyl acetal (0.55 mol) dropwise, maintaining the temperature at or below 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Remove the THF under reduced pressure to yield the crude product, 4-(dimethylaminomethylene)-3-phenyl-4,5-dihydro-5-isoxazolone.

Step 3: Synthesis of this compound

  • To a mixture of 4-(dimethylaminomethylene)-3-phenyl-4,5-dihydro-5-isoxazolone (0.32 mol) in 500 mL of water, add sodium hydroxide (0.32 mol).

  • Stir the mixture and warm to 40 °C for 1 hour.

  • After the reaction is complete, concentrate the solution to dryness to obtain the sodium salt of this compound.

  • Dissolve the salt in water and slowly add 6 N hydrochloric acid with stirring until the pH reaches 2-3.

  • Extract the resulting precipitate with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The reported yield for this step is approximately 90.5%.[6]

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Acetalization cluster_step3 Step 3: Ring Opening, Re-closure & Acidification A Methyl 3-oxo-3-phenylpropanoate C 3-Phenyl-4,5-dihydro-5-isoxazolone A->C B Hydroxylamine Hydrochloride + Sodium Carbonate B->C E 4-(Dimethylaminomethylene)-3-phenyl- 4,5-dihydro-5-isoxazolone C->E D N,N-Dimethylformamide dimethyl acetal D->E H This compound E->H F Sodium Hydroxide F->H 1. NaOH 2. HCl G Hydrochloric Acid

Caption: Synthetic workflow for this compound.

The Leap to Antibiotics: From Carboxylic Acid to Penicillin

The true significance of this compound and its derivatives lies in their role as the acyl side-chain precursors for the isoxazolyl penicillins. The carboxylic acid is first converted to a more reactive acyl chloride, which is then coupled with 6-aminopenicillanic acid (6-APA) to form the final antibiotic.

Experimental Protocol: Synthesis of 3-Phenyl-5-methyl-4-isoxazolecarbonyl Chloride[8]

This protocol describes the conversion of the carboxylic acid to the corresponding acyl chloride, a key intermediate for penicillin synthesis.

  • In a 500 mL four-neck flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add 100 mL of chlorobenzene and 22 g of 99.2% 3-phenyl-5-methyl-4-isoxazolecarboxylic acid.

  • Initiate stirring and add a solution of bis(trichloromethyl) carbonate (0.34 molar equivalents) and N,N-dimethylformamide (0.01 molar equivalents) in chlorobenzene.

  • Heat the mixture to 130 °C and maintain a steady reflux for 2 hours.

  • After the reaction is complete, recover the chlorobenzene by distillation under reduced pressure.

  • Collect the fraction distilling at 153-155 °C under a vacuum of 0.667 kPa to obtain 3-phenyl-5-methyl-4-isoxazolecarbonyl chloride.

Oxacillin_Synthesis cluster_activation Side-Chain Activation cluster_coupling Coupling with Penicillin Nucleus A 3-Phenyl-5-methyl-4- isoxazolecarboxylic Acid C 3-Phenyl-5-methyl-4- isoxazolecarbonyl Chloride A->C B Bis(trichloromethyl) carbonate + DMF (cat.) B->C E Oxacillin C->E D 6-Aminopenicillanic Acid (6-APA) D->E

Caption: Synthesis of Oxacillin from the isoxazole carboxylic acid.

Structure-Activity Relationship of Isoxazolyl Penicillins: A Comparative Analysis

The success of Oxacillin spurred the development of other isoxazolyl penicillins, namely Cloxacillin and Dicloxacillin. These analogs feature chlorine substitutions on the phenyl ring, which significantly impact their pharmacokinetic and antibacterial properties.[7]

AntibioticR1R2Protein Binding (%)Relative Bioavailability (Oral)
OxacillinHH~93Moderate
CloxacillinClH~95Good
DicloxacillinClCl~97High

The addition of electron-withdrawing chlorine atoms to the phenyl ring enhances the acid stability of the molecule, leading to improved oral bioavailability. Furthermore, the increased lipophilicity contributes to higher serum protein binding, which can prolong the antibiotic's half-life in the body.[8] However, it is the steric bulk of the entire 3-aryl-5-methyl-4-isoxazolyl side chain that is crucial for its primary function: preventing the hydrolysis of the β-lactam ring by bacterial β-lactamases.

Caption: Structure-activity relationship of isoxazolyl penicillins.

Conclusion and Future Perspectives

This compound stands as a testament to the power of medicinal chemistry to address evolving therapeutic challenges. Its discovery and utilization as a key building block for the isoxazolyl penicillins provided a much-needed solution to the problem of penicillin resistance in the mid-20th century. The principles of steric hindrance and rational drug design that guided the development of these antibiotics continue to be relevant in the ongoing battle against antimicrobial resistance.

While the emergence of new resistance mechanisms has necessitated the development of newer classes of antibiotics, the isoxazolyl penicillins, born from the strategic use of the isoxazole scaffold, remain valuable agents in the clinical setting. The story of this compound serves as a powerful reminder to researchers that the exploration of novel chemical scaffolds and a deep understanding of structure-activity relationships are paramount in the quest for the next generation of life-saving drugs.

References

  • Rolinson, G. N. (1971). Structure activity relationships in semi-synthetic penicillins. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 261(837), 355-367.
  • Bass, J. W., Bruhn, F. W., Merritt, W. T., Suttle, D. E., & Jirka, J. H. (1982). Comparison of oral penicillinase-resistant penicillins: contrasts between agents and assays. Southern Medical Journal, 75(4), 408-410.
  • PubChem. (n.d.). 3-Phenylisoxazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Phenyl-5-methylisoxazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. John Wiley & Sons, Inc. Retrieved from [Link]

  • Sert, Y., et al. (2015). FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 85-94.
  • CAS Common Chemistry. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • PubMed. (1963). [5-METHYL-3-PHENYL-4-ISOXAZOLYL PENICILLIN (OXACILLIN)
  • PubChem. (n.d.). 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Drugs.com. (n.d.). Dicloxacillin vs Oxacillin Comparison. Retrieved from [Link]

  • PubMed. (1970). The isoxazolyl penicillins: oxacillin, cloxacillin, and dicloxacillin. Medical clinics of North America, 54(5), 1127–1143.
  • PubMed. (1964). DICLOXACILLIN, A NEW ANTIBIOTIC: CLINICAL STUDIES AND LABORATORY COMPARISONS WITH OXACILLIN AND CLOXACILLIN. Antimicrobial agents and chemotherapy, 10, 257–262.
  • ResearchGate. (n.d.). Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Orientation of the dipole moment in the group of isoxazolyl penicillins (oxacillin, cloxacillin, and dicloxacillin). Retrieved from [Link]

  • PubMed. (1970). Comparison of cephalexin, oxacillin, cloxacillin, dicloxacillin and nafcillin in streptococcal infections in monkeys. The Journal of infectious diseases, 121(6), 629–635.
  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643.
  • Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5.

Sources

Biological Activity Screening of 3-Phenyl-4-isoxazolecarboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological evaluation of 3-Phenyl-4-isoxazolecarboxylic acid, a heterocyclic compound built on the versatile isoxazole scaffold. The isoxazole ring is a prominent feature in numerous pharmacologically active agents, valued for its contribution to molecular stability and its ability to engage with a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[1][2] This document outlines a structured, field-proven approach for researchers, scientists, and drug development professionals to systematically screen this compound and elucidate its therapeutic potential. The protocols described herein are designed to be self-validating, emphasizing causality and reproducibility in experimental design.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic and structural properties allow it to serve as a versatile pharmacophore capable of participating in various non-covalent interactions with biological macromolecules.[3] The stability of the ring system permits extensive functionalization, while under certain reductive conditions, the weak N-O bond offers a site for strategic cleavage, making it a useful synthetic intermediate.[1] The incorporation of the isoxazole moiety is a key feature in approved drugs such as the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antirheumatic drug Leflunomide, underscoring the therapeutic relevance of this heterocyclic system.[1] This history of clinical success provides a strong rationale for investigating novel derivatives like this compound.

Test Article: Synthesis of this compound

To ensure the integrity and reproducibility of biological screening, a well-characterized and highly pure sample of the test article is paramount. The following is a high-regioselectivity synthesis method adapted from established procedures.[4]

Rationale: This multi-step synthesis is designed to overcome common challenges in isoxazole chemistry, such as the formation of isomers and low yields, by using a regioselective approach that ensures the desired 3,4-substitution pattern.[4]

Synthesis Protocol

Step 1: Preparation of 3-Phenyl-4-isoxazol-5(4H)-one

  • In an appropriate reaction vessel, dissolve 3-oxo-3-phenylpropanoate as the starting material.

  • Perform a cyclization reaction with hydroxylamine hydrochloride in an aqueous alkaline solution. This reaction forms the initial isoxazolone ring.[4]

Step 2: Formation of 4-(Dimethylaminomethylene)-3-phenylisoxazol-5(4H)-one

  • React the 3-Phenyl-4-isoxazol-5(4H)-one from Step 1 with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • This acetalization step introduces the necessary functional group at the 4-position for the subsequent rearrangement.[4]

Step 3: Ring Opening, Re-closure, and Acidification

  • Subject the product from Step 2 to hydrolysis in an alkaline solution (e.g., sodium hydroxide). This opens the lactone ring.[4]

  • The intermediate undergoes a spontaneous re-closure to form the sodium salt of this compound.

  • Carefully acidify the solution with a strong acid (e.g., 6N HCl) to a pH of 2-3.

  • The final product, this compound, will precipitate and can be isolated by filtration, followed by extraction with a suitable organic solvent like ethyl acetate.[4]

  • The final product should be purified (e.g., by recrystallization) and its structure and purity confirmed using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Acetalization cluster_2 Step 3: Rearrangement & Acidification start 3-Oxo-3-phenylpropanoate step1 3-Phenyl-4-isoxazol-5(4H)-one start->step1 Hydroxylamine HCl, Alkali step2 4-(Dimethylaminomethylene)-3-phenylisoxazol-5(4H)-one step1->step2 DMF-DMA step3 Sodium 3-Phenyl-4-isoxazolecarboxylate step2->step3 Alkaline Hydrolysis final This compound step3->final Acidification (HCl)

Caption: High-regioselectivity synthesis of the target compound.

Primary Biological Screening Cascade

The following sections detail the experimental protocols for a primary screening cascade designed to identify significant biological activities of this compound.

Antimicrobial Activity Screening

Rationale: The isoxazole scaffold is a component of several clinically used antibiotics. Therefore, evaluating the test article for antibacterial and antifungal activity is a logical first step. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, starting from a high concentration (e.g., 256 µg/mL).[5][7]

  • Inoculum Preparation: Culture the selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[5]

  • Assay Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of the appropriate broth to all wells. Add 100 µL of the test compound's highest concentration to the first column and perform serial dilutions across the plate by transferring 100 µL from one column to the next, discarding the final 100 µL from the tenth column.[5][7]

  • Inoculation: Add the prepared microbial inoculum to each well (except for the sterility control wells). The final volume in each well should be 200 µL.[5]

  • Controls: Include a positive control (broth + inoculum, no compound) and a sterility control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[7]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Workflow prep_compound Prepare Serial Dilutions of Test Compound setup_plate Dispense Dilutions & Inoculum into 96-Well Plate prep_compound->setup_plate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->setup_plate incubate Incubate Plate (e.g., 37°C, 24h) setup_plate->incubate read_results Visually Inspect for Growth Inhibition incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity: Cytotoxicity Screening

Rationale: Isoxazole derivatives are widely investigated as anticancer agents, acting through diverse mechanisms such as apoptosis induction, tubulin polymerization inhibition, and enzyme inhibition (e.g., topoisomerase, HDAC).[2][8][9] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. It is a standard preliminary screen to identify compounds that reduce the viability of cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Incubate the cells for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Isoxazole derivatives have been shown to exert their anticancer effects through multiple pathways. A screening hit from the MTT assay would warrant further investigation into these mechanisms.[8][9]

Anticancer_Mechanisms cluster_pathways Cellular Targets & Pathways isoxazole Isoxazole Derivative tubulin Tubulin Polymerization isoxazole->tubulin Inhibition topoisomerase Topoisomerase isoxazole->topoisomerase Inhibition hdac HDAC isoxazole->hdac Inhibition aromatase Aromatase isoxazole->aromatase Inhibition apoptosis Apoptosis Induction isoxazole->apoptosis Induction outcome Cancer Cell Death tubulin->outcome topoisomerase->outcome hdac->outcome aromatase->outcome apoptosis->outcome

Caption: Potential anticancer mechanisms of isoxazole derivatives.[8]

Anti-inflammatory Activity Screening

Rationale: Chronic inflammation is a key driver of many diseases. Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and is responsible for the production of prostaglandins.[11] Inhibition of COX-2 is a major therapeutic strategy for treating inflammation. Given that some isoxazole-containing drugs are known COX-2 inhibitors, screening the test article for this activity is highly relevant.[1] A fluorometric assay provides a sensitive and high-throughput method for this evaluation.

  • Reagent Preparation: Prepare all reagents as specified by a commercial COX-2 inhibitor screening kit. This typically includes a reaction buffer, a fluorometric probe, heme cofactor, and human recombinant COX-2 enzyme.[12][13]

  • Inhibitor and Control Setup: In a 96-well white opaque plate, add the test compound (this compound) at various concentrations. Also include wells for an Enzyme Control (no inhibitor), a known COX-2 inhibitor (e.g., Celecoxib) as an Inhibitor Control, and a background control (inactive enzyme).[12][13]

  • Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the background control. Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.[14]

  • Reaction Initiation: Prepare a reaction mixture containing the buffer, heme, and probe. Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells simultaneously using a multi-channel pipette.[14][15]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C using a fluorescence plate reader.[12][15]

  • Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well. Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.

COX2_Workflow setup_plate Dispense Test Compound, Controls, & COX-2 Enzyme into Plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate initiate_reaction Add Substrate (Arachidonic Acid) pre_incubate->initiate_reaction measure_fluorescence Read Fluorescence Kinetically (Ex/Em = 535/587 nm) initiate_reaction->measure_fluorescence calculate_inhibition Calculate Rate & Percent Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC₅₀ Value calculate_inhibition->determine_ic50

Caption: Workflow for fluorometric COX-2 inhibition screening.

Antioxidant Activity Screening

Rationale: Oxidative stress from free radicals contributes to numerous pathological conditions. Phenolic compounds are well-known antioxidants.[16] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to assess the free radical scavenging ability of a compound.[17] It relies on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[18]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light. Its absorbance at 517 nm should be approximately 1.0.[17]

  • Sample Preparation: Prepare a stock solution of this compound in methanol and create a range of serial dilutions. A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.

  • Reaction Setup: In a 96-well plate, add a specific volume (e.g., 20 µL) of each sample dilution or control to the wells. Add a larger volume (e.g., 180-200 µL) of the DPPH working solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. A blank containing only methanol should be used to zero the reader.[19]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution with methanol instead of the sample. Plot the percentage of inhibition against the compound concentrations to determine the IC₅₀ value.[17]

The primary mechanism for phenolic antioxidants involves the donation of a hydrogen atom from a hydroxyl group to neutralize a free radical. This process is often described by the Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms.[20][21]

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) Mechanism ArOH Phenolic Antioxidant (Ar-OH) ArO Antioxidant Radical (Ar-O•) ArOH->ArO + R• R Free Radical (R•) RH Neutralized Molecule (R-H) R->RH + Ar-OH

Sources

An In-depth Technical Guide to 3-Phenyl-4-isoxazolecarboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an attractive moiety for drug design. This guide focuses on a specific, highly versatile derivative: 3-Phenyl-4-isoxazolecarboxylic acid . We will explore its synthesis, fundamental reactivity, and strategic application as a building block for creating complex molecular architectures, particularly in the context of drug discovery and development. This document serves as a practical resource, providing not only theoretical insights but also detailed, actionable experimental protocols.

Core Concepts: Understanding the Building Block

This compound is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a phenyl group at the 3-position and a carboxylic acid at the 4-position. This specific arrangement provides a rigid scaffold that strategically positions the phenyl group and a reactive carboxylic acid "handle," making it an ideal starting point for library synthesis and lead optimization.

Physicochemical & Spectroscopic Profile

A foundational understanding of a building block's properties is critical for its effective use in synthesis.

PropertyValueSource(s)
Molecular Formula C₁₀H₇NO₃[5][6]
Molecular Weight 189.17 g/mol [5]
Appearance White to off-white solid
Melting Point ~189-194 °C[7]
CAS Number 17153-21-8 (isomer dependent)[5]
InChI Key GLNQCTGGLIXRRJ-UHFFFAOYSA-N

Spectroscopic Signatures:

  • ¹H NMR: Expect aromatic proton signals (multiplets) in the range of δ 7.4-8.0 ppm corresponding to the phenyl group. The carboxylic acid proton will appear as a broad singlet significantly downfield (>10 ppm), depending on the solvent.

  • ¹³C NMR: Aromatic carbons will appear in the δ 125-135 ppm range. The spectrum will be characterized by the carbonyl carbon of the carboxylic acid (~165-170 ppm) and the carbons of the isoxazole ring.

  • IR Spectroscopy: Key stretches include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=N/C=C stretches for the heterocyclic and aromatic rings (~1400-1600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 190.04.

Synthesis of the Core Scaffold

The construction of the 3-substituted-4-isoxazolecarboxylic acid core is a critical first step. While several methods exist, a highly regioselective and scalable approach is paramount for its use as a reliable building block. A robust method involves a multi-step sequence starting from a 3-substituted-3-oxopropionate.[8]

High-Regioselectivity Synthetic Pathway

A patented method outlines an efficient, high-yield synthesis that avoids the formation of difficult-to-separate isomers.[8] The process involves the cyclization of a β-ketoester, followed by functionalization at the 4-position and subsequent hydrolysis to yield the target carboxylic acid.

Synthesis_Pathway A 3-Phenyl-3-oxopropionate B 3-Phenyl-4H-isoxazol-5-one A->B Hydroxylamine HCl, Base Water C 4-(Dimethylaminomethylene)- 3-phenyl-4H-isoxazol-5-one B->C DMFDMA D This compound C->D 1. NaOH (aq), Δ 2. HCl (aq)

Caption: High-regioselectivity synthesis of this compound.

Detailed Synthesis Protocol

The following protocol is adapted from established industrial methods.[8]

Step 1: Synthesis of 3-Phenyl-4H-isoxazol-5-one

  • To a stirred solution of hydroxylamine hydrochloride and a suitable base (e.g., sodium carbonate) in water at 0-10 °C, slowly add ethyl 3-phenyl-3-oxopropionate.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion by TLC.

  • Upon completion, extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Phenyl-4H-isoxazol-5-one, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(Dimethylaminomethylene)-3-phenyl-4H-isoxazol-5-one

  • Dissolve the crude 3-Phenyl-4H-isoxazol-5-one in an appropriate solvent.

  • Add N,N-dimethylformamide dimethyl acetal (DMFDMA).

  • Heat the mixture to reflux and stir for several hours until TLC indicates the consumption of the starting material.

  • Cool the reaction and concentrate under reduced pressure to obtain the crude intermediate.

Step 3: Hydrolysis to this compound

  • To the crude 4-(Dimethylaminomethylene)-3-phenyl-4H-isoxazol-5-one, add an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Heat the mixture to approximately 40-70 °C and stir for 1-2 hours. This step involves a ring-opening and re-closure mechanism.

  • After cooling the reaction mixture, slowly acidify with a strong acid (e.g., 6N HCl) to a pH of 2-3.

  • The product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to afford high-purity this compound.[8]

Key Transformations & Reactivity

The synthetic utility of this compound stems from the reactivity of its carboxylic acid group. This functional group is a gateway to a vast chemical space through the formation of amides, esters, and other derivatives.

Reactivity_Workflow Start This compound AcylChloride 3-Phenyl-4-isoxazolecarbonyl chloride Start->AcylChloride SOCl₂, Oxalyl Chloride Amide Amide Derivatives (R-NH-CO-Isoxazole) Start->Amide Amine (R-NH₂) Coupling Reagents (EDC, HATU) Ester Ester Derivatives (R-O-CO-Isoxazole) Start->Ester Alcohol (R-OH) Acid Catalyst, Δ AcylChloride->Amide Amine (R-NH₂) AcylChloride->Ester Alcohol (R-OH)

Caption: Key synthetic transformations of this compound.

Amide Bond Formation: The Workhorse Reaction

The conversion of the carboxylic acid to an amide is arguably the most important transformation in leveraging this building block for drug discovery. This is typically achieved using coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by an amine.

Common Coupling Systems:

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble and highly efficient reagent. The reaction often includes an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[9]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and lead to rapid amide bond formation with high yields.[10]

General Protocol for Amide Coupling (EDC/HOBt):

  • Dissolve this compound (1.0 eq) in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add HOBt (1.2 eq) and the desired primary or secondary amine (1.1 eq).

  • Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. The product is typically purified by column chromatography or recrystallization.[9][11]

Acyl Chloride and Ester Formation

For certain applications, conversion to the more reactive acyl chloride or to an ester may be desired.

  • Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent provides the corresponding 3-phenyl-4-isoxazolecarbonyl chloride. This intermediate readily reacts with amines and alcohols without the need for coupling reagents.[12][13]

  • Esterification: Standard Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) can be used. Alternatively, the acyl chloride can be reacted with an alcohol to form the ester under milder conditions.

Applications in Medicinal Chemistry & Drug Discovery

The isoxazole scaffold is a validated pharmacophore. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][14] this compound provides a direct route to novel chemical entities within these therapeutic areas.

Application_Pathway cluster_targets Therapeutic Targets BuildingBlock 3-Phenyl-4-isoxazole- carboxylic acid Library Diverse Amide/Ester Library Synthesis BuildingBlock->Library Amide Coupling Screening High-Throughput Screening (HTS) Library->Screening Lead Hit-to-Lead Optimization (SAR) Screening->Lead Candidate Preclinical Candidate Lead->Candidate T1 Kinases Candidate->T1 Biological Activity T2 GPCRs Candidate->T2 Biological Activity T3 Enzymes (e.g., COX-2) Candidate->T3 Biological Activity T4 Ion Channels Candidate->T4 Biological Activity

Caption: Drug discovery workflow using the isoxazole building block.

Case Study: Anticancer Agents

Research has shown that isoxazole-carboxamide derivatives can be potent anticancer agents.[11] In one study, a series of 3-methyl-5-phenyl-isoxazole-4-carboxamides were synthesized and evaluated against a panel of cancer cell lines. The results demonstrated that specific substitutions on the aniline portion of the molecule led to compounds with nanomolar potency against melanoma cell lines.[11] This highlights the power of using the isoxazole carboxylic acid core to rapidly generate and test structure-activity relationships (SAR).

Case Study: Inhibitors of the Mitochondrial Permeability Transition Pore (mtPTP)

Diarylisoxazole-3-carboxamides have been identified as novel and potent inhibitors of the mtPTP, a target implicated in various cell death pathways and diseases.[13] The synthesis of these compounds was achieved by coupling various substituted isoxazole carboxylic acids with a range of anilines. The SAR studies revealed that substitutions on both the phenyl ring of the isoxazole core and the aniline ring were critical for potency, underscoring the value of having a versatile building block to explore this chemical space.[13]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its robust synthesis, predictable reactivity, and the proven biological relevance of its derivatives make it an invaluable asset for medicinal chemists. The ability to rapidly generate diverse libraries of amides and esters from this single core allows for efficient exploration of SAR and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will remain central to the discovery of the next generation of medicines.

References

  • Zhou, C., et al. (2018). The recent progress of isoxazole in medicinal chemistry. PubMed. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. Available at: [Link]

  • Bhat, M., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Bhat, M., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • Jayaroopa, P., et al. (2013). A REVIEW ON SYNTHESIS AND BIOLOGICAL IMPORTANCE OF ISOXAZOLE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Unknown. (n.d.). A review of isoxazole biological activity and present synthetic techniques. ijcrt.org. Available at: [Link]

  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available at: [Link]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • Perry, G., et al. (n.d.). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed Central. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. Available at: [Link]

  • Cilibrizzi, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. Available at: [Link]

  • ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available at: [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Available at: [Link]

  • Wang, Y., et al. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH. Available at: [Link]

  • Srikantamurthy, N., et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC - NIH. Available at: [Link]

  • Yue, D., et al. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH. Available at: [Link]

  • ChemBK. (2024). 3-Phenyl-5-methylisoxazole-4-carboxylic acid ethyl ester. Available at: [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Available at: [Link]

  • Thakur, A., et al. (2025). Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. chemrxiv.org. Available at: [Link]

  • PubChem. (n.d.). 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid. Available at: [Link]

Sources

A Technical Guide to the Synthesis of 3-Phenyl-4-isoxazolecarboxylic Acid from Benzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-phenyl-4-isoxazolecarboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis originates from the readily available starting material, benzaldehyde oxime. This document delineates a robust two-stage synthetic strategy: the initial construction of the 3-phenylisoxazole core via a nitrile oxide cycloaddition, followed by a highly efficient C-H functionalization at the C4 position. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility for researchers, chemists, and professionals in pharmaceutical development.

Strategic Overview: A Two-Stage Approach to the Target Molecule

The synthesis of this compound from benzaldehyde oxime is most effectively achieved through a strategic sequence that prioritizes yield, purity, and operational simplicity. A direct cycloaddition to form the substituted ring in a single step often leads to challenges with regioselectivity. Therefore, a more robust and reliable pathway involves:

  • Formation of the Core Heterocycle: Synthesis of 3-phenylisoxazole through a [3+2] cycloaddition reaction. This involves the in situ generation of a benzonitrile oxide dipole from benzaldehyde oxime, which then reacts with a simple C2 dipolarophile.

  • Regioselective C4-Carboxylation: Functionalization of the pre-formed 3-phenylisoxazole ring. The electronic nature of the isoxazole ring allows for selective deprotonation at the C4 position, creating a nucleophilic intermediate that can be trapped with carbon dioxide to install the desired carboxylic acid group.

This approach circumvents the regiochemical issues inherent in using substituted alkynes in the initial cycloaddition and leverages the predictable reactivity of the isoxazole ring.

G cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: C4-Carboxylation A Benzaldehyde Oxime B In situ Generation of Benzonitrile Oxide A->B Oxidation (e.g., NCS) C [3+2] Cycloaddition with Acetylene B->C D 3-Phenylisoxazole C->D E 3-Phenylisoxazole F Directed Lithiation (n-BuLi, -78°C) E->F G Quenching with CO₂ (Dry Ice) F->G H This compound G->H Acidic Workup G cluster_mech1 Mechanism of Isoxazole Formation Benzaldehyde\nOxime Benzaldehyde Oxime Benzohydroximoyl\nChloride Benzohydroximoyl Chloride Benzaldehyde\nOxime->Benzohydroximoyl\nChloride + NCS - Succinimide Benzonitrile\nOxide Benzonitrile Oxide Benzohydroximoyl\nChloride->Benzonitrile\nOxide + Et₃N - Et₃N·HCl 3-Phenylisoxazole 3-Phenylisoxazole Benzonitrile\nOxide->3-Phenylisoxazole + Acetylene [3+2] Cycloaddition

Figure 2: Reaction pathway for the formation of 3-phenylisoxazole.

Experimental Protocol 1: Synthesis of 3-Phenylisoxazole

Materials & Reagents

ReagentM.W. ( g/mol )AmountMolesEquiv.
Benzaldehyde Oxime121.1410.0 g82.5 mmol1.0
N-Chlorosuccinimide (NCS)133.5311.0 g82.4 mmol1.0
Triethylamine (Et₃N)101.1912.5 mL89.6 mmol1.08
Trimethylsilylacetylene98.2212.8 mL90.8 mmol1.1
Tetrahydrofuran (THF), dry-250 mL--
Hydrochloric Acid (1 M)-50 mL--
Saturated NaCl (brine)-50 mL--
Anhydrous MgSO₄----

Procedure:

  • Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzaldehyde oxime (10.0 g) and dry THF (150 mL). Stir the solution at room temperature until all solids dissolve.

  • Chlorination: Add N-chlorosuccinimide (11.0 g) portion-wise to the solution over 15 minutes. Stir the reaction mixture at room temperature for 1 hour. Monitor the formation of the hydroximoyl chloride by Thin Layer Chromatography (TLC).

  • Cycloaddition: Add trimethylsilylacetylene (12.8 mL) to the reaction mixture. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Prepare a solution of triethylamine (12.5 mL) in dry THF (50 mL) and add it to the dropping funnel. Add the triethylamine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours). The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Workup: Quench the reaction by adding 1 M HCl (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product contains 3-phenyl-5-(trimethylsilyl)isoxazole. This intermediate is often suitable for the next step without extensive purification. To proceed, dissolve the crude oil in methanol (100 mL) and add potassium carbonate (2 g). Stir for 2 hours at room temperature to effect desilylation. Remove the solvent, add water, extract with ethyl acetate, dry, and concentrate. Purify the resulting crude 3-phenylisoxazole by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield a pure product.

Stage 2: Regioselective C4-Carboxylation

The isoxazole ring possesses an acidic proton at the C4 position, which can be selectively removed by a strong organolithium base at low temperatures. This directed metallation is a powerful tool in heterocyclic chemistry.

Mechanism: Directed Lithiation and Carboxylation
  • Deprotonation: 3-Phenylisoxazole is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C. A strong base, typically n-butyllithium (n-BuLi), is added slowly. The base selectively abstracts the proton at the C4 position, which is the most kinetically and thermodynamically favored site for deprotonation, forming a 4-lithioisoxazole intermediate.

  • Carboxylation: The highly nucleophilic lithiated intermediate is then treated with an excess of electrophilic carbon dioxide (from crushed dry ice). The carbanion attacks the carbon atom of CO₂, forming a lithium carboxylate salt.

  • Acidification: The reaction is quenched with an aqueous acid (e.g., HCl). This protonates the carboxylate salt, yielding the final product, this compound, which often precipitates from the solution and can be isolated by filtration.

G cluster_mech2 Mechanism of C4-Carboxylation 3-Phenylisoxazole 3-Phenylisoxazole 4-Lithio-3-phenylisoxazole 4-Lithio-3-phenylisoxazole 3-Phenylisoxazole->4-Lithio-3-phenylisoxazole + n-BuLi - Butane Lithium 3-phenyl-\nisoxazole-4-carboxylate Lithium 3-phenyl- isoxazole-4-carboxylate 4-Lithio-3-phenylisoxazole->Lithium 3-phenyl-\nisoxazole-4-carboxylate + CO₂ 3-Phenyl-4-\nisoxazolecarboxylic Acid 3-Phenyl-4- isoxazolecarboxylic Acid Lithium 3-phenyl-\nisoxazole-4-carboxylate->3-Phenyl-4-\nisoxazolecarboxylic Acid + H₃O⁺ (Workup)

Figure 3: Reaction pathway for the carboxylation of 3-phenylisoxazole.

Experimental Protocol 2: Synthesis of this compound

Materials & Reagents

ReagentM.W. ( g/mol )AmountMolesEquiv.
3-Phenylisoxazole145.165.0 g34.4 mmol1.0
n-Butyllithium (n-BuLi)-15.2 mL37.9 mmol1.1
(2.5 M in hexanes)
Dry Ice (CO₂)44.01~20 g-Excess
Tetrahydrofuran (THF), dry-150 mL--
Hydrochloric Acid (3 M)-~20 mL--
Diethyl Ether-100 mL--

Procedure:

  • Setup: To a 250 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-phenylisoxazole (5.0 g) and dry THF (100 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Lithiation: Using a syringe, slowly add n-butyllithium (15.2 mL of a 2.5 M solution in hexanes) dropwise to the cold solution over 20 minutes. A color change is typically observed. Stir the mixture at -78 °C for 1 hour.

  • Carboxylation: Carefully crush a few pellets of dry ice into a coarse powder and quickly add it to the reaction flask in one portion. Caution: This will cause vigorous bubbling as the CO₂ sublimes.

  • Warming & Quench: Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature (approx. 1-2 hours). Once at room temperature, quench the reaction by slowly adding 3 M HCl until the pH is ~2.

  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid is typically purified by recrystallization. Triturate the crude product with cold hexane to remove non-polar impurities, then recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a pure crystalline solid. Validate the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness and Self-Validation

  • Rationale for Reagent Choices: N-chlorosuccinimide is a mild and effective chlorinating agent for oximes, producing a stable by-product (succinimide) that is easily managed. [1]n-Butyllithium is the standard base for directed lithiation of many heterocycles due to its high basicity and commercial availability.

  • Critical Parameters: Maintaining a low temperature (-78 °C) during the lithiation step is critical to prevent side reactions, such as decomposition of the lithiated intermediate or reaction with the THF solvent. The use of anhydrous solvents and an inert atmosphere is mandatory to prevent quenching of the highly reactive organolithium species.

  • In-Process Controls: Reaction progress can be monitored by TLC. For the first stage, the consumption of benzaldehyde oxime should be observed. For the second stage, a quenched aliquot can be analyzed to check for the disappearance of the 3-phenylisoxazole starting material.

  • Product Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques. The ¹H NMR spectrum should show the absence of the C4-H proton (typically a singlet around 8.5-9.0 ppm in the starting 3-phenylisoxazole) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).

References

  • Wikipedia contributors. (2023). Benzaldehyde oxime. Wikipedia, The Free Encyclopedia. [Link] [2]2. PrepChem. (n.d.). Preparation of benzaldoxime. [Link] [3]3. Mohamadian, S., & Aghapour, G. (2024). Synthesis of benzaldeheyde oxime under various experimental conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link] [4]4. Wentland, M. P., et al. (1991). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Indian Journal of Chemistry - Section B. [Not a direct URL, but article contextually relevant] [5]5. Allais, F., et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2020(3), M1147. [Link] [1][6]6. Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link] [7]7. Popov, A. V., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3839. [Link] [8][9]8. Reddy, C. R., et al. (2007). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Journal of Combinatorial Chemistry, 9(6), 1182–1188. [Link]

Sources

Mastering Regioselectivity in the Synthesis of 3-Substituted-4-Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory agent parecoxib and the antibiotic sulfamethoxazole.[1][2] Specifically, 3-substituted-4-isoxazole carboxylic acids are crucial building blocks in drug discovery, offering a synthetically versatile handle for molecular elaboration. However, their synthesis is frequently plagued by a critical challenge: a lack of regiocontrol. The formation of undesired regioisomers not only reduces the yield of the target molecule but also introduces significant purification hurdles.

This guide provides an in-depth exploration of the core strategies to enforce regioselectivity in the synthesis of 3-substituted-4-isoxazole carboxylic acids. Moving beyond mere protocols, we will dissect the underlying mechanistic principles that govern the chemical transformations, offering field-proven insights to troubleshoot common issues and optimize reaction outcomes.

The Central Challenge: Overcoming Regioisomeric Mixtures

The classic and most direct approach to isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, known as the Claisen isoxazole synthesis. When an unsymmetrical dicarbonyl substrate is used—a necessity for producing substituted isoxazoles—the two carbonyl groups exhibit different reactivities. Hydroxylamine can attack either carbonyl, leading to a mixture of regioisomeric products. This lack of selectivity is a significant bottleneck in synthetic campaigns.[1]

Strategic Approaches to Enforce Regioselectivity

Control over the reaction's regiochemical outcome is not a matter of chance; it is achieved through the rational selection of substrates, catalysts, and reaction conditions. We will explore three robust strategies that provide reliable access to the desired 3,4-disubstituted isoxazole architecture.

Strategy 1: Directed Cyclocondensation of β-Enamino Ketones

A powerful modification of the classical Claisen synthesis involves the use of β-enamino ketones as substrates. The enamine moiety effectively "protects" one of the carbonyl groups, directing the initial nucleophilic attack of hydroxylamine to the remaining ketone. Subsequent cyclization and elimination of the amine afford the isoxazole ring with a predictable substitution pattern.

The regioselectivity of this reaction can be further manipulated by the judicious use of solvents and Lewis acids.[1] For instance, the use of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can preferentially activate a specific carbonyl group, enhancing the directing effect and leading to a single regioisomer.[1][3]

G

Mechanism Insight: The regiochemical control afforded by β-enamino diketones stems from the modulation of electrophilicity. The enamine nitrogen donates electron density into the conjugated system, reducing the electrophilicity of the adjacent carbonyl group (C3) and making the distal carbonyl (C1) the preferred site for nucleophilic attack by hydroxylamine. The use of a Lewis acid like BF₃ can coordinate to the more electron-rich carbonyl oxygen, further enhancing its electrophilicity and locking in the desired reaction pathway.[1]

Catalyst/Solvent SystemRegioisomeric Ratio (4a:5a)Yield (%)
None / MeCN80:2085
Pyridine / EtOH25:7592
BF₃·OEt₂ (2.0 equiv.) / MeCN>99:182
Table adapted from data on the cyclocondensation of β-enamino diketones, demonstrating the powerful effect of additives on regioselectivity.[1]
Strategy 2: [3+2] Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, between a nitrile oxide and a dipolarophile (such as an alkyne) is a cornerstone of heterocyclic synthesis.[4] To synthesize a 4-isoxazole carboxylic acid, the alkyne must bear a carboxyl group or a suitable precursor. The regioselectivity of this reaction—determining whether a 3,4- or 3,5-disubstituted isoxazole is formed—is governed by a combination of steric and electronic factors, which can be explained by Frontier Molecular Orbital (FMO) theory.[5]

  • Electronic Control: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The relative sizes of the orbital coefficients on the reacting atoms dictate the preferred orientation of addition.

  • Steric Control: Bulky substituents on either the nitrile oxide or the alkyne will disfavor cycloaddition at the adjacent position, providing a handle to influence the outcome.[5]

  • Catalysis: While copper(I) catalysis is famously used to enforce 3,5-regioselectivity with terminal alkynes, achieving the 3,4-isomer often requires different strategies, such as using internal alkynes or employing alternative catalytic systems.[5][6][7] An enamine-triggered [3+2] cycloaddition represents a metal-free approach that can provide high regioselectivity for 3,4-disubstituted isoxazoles.[8][9][10]

Strategy 3: High-Regioselectivity Synthesis via an Isoxazol-5-one Intermediate

A patented, multi-step route offers a highly reliable and scalable method for producing 3-substituted-4-isoxazole carboxylic acids with excellent regiocontrol.[11] This strategy cleverly circumvents the direct cyclocondensation of a 1,3-dicarbonyl equivalent by building the core scaffold in a stepwise fashion, ensuring the desired placement of substituents.

The key is a base-catalyzed ring-opening and recyclization of a 4-dimethylaminomethylene-isoxazol-5-one intermediate. This sequence effectively isomerizes the initial product into the thermodynamically more stable 4-carboxy-substituted isoxazole.

G Start 3-Substituted-3-oxopropionate (I) Step1 Cyclization with NH₂OH·HCl (in Water) Start->Step1 Intermediate1 3-Substituted-isoxazol-5-one (II) Step1->Intermediate1 Step2 Acetalization with DMF-DMA Intermediate1->Step2 Intermediate2 4-Dimethylaminomethylene- isoxazol-5-one (III) Step2->Intermediate2 Step3 Ring Opening (Base) & Re-closure Intermediate2->Step3 Intermediate3 Sodium 3-Substituted-4- isoxazolecarboxylate Step3->Intermediate3 Step4 Acidification (e.g., HCl) Intermediate3->Step4 End 3-Substituted-4-isoxazole Carboxylic Acid (Product) Step4->End

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices for achieving high yield and selectivity.

Protocol 1: High-Regioselectivity Synthesis of 3-Methyl-4-isoxazolecarboxylic Acid

This protocol is adapted from the patented method and is designed for high regiochemical purity.[11]

Part A: Synthesis of 3-Methyl-4-hydro-isoxazol-5-one (II)

  • Materials: Methyl acetoacetate (130 g, 1 mol), hydroxylamine hydrochloride (69.5 g, 1 mol), sodium carbonate (53 g, 0.5 mol), deionized water (1.5 L), ethyl acetate.

  • Procedure:

    • In a 3 L flask, dissolve sodium carbonate in 1.5 L of water with stirring.

    • Add hydroxylamine hydrochloride in portions. Stir for 30 minutes until gas evolution ceases.

    • Slowly add methyl acetoacetate dropwise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Extract the aqueous solution with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methyl-4-hydro-isoxazol-5-one as a colorless oil (Typical yield: ~95%).[11]

Part B: Synthesis of 3-Methyl-4-isoxazolecarboxylic Acid

  • Materials: 3-Methyl-4-hydro-isoxazol-5-one (from Part A), N,N-dimethylformamide dimethyl acetal (DMF-DMA), sodium hydroxide, 6 N hydrochloric acid, ethyl acetate.

  • Procedure:

    • Combine the isoxazol-5-one intermediate with a molar equivalent of DMF-DMA and stir at the appropriate temperature to form the 4-dimethylaminomethylene intermediate (III).

    • To the resulting intermediate (III), add one equivalent of sodium hydroxide in water.

    • Heat the mixture to 40 °C and stir for 1 hour.

    • Concentrate the solution to dryness to obtain the sodium salt of the target acid.

    • Redissolve the salt in water and slowly acidify with 6 N HCl to precipitate the product.

    • Extract the product with ethyl acetate, dry the organic phase, and concentrate to yield the final 3-methyl-4-isoxazolecarboxylic acid.[11]

Troubleshooting & Expert Insights

  • Problem: Mixture of Regioisomers Persists.

    • Causality: In cyclocondensation reactions, this points to insufficient differentiation between the two carbonyl electrophiles.

    • Solution: If using the β-enamino ketone strategy, increase the equivalents of Lewis acid (e.g., BF₃·OEt₂) to ensure full coordination with the target carbonyl. Alternatively, switching to a less polar solvent can sometimes enhance selectivity.[1][3] For cycloadditions, re-evaluate the electronic properties of your substrates; modifying electron-withdrawing or -donating groups can flip the regioselectivity by altering the HOMO-LUMO energy gaps.[5]

  • Problem: Low Yields in [3+2] Cycloadditions.

    • Causality: Nitrile oxides are high-energy intermediates prone to dimerization, forming furoxans, which competes with the desired cycloaddition.[3]

    • Solution: Generate the nitrile oxide in situ under slow-addition conditions. This maintains a low steady-state concentration of the nitrile oxide, favoring the bimolecular reaction with the alkyne over the dimerization pathway. Ensure the dipolarophile is present in the reaction mixture from the start.[3]

  • Problem: Difficulty in Final Product Purification.

    • Causality: The final carboxylic acid product may be difficult to crystallize or may co-elute with starting materials on silica gel.

    • Solution: Convert the crude carboxylic acid to its methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol). The resulting ester is typically less polar, non-acidic, and significantly easier to purify via column chromatography. The pure ester can then be saponified back to the carboxylic acid in a clean, high-yielding final step.

Conclusion

The regioselective synthesis of 3-substituted-4-isoxazole carboxylic acids is an achievable goal that hinges on a rational approach to reaction design. By moving beyond the classical Claisen synthesis and embracing strategies like directed cyclocondensation, controlled 1,3-dipolar cycloadditions, or stepwise constructions via isoxazol-5-one intermediates, researchers can gain precise control over molecular architecture. Understanding the mechanistic underpinnings of these methods empowers scientists to troubleshoot effectively, optimize conditions, and ultimately accelerate the drug discovery process by ensuring reliable access to these invaluable chemical building blocks.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. Retrieved from [Link]

  • Jia, Q.-F., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett. [Link]

  • Fokin, V. V., et al. (2005). Cycloadditions of copper(I) acetylides to azides and nitrile oxides. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Gomha, S. M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed Central. [Link]

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles: A Reliable and Regiospecific 1,3-Dipolar Cycloaddition. Journal of Organic Chemistry, 70(19), 7761-7764. [Link]

  • Google Patents. (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Stork, G., & McMurry, J. E. (1967). General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society. [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643-9647. [Link]

  • Estévez-Braun, A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-11. [Link]

  • Popova, Y., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577. [Link]

  • Vieira, A. A., et al. (2009). 1,3-Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds-Based Isoxazole. ChemInform. [Link]

  • Padwa, A. (Ed.). (2002).
  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. [Link]

  • Natale, N. R., & Niou, C.-S. (1988). Synthesis, metalation and electrophilic quenching of alkyl-isoxazole-4-tertiary carboxamides. A critical comparison of three isoxazole methodologies. Tetrahedron Letters, 29(42), 5459-5462.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of 3-Phenyl-4-isoxazolecarboxylic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide provides a comprehensive overview of the synthesis, derivatization, and anticancer evaluation of 3-phenyl-4-isoxazolecarboxylic acid and its analogues. We present detailed, field-proven protocols for the synthesis of the core scaffold, its conversion into diverse carboxamide derivatives, and the subsequent assessment of their cytotoxic potential using in vitro assays. Furthermore, we delve into the mechanistic underpinnings of their activity, focusing on the inhibition of key oncogenic signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising class of anticancer agents.

Introduction: The Isoxazole Scaffold in Oncology

The five-membered isoxazole heterocycle is a cornerstone in the design of bioactive molecules, prized for its favorable physicochemical properties and versatile chemical handles that allow for extensive structural modification.[1] In oncology, isoxazole derivatives have demonstrated a remarkable breadth of anticancer activities, acting through diverse mechanisms such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical protein kinases.[2][3][4]

The this compound framework serves as a particularly attractive starting point for library synthesis. The phenyl group at the 3-position can be readily substituted to probe structure-activity relationships (SAR), while the carboxylic acid at the 4-position provides a key anchor point for derivatization, most commonly through amide bond formation, to generate compounds with improved potency and target specificity.

Synthetic Strategies and Rationale

The construction of the this compound core can be approached through several synthetic routes. A robust and scalable method involves a multi-step sequence starting from a β-ketoester. This approach provides excellent control over regioselectivity, a common challenge in isoxazole synthesis.

Workflow for Synthesis and Evaluation

The overall process, from initial synthesis to biological characterization, follows a logical progression. This workflow ensures that synthetic products are well-characterized before committing them to resource-intensive biological screening.

G cluster_synthesis Part 1: Chemical Synthesis cluster_bio Part 2: Biological Evaluation cluster_result Part 3: Outcome A Synthesis of Core Scaffold (this compound) B Amide Coupling Reaction (Derivatization) A->B C Purification (Column Chromatography) B->C D Structural Characterization (NMR, MS, IR) C->D E In Vitro Cytotoxicity Screening (MTT Assay) D->E Submit Pure Compounds for Screening F Data Analysis (IC50 Determination) E->F G Mechanism of Action Studies (Pathway Analysis) F->G I Structure-Activity Relationship (SAR) Insights F->I H Identify Lead Compound(s) G->H

Caption: General workflow from synthesis to biological evaluation.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methodologies involving cyclization and subsequent rearrangement/hydrolysis.[5] It proceeds via the formation of a 4-hydroisoxazol-5-one intermediate.

Rationale: This multi-step synthesis, while seemingly complex, is highly effective for producing the desired regioisomer in high purity and yield. The initial cyclization of a β-ketoester with hydroxylamine is a classic and reliable method for forming the isoxazole precursor ring. The subsequent steps involving acetalization and base-mediated ring-opening/re-closure are designed to controllably install the carboxylic acid functionality at the 4-position.

Materials:

  • Ethyl benzoylacetate (or another 3-phenyl-3-oxopropionate)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 6 N)

  • Ethyl acetate (EtOAc)

  • Tetrahydrofuran (THF)

  • Water (deionized)

Procedure:

Step 1: Synthesis of 3-Phenyl-4-hydroisoxazol-5-one

  • In a suitable reaction vessel, dissolve sodium carbonate (1.0 eq) in water.

  • Add hydroxylamine hydrochloride (2.0 eq) in portions while stirring until fully dissolved.

  • Slowly add ethyl benzoylacetate (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-phenyl-4-hydroisoxazol-5-one.

Step 2: Synthesis of 4-(Dimethylaminomethylene)-3-phenyl-4-hydroisoxazol-5-one

  • Dissolve the crude product from Step 1 in THF.

  • Cool the solution to -5 °C using an ice-salt bath.

  • Slowly add N,N-dimethylformamide dimethyl acetal (1.1 eq) dropwise, maintaining the temperature below 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until completion is confirmed by TLC.

  • Remove the solvent under reduced pressure to obtain the crude intermediate.

Step 3: Hydrolysis to this compound

  • To the crude product from Step 2, add an aqueous solution of sodium hydroxide (1.0 eq).

  • Warm the mixture to 40 °C and stir for 1 hour.[5]

  • Monitor the reaction until the ring-opening and re-closure are complete.

  • Cool the reaction mixture and slowly acidify with 6 N HCl to a pH of 2-3. A precipitate should form.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[5]

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding.

Protocol 2: Synthesis of 3-Phenyl-4-isoxazolecarboxamide Derivatives

This protocol describes a general method for creating a library of amide derivatives from the carboxylic acid core, using a standard peptide coupling agent like EDC. This procedure is based on the successful synthesis of related 5-methyl-3-phenylisoxazole-4-carboxamide derivatives.[4]

Rationale: The conversion of the carboxylic acid to an amide is a robust and highly modular reaction, allowing for the introduction of a wide array of chemical diversity. The use of N'-(3-Dimethylaminopropyl)-N-ethylcarbodiimide (EDC) in conjunction with a catalyst like 4-Dimethylaminopyridine (DMAP) is a highly efficient method for activating the carboxylic acid towards nucleophilic attack by a primary or secondary amine. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and effectively solubilizes the reagents.

Materials:

  • This compound (from Protocol 1)

  • N'-(3-Dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.2 eq)

  • A library of substituted anilines or other amines (1.05 eq)

  • Dichloromethane (DCM, anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (Argon or Nitrogen).

  • Add DMAP (0.2 eq) followed by EDC·HCl (1.1 eq) to the solution.[4]

  • Stir the mixture at room temperature for 30 minutes. The solution should become clear as the carboxylic acid is activated.

  • Add the desired aniline or amine derivative (1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.

  • Upon completion, wash the reaction mixture with 1 N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography (e.g., silica gel with a hexane:ethyl acetate gradient) to yield the pure amide derivative.[4]

Self-Validation: Each synthesized derivative must be fully characterized (¹H NMR, ¹³C NMR, HRMS, IR) to confirm its identity and purity (>95%) before biological testing.

Anticancer Activity Evaluation

The primary method for evaluating the anticancer potential of newly synthesized compounds is through in vitro cytotoxicity assays. These assays determine the concentration at which the compounds inhibit the growth of or kill cancer cells.

Data Presentation: Cytotoxicity of Isoxazole-Carboxamide Derivatives

The following table presents representative cytotoxicity data (IC₅₀ values in µM) for a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives against a panel of human cancer cell lines. This data, adapted from Hawash et al., 2022, demonstrates the potent and sometimes selective activity of this compound class.[4]

CompoundB16F1 (Melanoma)Colo205 (Colon)HepG2 (Liver)CaCo-2 (Colorectal)HeLa (Cervical)MCF-7 (Breast)Hek293T (Normal Kidney)
2a 40.859.18 7.55 129.1725.85100.952.54
2b 42.93106.6018.06134.40126.90125.706.84
2c 2.5928.5118.61104.9012.3910.6410.22
2d 1.1534.0111.23112.9020.3111.0210.09
2e 0.079 59.8110.45118.8011.0510.4310.05
Doxorubicin 0.0560.0690.0710.0810.0650.0680.085

Data sourced from Hawash et al., Molecules, 2022.[4] Values represent the half-maximal inhibitory concentration (IC₅₀) in µM.

Insight: The data reveals that specific substitutions significantly impact potency and selectivity. For instance, compound 2e , with a 4-(trifluoromethoxy)phenyl group, shows exceptional potency against the B16F1 melanoma cell line, comparable to the standard chemotherapeutic agent Doxorubicin.[4] Conversely, compound 2a demonstrates strong activity against liver and colon cancer cells while showing remarkable selectivity, being less toxic to the normal Hek293T cell line.[4]

Protocol 3: In Vitro Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[2][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.

Rationale: This assay is widely adopted due to its reliability, sensitivity, and suitability for high-throughput screening in 96-well plates. It provides a quantitative measure of a compound's ability to inhibit cell growth. It is crucial to include both vehicle (e.g., DMSO) and positive (e.g., Doxorubicin) controls to ensure the validity of the results.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using trypsin, resuspend in fresh medium, and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized isoxazole derivatives in cell culture medium. The final concentration of the vehicle (DMSO) should be kept constant and low (<0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "vehicle control" (medium with DMSO only) and "untreated control".

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[3]

  • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[2]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6][7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A growing body of evidence suggests that many heterocyclic anticancer agents, including isoxazole derivatives, exert their effects by inhibiting key survival signaling pathways that are often dysregulated in cancer.[1] One of the most critical pathways is the PI3K/Akt/mTOR cascade, which governs cell proliferation, growth, and survival.[6][8]

The pathway is initiated when growth factors bind to Receptor Tyrosine Kinases (RTKs) like EGFR, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which acts as a docking site for the kinase Akt. Once activated, Akt phosphorylates a host of downstream targets, including mTOR, which ultimately promotes protein synthesis and cell cycle progression while inhibiting apoptosis.[8] Isoxazole-based small molecule inhibitors can intervene at various nodes of this pathway, leading to cell cycle arrest and apoptosis.

G cluster_outputs Cellular Outcomes GF Growth Factor RTK RTK (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Survival Inhibition of Apoptosis (Survival) Akt->Survival Promotes Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes Inhibitor Isoxazole Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a versatile and potent platform for the development of novel anticancer agents. The synthetic protocols outlined herein provide a robust framework for generating diverse chemical libraries suitable for high-throughput screening. The biological data indicate that targeted modifications can lead to compounds with high potency and selectivity against various cancer cell types. Future work should focus on expanding the SAR studies, optimizing pharmacokinetic properties, and conducting in vivo efficacy studies in relevant animal models for the most promising lead compounds.

References

  • ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available at: [Link]

  • PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Available at: [Link]

  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 38. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Taylor & Francis Online. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Available at: [Link]

  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available at: [Link]

  • NIH. (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. Available at: [Link]

  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • NIH. (2020). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Available at: [Link]

  • Preprints.org. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available at: [Link]

  • ResearchGate. (2025). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. Available at: [Link]

  • RSC Publishing. (2024). Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. Available at: [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Available at: [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Available at: [Link]

  • ResearchGate. (n.d.). A schematic representation of the PI3K/Akt/mTOR pathway. Available at: [Link]

  • ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively.... Available at: [Link]

  • ResearchGate. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to Synthesizing Novel Kinase Inhibitors from 3-Phenyl-4-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets, primarily due to their central role in regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of pharmaceutical research.[1] The isoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple, diverse biological targets.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into numerous FDA-approved drugs.[4]

This guide focuses on the practical application of a specific, versatile building block: 3-Phenyl-4-isoxazolecarboxylic acid . We will explore its use as a foundational scaffold for the synthesis of novel kinase inhibitor libraries. The protocols and insights provided herein are designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive workflow from chemical synthesis to initial biological evaluation. We will detail the rationale behind experimental design, provide robust, step-by-step protocols, and illustrate how to interpret the resulting data to establish a preliminary structure-activity relationship (SAR).

Part I: Synthesis of Novel Kinase Inhibitors via Amide Coupling

The carboxylic acid moiety at the 4-position of the isoxazole ring is an ideal handle for chemical elaboration. The most direct and versatile strategy for creating a library of diverse compounds is through amide bond formation with a panel of primary or secondary amines. This approach allows for the systematic exploration of the chemical space within the kinase ATP-binding site to identify favorable interactions that enhance potency and selectivity.

G General synthetic scheme for the inhibitor library. start_material This compound final_product 3-Phenyl-4-isoxazolecarboxamide Library (Novel Kinase Inhibitors) start_material->final_product Amidation Reaction reagents Amine (R-NH2) Coupling Agents (HATU, EDC) Base (DIPEA) Solvent (DMF) reagents->final_product

Caption: General synthetic scheme for the inhibitor library.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard, reliable method for coupling this compound with a representative amine using HATU as the coupling agent.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid, facilitating nucleophilic attack by the amine. It operates under mild conditions, typically leading to high yields and minimal side products. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and maintain an optimal pH for the reaction.

Materials

Reagent CAS Number Purpose
This compound 1136-45-4 Starting Scaffold
Amine of choice (e.g., Aniline) 62-53-3 Diversity-generating building block
HATU 148893-10-1 Peptide Coupling Agent
DIPEA 7087-68-5 Non-nucleophilic base
N,N-Dimethylformamide (DMF), Anhydrous 68-12-2 Polar aprotic solvent
Ethyl Acetate (EtOAc) 141-78-6 Extraction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃) 144-55-8 Aqueous wash (removes acid)
Brine 7647-14-5 Aqueous wash (removes water)

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Drying agent |

Step-by-Step Methodology

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient conversion.

  • Amine Addition: Add the selected amine (1.2 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). This removes unreacted acid, residual DMF, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.[5]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This step is essential for validating the successful synthesis before proceeding to biological assays.

Part II: Biological Evaluation of Synthesized Inhibitors

After synthesis and characterization, the next critical step is to evaluate the biological activity of the newly created compounds. An in vitro kinase assay is the primary method used to determine the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50).

G Workflow for a radiometric in-vitro kinase assay. cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Synthesized Inhibitor (Serial Dilution) E Combine Inhibitor, Kinase, Substrate A->E B Recombinant Kinase B->E C Peptide Substrate C->E D Kinase Buffer D->E F Initiate with [γ-³²P]ATP + MgCl₂ E->F G Incubate at 30°C F->G H Stop Reaction & Spot on Membrane G->H I Wash & Quantify ³²P (Scintillation Counting) H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Caption: Workflow for a radiometric in-vitro kinase assay.

Protocol 2: Radiometric In Vitro Kinase Inhibition Assay

This protocol provides a robust method for determining the IC50 values of synthesized compounds against a target kinase, such as Casein Kinase 1 (CK1).[6][7] Radiometric assays are considered a gold standard due to their sensitivity and direct measurement of phosphate transfer.[8]

Rationale: The assay measures the transfer of a radiolabeled phosphate group (³²P) from [γ-³²P]ATP to a specific substrate by the kinase.[6] The amount of incorporated radioactivity is directly proportional to the enzyme's activity. By measuring this activity across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50.

Materials

Reagent / Component Purpose
Recombinant Kinase (e.g., human CK1δ) Target enzyme
Peptide Substrate (e.g., α-casein) Phosphoacceptor
[γ-³²P]ATP Radiolabeled phosphate donor
Kinase Assay Buffer Maintains optimal pH and ionic strength
100 mM ATP solution Unlabeled ATP stock
1 M MgCl₂ solution Essential cofactor for kinases
Synthesized Inhibitors in DMSO Test compounds
Staurosporine in DMSO Positive control (broad-spectrum inhibitor)
3% Phosphoric Acid Stop solution / Wash buffer
P81 Phosphocellulose Paper Binds the phosphorylated peptide substrate

| Scintillation Counter | Detects radioactivity |

Step-by-Step Methodology

  • Inhibitor Preparation: Prepare a serial dilution series of each test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Master Mix: Prepare a master mix containing the kinase assay buffer, recombinant kinase, and peptide substrate at their optimal concentrations.

  • Assay Plate Setup: In a 96-well plate, add:

    • 1 µL of serially diluted inhibitor (or DMSO for 0% inhibition control; Staurosporine for 100% inhibition control).

    • 14 µL of the kinase/substrate master mix.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare an ATP/MgCl₂ mix containing [γ-³²P]ATP. Initiate the kinase reaction by adding 10 µL of this mix to each well. The final reaction volume is 25 µL.[6][7]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding 10 µL of 3% phosphoric acid.

  • Substrate Capture: Spot 25 µL from each well onto a sheet of P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash in acetone to dry the paper.

  • Detection: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Part III: Data Presentation and Pathway Context

Systematic evaluation of a compound library allows researchers to derive an initial SAR, which guides the next round of inhibitor design.

Hypothetical SAR Data Table

The table below presents hypothetical data for a series of inhibitors synthesized from this compound, targeting CK1δ.[9][10]

Compound IDAmine Moiety (R-NH₂) StructureTarget KinaseIC50 (nM)
1A AnilineCK1δ850
1B 4-FluoroanilineCK1δ220
1C 4-Methoxy-anilineCK1δ95
1D PiperidineCK1δ1500

Interpretation: From this hypothetical data, one could infer that aromatic amines are preferred over aliphatic amines (compare 1A vs. 1D). Furthermore, electron-donating substituents at the para-position of the aniline ring appear to enhance potency (compare 1B and 1C to 1A), suggesting a potential hydrogen bond or favorable electronic interaction in the target's active site. This insight is critical for designing the next generation of more potent compounds.

Biological Context: The Wnt Signaling Pathway

Inhibiting a kinase is only therapeutically relevant if it modulates a disease-related pathway. CK1δ is a key positive regulator of the Wnt signaling pathway, which is aberrantly activated in many cancers.[2]

G cluster_nuc Wnt Wnt Ligand Fzd Frizzled (Fzd) Receptor Wnt->Fzd LRP LRP5/6 Dvl Dishevelled (Dvl) Fzd->Dvl Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Complex inhibits BetaCatenin β-catenin Complex->BetaCatenin phosphorylates for degradation CK1 CK1 CK1->Complex activates Nucleus Nucleus BetaCatenin->Nucleus TCF TCF/LEF BetaCatenin->TCF Genes Target Gene Transcription (Proliferation) TCF->Genes Inhibitor Isoxazole Inhibitor Inhibitor->CK1 inhibits

Caption: Role of CK1 in the Wnt signaling pathway.

By inhibiting CK1, the isoxazole-based compounds can prevent the phosphorylation events that regulate the destruction of β-catenin.[2] This leads to the suppression of Wnt-driven gene transcription and can ultimately inhibit cancer cell proliferation.

Conclusion

This compound stands out as a highly valuable and tractable starting point for the development of novel kinase inhibitors. The straightforward and robust synthetic accessibility via amide coupling, combined with sensitive and reliable in vitro screening protocols, provides a powerful platform for academic and industrial researchers alike. The workflow presented in this guide—encompassing rational synthesis, rigorous biological evaluation, and data-driven SAR analysis—constitutes a fundamental cycle in the complex, yet rewarding, pursuit of targeted therapeutics.

References

  • Knippschild, U., et al. (2019). Considerations and suggested workflow for in vitro kinase inhibitor characterization. ResearchGate. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Luxenburger, A., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules/PMC. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences/PMC. [Link]

  • Luxenburger, A., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PubMed. [Link]

  • Carlson, C.B. (2012). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program/PMC. [Link]

  • ResearchGate. Scheme 1. Synthetic route for the preparation of isoxazole derivatives. [Link]

  • Mondal, P., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. [Link]

  • Singh, P., et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. PubMed. [Link]

  • Ghevade, P. S., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • Lee, J., et al. (2022). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry/PMC. [Link]

  • Macpherson, T., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Ligand-Binding Domain. Journal of Medicinal Chemistry/PMC. [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • Perry, M.W.D., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry/PMC. [Link]

  • Asati, V., et al. (2021). Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. European Journal of Medicinal Chemistry/PMC. [Link]

  • El-Naggar, M., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. PubMed. [Link]

  • El-Damasy, D.A., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • Garcı́a-Jiménez, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

  • Stana, A., et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][2][5][6]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega/PMC. [Link]

  • CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Shtil, A.A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences/PMC. [Link]

  • De Lombaerde, S., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

Sources

Application Note & Protocol: Strategic Amidation of 3-Phenyl-4-isoxazolecarboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a range of pharmacologically active agents. The targeted synthesis of its derivatives is therefore of critical importance. This guide provides a detailed protocol for the amidation of 3-Phenyl-4-isoxazolecarboxylic acid, a key building block for creating diverse chemical libraries. We move beyond a simple recitation of steps to provide the underlying rationale for procedural choices, ensuring both successful synthesis and a deeper understanding of the reaction dynamics. This document is designed to be a self-validating system, integrating mechanistic insights with practical, field-tested protocols.

Introduction: The Significance of Isoxazole Carboxamides

The isoxazole ring system is a cornerstone in the design of therapeutic agents, exhibiting a wide array of biological activities. The synthesis of 3-phenyl-4-isoxazolecarboxamides, in particular, has been a focal point in the development of novel anticancer agents.[1][2] The amide bond is a fundamental linkage in over 25% of all known pharmaceuticals, valued for its stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[3]

The direct coupling of a carboxylic acid and an amine is kinetically slow, necessitating the activation of the carboxylic acid.[4] This guide will focus on two robust and widely adopted methods for this activation: a carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an aminium/uronium salt-based approach with HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[4][5]

Mechanistic Underpinnings of Amide Bond Formation

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The choice of coupling reagent dictates the nature of the activated intermediate, which in turn influences reaction efficiency and potential side reactions like racemization.

EDC-Mediated Coupling with HOBt Additive

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids. The reaction proceeds through a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to hydrolysis and racemization. To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt acts as a nucleophile, intercepting the O-acylisourea to form an HOBt-ester. This new intermediate is more stable and less prone to racemization. The amine nucleophile then attacks the HOBt-ester to form the desired amide, regenerating HOBt in the process.[4][6]

EDC_Mechanism CarboxylicAcid R-COOH (3-Phenyl-4- isoxazolecarboxylic acid) O_acylisourea O-acylisourea (Reactive Intermediate) CarboxylicAcid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_Ester HOBt-Ester (Activated Ester) O_acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_acylisourea->Urea Side Reactions HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + R'-NH2 Regen_HOBt HOBt (regenerated) HOBt_Ester->Regen_HOBt Amine R'-NH2 Amine->Amide HATU_Mechanism CarboxylicAcid R-COOH (deprotonated by base) OAt_Ester OAt-Active Ester (Highly Reactive) CarboxylicAcid->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide + R'-NH2 TMU Tetramethylurea Byproduct OAt_Ester->TMU releases Amine R'-NH2 Amine->Amide

Figure 2: Mechanism of HATU-mediated amide bond formation.

Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent is a critical decision influenced by factors such as substrate reactivity, cost, and potential for side reactions.

Reagent/SystemAdvantagesDisadvantagesBest For
EDC/HOBt Water-soluble urea byproduct is easily removed. [4]Can be slower; potential for racemization without HOBt.General purpose, scalable synthesis.
DCC/DMAP Highly effective and inexpensive. [7]Dicyclohexylurea (DCU) byproduct is often difficult to remove; DCC is a known allergen. [8]When byproduct insolubility aids purification.
HATU/DIPEA Very fast reaction rates and high yields. [5][9]More expensive; byproducts can complicate purification.Sterically hindered or electron-deficient substrates. [10]
Acyl Chloride Highly reactive, driving reactions to completion. [11]Requires an extra synthetic step; harsh conditions may not be suitable for complex molecules. [12]Simple, robust substrates.

Detailed Experimental Protocol: EDC/DMAP Amidation

This protocol details a general and reliable method for the synthesis of 3-phenyl-4-isoxazolecarboxamides using EDC as the coupling agent and DMAP as a catalyst. [1][2]

Materials and Reagents
ReagentM.W.EquivalentsAmount (for 3 mmol scale)
This compound189.17 g/mol 1.0567.5 mg
Aniline DerivativeVaries1.1 - 1.2Varies
EDC·HCl191.70 g/mol 1.1 - 1.5633 - 863 mg
4-DMAP122.17 g/mol 0.273.3 mg
Dichloromethane (DCM), Anhydrous--20 mL
Step-by-Step Procedure
  • Reactant Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv., 3 mmol, 567.5 mg).

  • Solvent and Catalyst Addition: Dissolve the acid in anhydrous dichloromethane (DCM, 20 mL). Add 4-dimethylaminopyridine (DMAP) (0.2 equiv., 0.6 mmol, 73.3 mg). [1]3. Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 equiv., 3.3 mmol, 632.6 mg) to the mixture. [1]4. Stirring: Stir the reaction mixture at room temperature for 30 minutes. The solution should remain clear.

  • Amine Addition: Add the desired aniline derivative (1.1 equiv., 3.2 mmol) to the flask.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 3:2). [1]The reaction is typically complete within 24-48 hours. [2]7. Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in DCM and wash sequentially with 1% NaHCO₃ solution and brine. [2]8. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane:ethyl acetate) to obtain the pure amide. [1][2]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A 1. Add Carboxylic Acid to dry flask B 2. Dissolve in Anhydrous DCM A->B C 3. Add DMAP & EDC·HCl B->C D 4. Stir for 30 min (Activation) C->D E 5. Add Amine D->E F 6. Monitor by TLC E->F G 7. Solvent Removal & Aqueous Wash F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Amide Product I->J

Figure 3: Experimental workflow for the amidation of this compound.

Characterization of the Final Product

Confirmation of the desired amide product and assessment of its purity are essential. A combination of analytical techniques should be employed.

  • Thin-Layer Chromatography (TLC): Used for reaction monitoring and determining the appropriate solvent system for column chromatography. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. Key signals to look for include a singlet for the amide N-H proton (typically δ 8-11 ppm), aromatic protons, and a singlet for the methyl group on the isoxazole ring if present. [2]* Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio ([M+H]⁺). [2]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of coupling reagents, solvents, and reactants should be performed in a well-ventilated fume hood.

  • Coupling Reagent Hazards: Amide coupling reagents are sensitizers and can cause severe allergic reactions, including contact dermatitis and respiratory issues. [8][13]Avoid inhalation of dust and direct skin contact. Anhydrous HOBt is explosive and is typically supplied with water of hydration. [14]* Solvent Safety: Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle with care and ensure proper ventilation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive coupling reagent (hydrolyzed).Use fresh or properly stored EDC/HATU. Ensure anhydrous conditions.
Poorly reactive amine or acid.Switch to a more powerful coupling reagent like HATU. [10]Increase reaction temperature or time.
Insufficient base (for HATU).Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used. [15]
Multiple Spots on TLC Formation of urea byproduct.In the case of EDC, the urea is water-soluble and should be removed during workup. For DCC, filtration may be necessary.
Side reactions (e.g., N-acylation of urea).Use HOBt or HOAt as an additive to form a more stable active ester. [4]
Difficulty in Purification Byproduct co-elutes with the product.Optimize the solvent system for column chromatography. Consider a different coupling reagent with more easily separable byproducts.

Conclusion

The amidation of this compound is a versatile and powerful method for generating libraries of potential drug candidates. By understanding the underlying mechanisms of different coupling strategies and adhering to a robust experimental protocol, researchers can efficiently synthesize a diverse range of isoxazole carboxamides. Careful selection of reagents, diligent reaction monitoring, and appropriate safety measures are the cornerstones of a successful synthetic campaign in medicinal chemistry.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). HATU. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 37. [Link]

  • Kandepi, V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access, 2021(1), 1-6. [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • American Peptide Society. (2020). Coupling Agent Hazards. [Link]

  • ResearchGate. (2021). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]

  • Common Organic Chemistry. (n.d.).
  • Al-Hourani, B., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1599. [Link]

  • Graham, J. L., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 205-224. [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

Sources

Application Note & Protocols: 3-Phenyl-4-isoxazolecarboxylic Acid as a Versatile Scaffold for the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[1] It is recognized in medicinal chemistry as a "privileged scaffold" due to its metabolic stability, unique electronic properties, and its capacity to engage in various non-covalent interactions with biological targets.[1][2] This versatile core is present in a range of FDA-approved drugs, demonstrating its therapeutic importance. Notable examples include the selective COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide, both of which underscore the potential of the isoxazole moiety in modulating inflammatory pathways.[2][3]

3-Phenyl-4-isoxazolecarboxylic acid, in particular, serves as an exemplary starting material for generating novel anti-inflammatory drug candidates. The carboxylic acid at the 4-position provides a synthetic handle for derivatization, most commonly through amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR). The phenyl group at the 3-position is a key feature for interaction with enzymatic targets like cyclooxygenase (COX).[4]

This guide provides a comprehensive overview of the rationale, synthetic strategies, detailed experimental protocols, and pharmacological evaluation methods for developing novel anti-inflammatory compounds derived from this compound. The protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers in drug development.

Scientific Rationale: Targeting Cyclooxygenase (COX) Enzymes

Inflammation is a biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. A central pathway in inflammation is the conversion of arachidonic acid into prostaglandins, mediated by cyclooxygenase (COX) enzymes.[4] There are two primary isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate normal physiological functions, such as gastric mucus production and platelet aggregation.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[4]

The therapeutic goal of non-steroidal anti-inflammatory drugs (NSAIDs) is to inhibit COX enzymes. While traditional NSAIDs inhibit both isoforms, selective inhibition of COX-2 is a highly sought-after strategy to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[4]

The 3,4-disubstituted isoxazole scaffold has proven to be an effective pharmacophore for selective COX-2 inhibition.[5] Molecular docking studies reveal that isoxazole derivatives can bind effectively within the active site of the COX-2 enzyme. Key interactions often involve hydrogen bonding with amino acid residues such as Cys41 and Arg120, which stabilizes the drug-enzyme complex and leads to potent inhibition.[6][7]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Physiological Physiological Prostaglandins PGH2->Prostaglandins_Physiological via specific synthases Prostaglandins_Inflammatory Inflammatory Prostaglandins PGH2->Prostaglandins_Inflammatory via specific synthases GI_Protection GI Protection, Platelet Function Prostaglandins_Physiological->GI_Protection Leads to Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain Leads to Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Stimuli->COX2 Induces Expression PLA2->Arachidonic_Acid Releases NSAIDS Traditional NSAIDs NSAIDS->COX1 Inhibits NSAIDS->COX2 Inhibits COXIBs Isoxazole Derivatives (Selective COX-2 Inhibitors) COXIBs->COX2 Selectively Inhibits

Caption: Role of Isoxazole Derivatives in the Arachidonic Acid Cascade.

General Synthetic Strategy: Amide Bond Formation

The primary strategy for derivatizing this compound is through amide bond formation. This approach is highly effective for building a library of compounds for SAR studies because of the vast commercial availability of diverse primary and secondary amines. The resulting amide bond is generally robust and metabolically stable. The core reaction involves activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine.

Caption: General scheme for amide synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-4-isoxazolecarbonyl Chloride

Rationale: Conversion of the carboxylic acid to an acyl chloride creates a highly reactive electrophile. This classic method is robust and cost-effective. Bis(trichloromethyl) carbonate (triphosgene) is a solid, often safer alternative to gaseous or volatile reagents like phosgene or oxalyl chloride.[8]

Materials:

  • This compound

  • Bis(trichloromethyl) carbonate

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous solvent (e.g., Chlorobenzene or Tetrahydrofuran)

  • Rotary evaporator, heating mantle, condenser, and nitrogen/argon line

Procedure:

  • In a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous chlorobenzene (approx. 8-10 mL per gram of carboxylic acid).

  • Begin stirring and add a catalytic amount of DMF (e.g., 0.01 eq).

  • In a separate container, dissolve bis(trichloromethyl) carbonate (0.4-0.5 eq) in a minimal amount of anhydrous chlorobenzene.

  • Add the bis(trichloromethyl) carbonate solution to the reaction flask. An exotherm and gas evolution may be observed.

  • Heat the reaction mixture to reflux (approx. 130°C for chlorobenzene) and maintain for 2-3 hours.[8]

  • Monitor the reaction completion by taking a small aliquot, quenching it with methanol, and analyzing by TLC to confirm the disappearance of the starting carboxylic acid.

  • Once complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The crude 3-Phenyl-4-isoxazolecarbonyl chloride is often used immediately in the next step without further purification.

Protocol 2: One-Pot Amide Synthesis via Carbodiimide Coupling

Rationale: This method avoids the isolation of the harsh acyl chloride intermediate. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent, meaning the urea byproduct can be easily removed with an aqueous wash. Hydroxybenzotriazole (HOBt) is added to form an active ester intermediate, which increases coupling efficiency and suppresses side reactions.[9][10]

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., 4-chloroaniline)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Anhydrous solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF (10-20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add HOBt (1.2 eq) and the selected amine (1.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add the base, DIEA (2.0-3.0 eq), to the stirred solution.[9]

  • Slowly add solid EDC (1.2 eq) portion-wise to the cooled mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours.

  • Monitor the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide product by column chromatography on silica gel or by recrystallization.

Characterization and Data Presentation

The synthesized compounds must be thoroughly characterized to confirm their identity and purity.

  • ¹H and ¹³C NMR: Confirms the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.[11]

  • FT-IR Spectroscopy: Identifies key functional groups, such as the amide C=O stretch (typically ~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).[11]

Table 1: Example Characterization Data for a Synthesized Derivative (Based on representative data from literature[11])

Compound NameN-(4-chlorophenyl)-3-phenyl-1,2-isoxazole-4-carboxamide
Appearance White solid
Yield 85%
¹H NMR (CDCl₃, δ ppm) 8.80 (s, 1H, isoxazole-H), 7.30-7.80 (m, 9H, Ar-H), 8.20 (s, 1H, NH)
¹³C NMR (CDCl₃, δ ppm) 165.2 (C=O), 160.1, 158.5, 112.0 (isoxazole-C), 126-138 (Ar-C)
MS (ESI) m/z 313.06 [M+H]⁺
FT-IR (cm⁻¹) 3310 (N-H), 1660 (C=O, amide), 1595 (C=N)

Pharmacological Evaluation Protocol

Protocol 3: Carrageenan-Induced Rat Paw Edema Assay

Rationale: This is the most widely used and validated in vivo model for evaluating acute anti-inflammatory activity.[12] Carrageenan injection induces a biphasic inflammatory response, and the reduction in paw swelling (edema) by a test compound is a direct measure of its anti-inflammatory potential.[6][13]

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan (1% w/v solution in sterile saline)

  • Test compounds (synthesized isoxazole derivatives)

  • Standard drug (e.g., Diclofenac Sodium, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer (for measuring paw volume)

  • Syringes

Procedure:

  • Fast the animals overnight prior to the experiment but allow free access to water.

  • Divide the rats into groups (n=6 per group): Vehicle Control, Standard Drug, and Test Compound groups.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds and the standard drug orally or intraperitoneally at a predetermined dose (e.g., 50-100 mg/kg). Administer the vehicle to the control group.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema using the following formula:

    % Inhibition = [ (V_c - V_t) / V_c ] × 100

    Where:

    • V_c = Mean increase in paw volume in the control group.

    • V_t = Mean increase in paw volume in the drug-treated group.

Table 2: Example In Vivo Anti-inflammatory Activity Data (Based on representative data from literature[6][7][11])

Compound IDDose (mg/kg)% Edema Inhibition (after 3h)
Vehicle Control-0%
Diclofenac Sodium1073.6%
Derivative 1 (R = 4-Cl)5076.7%
Derivative 2 (R = 4-OH)5075.5%
Derivative 3 (R = 4-H)5058.2%
Derivative 4 (R = 4-NO₂)5045.1%

Workflow Summary and Future Directions

The process of discovering a lead anti-inflammatory compound from this compound follows a logical and iterative workflow.

workflow start Starting Material: This compound synthesis Amide Library Synthesis (Protocols 1 & 2) start->synthesis purify Purification & Characterization (Chromatography, NMR, MS) synthesis->purify screen In Vivo Screening (Rat Paw Edema Assay) purify->screen data Data Analysis & SAR (Table 2) screen->data lead Lead Compound Identification data->lead optimize Further Optimization (COX-2 Selectivity, Docking) lead->optimize Iterate optimize->synthesis

Caption: Drug discovery workflow for isoxazole derivatives.

Future Directions:

  • SAR Expansion: Synthesize a broader library of amides using diverse amines to probe the effects of electronic and steric properties on activity.

  • Mechanism of Action: For the most potent compounds, perform in vitro COX-1/COX-2 inhibition assays to determine their selectivity index.

  • Computational Studies: Conduct molecular docking studies with the COX-2 enzyme to understand the binding modes of active compounds and rationalize the observed SAR.[7]

  • Toxicity and Pharmacokinetics: Evaluate lead compounds for cytotoxicity and determine their pharmacokinetic profiles (ADME) to assess their drug-like properties.

References

  • (PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents - ResearchGate. Available at: [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. Available at: [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC - NIH. Available at: [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. Available at: [Link]

  • 4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl] - PubMed. Available at: [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions - MDPI. Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - NIH. Available at: [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC - NIH. Available at: [Link]

  • CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents.
  • Anti-inflammatory evaluation of isoxazole derivatives - Scholars Research Library. Available at: [Link]

  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC. Available at: [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - MDPI. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. Available at: [Link]

  • Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][5][6]thiadiazole Derivatives. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 3-Phenyl-4-isoxazolecarboxylic Acid in Modern Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The isoxazole nucleus, a five-membered heterocyclic ring, represents a privileged pharmacophore due to its diverse biological activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific isoxazole derivative, 3-Phenyl-4-isoxazolecarboxylic acid, in the discovery and preclinical evaluation of new antimicrobial agents. We offer detailed protocols for its synthesis, characterization, and a strategic workflow for antimicrobial and cytotoxic evaluation, underpinned by the scientific rationale for each experimental step.

Introduction: The Isoxazole Scaffold as a Promising Antimicrobial Framework

Heterocyclic compounds are the cornerstone of medicinal chemistry, with the isoxazole ring being a particularly versatile scaffold.[2][3] Its unique electronic properties and the stability of the ring system allow for extensive chemical modification, enabling the fine-tuning of pharmacological profiles.[1] Derivatives of isoxazole have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[4][5]

The presence of the isoxazole moiety in FDA-approved drugs like the beta-lactamase-resistant antibiotic Cloxacillin underscores its clinical significance.[6] The core structure of this compound combines the aromatic phenyl group with the isoxazole core and a reactive carboxylic acid handle. This carboxylic acid group is particularly valuable as it provides a convenient point for chemical modification, allowing for the synthesis of a diverse library of amide or ester derivatives to explore structure-activity relationships (SAR).

Synthesis and Characterization of this compound

A reliable and scalable synthesis of the core compound is the foundational step in any drug discovery program. The following protocol is adapted from established methodologies for the synthesis of 3-substituted-4-isoxazole carboxylic acids.[7]

Synthetic Workflow Overview

The synthesis is a multi-step process beginning with a 3-substituted-3-oxopropionate, which undergoes cyclization, acetalization, and subsequent hydrolysis and ring-closing to yield the target compound with high regioselectivity.[7]

Synthesis_Workflow A 3-Phenyl-3-oxopropionate B 3-Phenyl-4-isoxazol-5-one A->B Hydroxylamine HCl, Alkali, Water C 4-Dimethylaminomethylene- 3-phenyl-4-hydro-isoxazol-5-one B->C DMFDMA D This compound C->D Alkaline Hydrolysis, Acidification

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • Methyl 3-phenyl-3-oxopropionate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Hydrochloric acid (HCl, 6N)

  • Ethyl acetate

  • Deionized water

Protocol:

  • Step 1: Cyclization to 3-Phenyl-4-isoxazol-5-one.

    • In a round-bottom flask, dissolve hydroxylamine hydrochloride and an equivalent amount of sodium hydroxide in water.

    • To this solution, slowly add methyl 3-phenyl-3-oxopropionate while stirring at room temperature.

    • Continue stirring overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with ethyl acetate. Dry the organic layer and concentrate under reduced pressure to obtain 3-Phenyl-4-isoxazol-5-one.[7]

    • Rationale: This step forms the core isoxazole ring through a cyclization reaction between the keto-ester and hydroxylamine.

  • Step 2: Acetalization.

    • React the 3-Phenyl-4-isoxazol-5-one from the previous step with N,N-dimethylformamide dimethyl acetal (DMFDMA).

    • This reaction is typically carried out in a suitable solvent and may require heating.

    • The product, 4-dimethylaminomethylene-3-phenyl-4-hydro-isoxazol-5-one, can be purified by recrystallization or chromatography.[7]

    • Rationale: The acetalization activates the 4-position of the isoxazole ring, preparing it for the subsequent rearrangement.

  • Step 3: Hydrolysis and Ring Re-closure.

    • Dissolve the product from Step 2 in an aqueous solution of sodium hydroxide and stir. Warming the mixture to approximately 40°C can facilitate the reaction.[7]

    • This step involves the hydrolysis of the lactone ring, followed by a re-closure to form the sodium salt of this compound.[7]

    • Concentrate the aqueous solution to dryness.

    • Rationale: The alkaline conditions promote a ring-opening and re-closing cascade that results in the desired 4-carboxylic acid isomer.

  • Step 4: Acidification and Isolation.

    • Redissolve the sodium salt in water and slowly acidify with 6N HCl to a pH of 2-3.[7]

    • The target compound, this compound, will precipitate out of the solution.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • The final product can be purified by recrystallization from a suitable solvent like ethanol.

    • Rationale: Acidification protonates the carboxylate salt, leading to the precipitation of the less soluble carboxylic acid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups (e.g., C=O of the carboxylic acid).

  • Melting Point: As an indicator of purity.

Antimicrobial Activity Screening Protocol

The following protocols outline a systematic approach to evaluate the antimicrobial potential of this compound and its synthesized derivatives.

Overview of the Screening Cascade

A tiered approach is recommended to efficiently identify promising compounds. This starts with a broad primary screen, followed by quantitative determination of potency, and finally, an assessment of the spectrum of activity.

Antimicrobial_Screening cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Spectrum & Mechanism A Agar Well/Disk Diffusion Assay (Qualitative) B Broth Microdilution Assay (Quantitative - MIC) A->B Active Compounds C Panel Testing (Gram+/-, Fungi, Resistant Strains) B->C Potent Compounds (Low MIC) D Time-Kill Kinetics Assay C->D E Mechanism of Action Studies C->E

Caption: A strategic workflow for the antimicrobial evaluation of novel compounds.

Protocol 1: Agar Well Diffusion for Primary Screening

This method provides a rapid, qualitative assessment of antimicrobial activity.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA) for bacteria, Potato Dextrose Agar (PDA) for fungi

  • Sterile petri dishes

  • Stock solution of this compound in DMSO (e.g., 1 mg/mL)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

Procedure:

  • Prepare and sterilize the agar medium and pour it into petri dishes.

  • Once solidified, spread a standardized inoculum of the test microorganism onto the agar surface.

  • Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile borer.

  • Add a fixed volume (e.g., 100 µL) of the test compound stock solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.

Rationale: This assay is a cost-effective first pass to identify if a compound has any activity against a particular microbe. The size of the inhibition zone gives a preliminary indication of potency.[4][8]

Protocol 2: Broth Microdilution for MIC Determination

This is the gold-standard method for quantifying the potency of an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that prevents visible growth of a microorganism.[9]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • Standardized microbial inoculum

  • Serial dilutions of the test compound

  • Positive and negative growth controls

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Add 10 µL of the standardized microbial inoculum to each well (except the sterility control well).

  • Include a positive control well (broth + inoculum, no drug) and a negative/sterility control well (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed.

Rationale: This quantitative method provides a specific concentration value (MIC) that is crucial for comparing the potency of different compounds and for SAR studies.[9][10]

Table 1: Hypothetical MIC Data Summary

CompoundDerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
1 This compound128>256>256
1a Methyl Ester64128256
1b Anilide1664128
1c 4-Chloroanilide8 3264
Ref Ciprofloxacin0.50.25N/A
Ref FluconazoleN/AN/A2

Data are hypothetical and for illustrative purposes only.

Cytotoxicity Assessment

A crucial aspect of drug discovery is ensuring that the antimicrobial activity is selective for microbes and not harmful to host cells. A standard cytotoxicity assay using a mammalian cell line is essential.

Protocol: MTT Assay for Cytotoxicity

The MTT assay measures the metabolic activity of cells and is a common method to assess cell viability and cytotoxicity.

Materials:

  • Human cell line (e.g., HEK293T or HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compound dilutions

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the old media and add fresh media containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubate for 24-48 hours.

  • Add MTT reagent to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the media and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Rationale: A promising antimicrobial candidate should have a high IC₅₀ (low toxicity) against mammalian cells and a low MIC against microbes, resulting in a favorable selectivity index (IC₅₀/MIC).

Conclusion and Future Directions

This compound serves as an excellent starting point for an antimicrobial discovery program. Its straightforward synthesis and the presence of a modifiable carboxylic acid group allow for the rapid generation of diverse chemical libraries. By following a systematic screening cascade—from initial diffusion assays to quantitative MIC determination and essential cytotoxicity profiling—researchers can efficiently identify derivatives with potent and selective antimicrobial activity. Future work should focus on expanding the derivative library to build a robust Structure-Activity Relationship (SAR) and conducting mechanism-of-action studies on the most promising lead compounds.

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review. Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PMC, NIH. Available at: [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (CN103539753A). Google Patents.
  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (CN1233634C). Google Patents.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2013). Der Pharma Chemica. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. Available at: [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Semantic Scholar. Available at: [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]

  • Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. (2018). PubMed Central. Available at: [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Semantic Scholar. Available at: [Link]

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (2023). MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. The Scientific Temper. Available at: [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2023). PubMed Central. Available at: [Link]

  • (PDF) Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. (2019). ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of 3-(2′,4′-dichloro-5′-fluoro) phenyl 5-aryl isoxazoles. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications. Research India Publications. Available at: [Link])

Sources

Use of 3-Phenyl-4-isoxazolecarboxylic acid as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 3-Phenyl-4-isoxazolecarboxylic Acid in Heterocyclic Chemistry

Introduction: The Isoxazole Core as a Privileged Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry and drug development, valued for its metabolic stability, ability to participate in hydrogen bonding, and its role as a bioisostere for other functional groups.[1] Its derivatives are found in a wide array of FDA-approved drugs, showcasing activities ranging from anti-inflammatory to anticancer.[2] Within this important class of compounds, this compound emerges as a particularly versatile and powerful precursor. Its strategic placement of a phenyl group and a carboxylic acid on the isoxazole core provides multiple reaction handles, enabling its transformation into a diverse range of more complex and pharmacologically relevant heterocyclic systems.

This guide provides a detailed exploration of the synthetic pathways originating from this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for the synthesis of key heterocyclic structures, including pyrazoles, pyridones, and advanced carboxamide derivatives for drug discovery programs.

Part 1: Foundational Protocol - Activation of the Carboxylic Acid

A common and critical first step in leveraging the synthetic potential of this compound is the activation of its carboxylic acid moiety. Conversion to the corresponding acyl chloride transforms the relatively unreactive hydroxyl group into an excellent leaving group, creating a highly electrophilic center ready for subsequent nucleophilic attack. This activated intermediate is a gateway to a multitude of derivatives, including amides, esters, and other key structures.

The use of bis(trichloromethyl) carbonate, also known as triphosgene, in the presence of a catalytic amount of N,N-dimethylformamide (DMF) offers a safer and more convenient alternative to traditional reagents like thionyl chloride or oxalyl chloride.[3]

Protocol 1.1: Synthesis of 3-Phenyl-4-isoxazolecarbonyl Chloride

Objective: To convert this compound into its highly reactive acyl chloride derivative.

Causality: Triphosgene reacts with catalytic DMF to form the Vilsmeier reagent in situ. This reagent is the active species that converts the carboxylic acid to the acyl chloride. Chlorobenzene is used as a high-boiling, inert solvent suitable for the reaction temperature required for efficient conversion.

Materials:

  • This compound

  • Bis(trichloromethyl) carbonate (Triphosgene)

  • N,N-dimethylformamide (DMF), catalytic amount

  • Chlorobenzene (anhydrous)

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous chlorobenzene (approx. 8-10 mL per gram of acid).

  • Add a catalytic amount of DMF (e.g., 0.01 eq) to the suspension with stirring.

  • In a separate flask, carefully dissolve bis(trichloromethyl) carbonate (0.4 eq) in a small amount of anhydrous chlorobenzene.

  • Slowly add the triphosgene solution to the stirred suspension of the carboxylic acid. Caution: This reaction may release HCl and CO2 gas. Ensure adequate ventilation.

  • Heat the reaction mixture to reflux (approx. 130°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature. The resulting solution of 3-Phenyl-4-isoxazolecarbonyl chloride can be used directly in the next step, or the solvent can be removed under reduced pressure to yield the crude acyl chloride. Distillation under high vacuum can be performed for purification if necessary.[3]

Part 2: Heterocyclic Transposition - Synthesis of Pyrazole Derivatives

One of the most powerful transformations of the isoxazole ring is its conversion into the isomeric pyrazole scaffold, a transposition of significant value in drug discovery. This rearrangement is typically achieved by cleavage of the weak N-O bond within the isoxazole ring, followed by condensation with a hydrazine derivative.[4][5] The resulting pyrazoles often retain or enhance the biological activity of the parent isoxazole.

The process generally involves a reductive ring-opening of the isoxazole, which generates a 1,3-dicarbonyl or equivalent intermediate that is then trapped by hydrazine to form the thermodynamically stable pyrazole ring.

Protocol 2.1: Reductive Ring Opening and Cyclization to 3-Phenyl-1H-pyrazole-4-carboxylic Acid

Objective: To convert this compound into the corresponding pyrazole derivative.

Causality: A reducing agent (e.g., Raney Nickel or catalytic hydrogenation) cleaves the N-O bond of the isoxazole. The resulting enamino-keto-acid intermediate is not isolated. The addition of hydrazine hydrate provides the N-N unit required for the subsequent intramolecular cyclization and dehydration, which forms the aromatic pyrazole ring.

Materials:

  • This compound

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Raney Nickel (slurry in water) or Palladium on Carbon (Pd/C, 10%)

  • Ethanol or Methanol

  • Hydrogen source (if using Pd/C)

  • Hydrochloric acid (HCl) for acidification

  • Standard hydrogenation apparatus or round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a suitable reaction vessel.

  • Carefully add a catalytic amount of Raney Nickel slurry or 10% Pd/C.

  • If using Pd/C, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-6 hours, or until TLC indicates consumption of the starting material. If using Raney Nickel, proceed to the next step.

  • Add hydrazine hydrate (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the formation of the pyrazole product by TLC.

  • Upon completion, cool the reaction to room temperature and carefully filter off the catalyst through a pad of Celite, washing with small portions of ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with dilute HCl until a precipitate forms (typically pH 3-4).

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-Phenyl-1H-pyrazole-4-carboxylic acid.

G start_node 3-Phenyl-4-isoxazolecarboxylic Acid process_node process_node start_node->process_node 1. Reductive Cleavage reagent_node reagent_node intermediate_node In-situ Enamino-keto-acid Intermediate process_node2 2. Cyclization intermediate_node->process_node2 product_node 3-Phenyl-1H-pyrazole-4-carboxylic Acid process_node->intermediate_node N-O bond scission reagent_node_H2 H2, Pd/C (or Raney Ni) reagent_node_H2->process_node process_node2->product_node Dehydration reagent_node_N2H4 Hydrazine Hydrate reagent_node_N2H4->process_node2

Workflow for Isoxazole to Pyrazole Conversion.

Part 3: Ring Expansion Strategy - Synthesis of 4-Pyridone Derivatives

A more advanced and elegant transformation involves the ring expansion of isoxazole derivatives to construct substituted pyridine cores. Specifically, derivatives of this compound can be elaborated into precursors for a molybdenum hexacarbonyl-mediated ring expansion, yielding valuable 4-oxo-1,4-dihydropyridine-3-carboxylates (4-pyridones).[6] This class of compounds is present in numerous antibacterial and antiviral drugs.[6]

The reaction proceeds via a precursor, methyl 2-(3-phenylisoxazol-4-yl)-2-oxoacetate, which undergoes N-O bond cleavage upon coordination with the molybdenum complex, followed by rearrangement and cyclization to form the six-membered pyridone ring.

Protocol 3.1: Mo(CO)₆-Mediated Synthesis of Methyl 4-oxo-2-phenyl-1,4-dihydropyridine-3-carboxylate

Objective: To achieve the ring expansion of an isoxazole precursor to a 4-pyridone.

Causality: Molybdenum hexacarbonyl acts as a catalyst to promote the reductive cleavage of the weak N-O bond. The resulting vinylogous nitrile ylide intermediate undergoes a concerted electrocyclization followed by tautomerization to furnish the stable 4-pyridone heterocyclic system. Wet acetonitrile is crucial as water participates in the final steps of the catalytic cycle.[6]

Precursor Synthesis (Not detailed): this compound is first converted to its methyl ester and then reacted with a suitable C1 source (e.g., via Claisen condensation) to generate the required methyl 2-(3-phenylisoxazol-4-yl)-2-oxoacetate precursor. The protocol below assumes this precursor is available.

Materials:

  • Methyl 2-(3-phenylisoxazol-4-yl)-2-oxoacetate (precursor)

  • Molybdenum hexacarbonyl [Mo(CO)₆]

  • Acetonitrile (containing ~1% water)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Silica gel for chromatography

Procedure:

  • To a Schlenk flask charged with the isoxazole precursor (1.0 eq), add molybdenum hexacarbonyl (1.1 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Add degassed, wet acetonitrile via syringe.

  • Heat the reaction mixture to 70-80°C and stir for 12-24 hours. The reaction progress can be monitored by TLC. The mixture may turn from colorless to yellow or brown.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the desired methyl 4-oxo-2-phenyl-1,4-dihydropyridine-3-carboxylate.[6]

G start_node Isoxazole-Oxoacetate Precursor process_node process_node start_node->process_node 1. N-O Bond Cleavage reagent_node Mo(CO)6 Wet MeCN, 80°C reagent_node->process_node intermediate_node Vinylogous Nitrile Ylide Intermediate process_node2 2. Electrocyclization & Tautomerization intermediate_node->process_node2 product_node 4-Oxo-1,4-dihydropyridine (4-Pyridone) Derivative process_node->intermediate_node process_node2->product_node

Mo(CO)₆-Mediated Isoxazole to 4-Pyridone Ring Expansion.

Part 4: Application in Drug Discovery - Synthesis of Carboxamide Derivatives

The carboxylic acid functionality of the title compound is ideal for direct elaboration into amides, a functional group central to the structure of countless pharmaceuticals. Using standard peptide coupling reagents, this compound can be readily conjugated to a wide variety of amines, anilines, or amino acids, providing a straightforward route to novel chemical entities for screening libraries.

This approach was recently used to synthesize a series of isoxazole-carboxamide derivatives that showed potent activity against melanoma cell lines.[1]

Protocol 4.1: EDC/DMAP-Mediated Synthesis of N-Aryl-3-phenyl-4-isoxazolecarboxamide

Objective: To couple this compound with an aniline derivative to form a stable amide bond.

Causality: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. 4-Dimethylaminopyridine (DMAP) acts as a catalyst, forming an even more reactive DMAP-acylated intermediate, which accelerates the reaction and improves yields.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • EDC hydrochloride

  • DMAP

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (0.2 eq) and EDC hydrochloride (1.1 eq) to the solution.[1]

  • Stir the mixture at room temperature for 30 minutes to allow for the activation of the carboxylic acid.

  • Add the desired aniline derivative (1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to obtain the pure N-aryl-3-phenyl-4-isoxazolecarboxamide.

G start_acid 3-Phenyl-4-isoxazolecarboxylic Acid process_activation 1. Carboxylic Acid Activation start_acid->process_activation reagent_edc EDC reagent_edc->process_activation reagent_dmap DMAP (cat.) process_coupling 2. Nucleophilic Attack & Coupling reagent_dmap->process_coupling catalysis reagent_amine Amine (R-NH2) reagent_amine->process_coupling intermediate_o O-Acylisourea Intermediate intermediate_o->process_coupling process_activation->intermediate_o product_amide N-Substituted-3-phenyl-4- isoxazolecarboxamide process_coupling->product_amide

Amide Coupling Workflow using EDC/DMAP.

Summary of Transformations

The following table summarizes the key transformations discussed, highlighting the versatility of this compound as a synthetic precursor.

Starting Material Target Heterocycle Key Reagents Transformation Type Significance
This compoundAcyl ChlorideBis(trichloromethyl) carbonate, DMFActivationCreates a highly reactive intermediate for further synthesis.[3]
This compoundPyrazoleH₂, Pd/C (or Raney Ni); Hydrazine HydrateReductive RearrangementAccess to isomeric pyrazole core, a key pharmacophore.[5]
Isoxazole-Oxoacetate Precursor4-PyridoneMo(CO)₆, Wet MeCNMetal-Mediated Ring ExpansionSynthesis of complex pyridone scaffolds found in antimicrobials.[6]
This compoundCarboxamideEDC, DMAP, Amine/AnilineAmide CouplingDirect functionalization for building drug candidate libraries.[1]

Conclusion

This compound is far more than a simple heterocyclic compound; it is a powerful and adaptable platform for the construction of diverse and medicinally relevant molecules. Through straightforward activation, it serves as a substrate for standard amide coupling reactions. More impressively, the inherent reactivity of the isoxazole ring can be harnessed to execute elegant and powerful transformations, including transposition to pyrazoles and ring expansion to pyridones. The protocols and mechanistic insights provided herein demonstrate the strategic value of this precursor, equipping researchers and drug development professionals with the tools to unlock its full potential in the synthesis of novel heterocyclic compounds.

References

  • National Center for Biotechnology Information. (n.d.). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (n.d.). Isoxazoles and their conversion into novel heterocycles.
  • National Center for Biotechnology Information. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • The Royal Society of Chemistry. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Organic & Biomolecular Chemistry.
  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 38.
  • Gepdiremen, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information.

Sources

Application Notes & Protocols: A Guide to the Amide Coupling of 3-Phenyl-4-isoxazolecarboxylic Acid with Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl-3-phenyl-4-isoxazolecarboxamides

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. Specifically, the N-aryl-3-phenyl-4-isoxazolecarboxamide moiety has been identified as a critical pharmacophore. Derivatives of this structure have demonstrated potent cytotoxic effects against a range of cancer cell lines, such as melanoma, hepatocellular carcinoma, and breast cancer. The synthesis of these target molecules hinges on the efficient and reliable formation of an amide bond between the 3-phenyl-4-isoxazolecarboxylic acid core and various substituted anilines.

This guide provides an in-depth analysis and detailed protocols for this crucial transformation. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only replicate the methods but also to troubleshoot and adapt them for novel derivatives.

The Fundamental Challenge: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfeasible under standard laboratory conditions. The primary obstacle is a competing acid-base reaction, where the amine deprotonates the carboxylic acid to form a highly unreactive carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation". This creates a highly electrophilic intermediate that is readily attacked by the nucleophilic amine, leading to the formation of the desired amide bond.

This process is typically achieved using "coupling reagents." Over the decades, a vast arsenal of these reagents has been developed, primarily for peptide synthesis, but their application is widespread in medicinal chemistry.

Recommended Coupling Methodologies

For the coupling of this compound with anilines, two reagent systems are highly recommended based on their efficiency, reliability, and wide applicability:

  • EDC/HOBt System: A classic, cost-effective, and robust method suitable for a wide range of substrates.

  • HATU System: A more powerful, modern reagent ideal for challenging couplings, such as those involving sterically hindered or electron-deficient anilines.

The general experimental workflow for both methods is outlined below.

G cluster_start Preparation cluster_reaction Coupling cluster_workup Isolation & Purification A Combine Carboxylic Acid & Coupling Additive (e.g., HOBt) in Anhydrous Solvent B Add Coupling Reagent (EDC or HATU) & Base (if needed) A->B Stir at 0°C to RT (Pre-activation) C Add Aniline Derivative B->C D Monitor Reaction (TLC / LC-MS) C->D Stir at RT (30 min - 16h) E Aqueous Work-up (Quench & Extract) D->E F Dry Organic Layer & Concentrate E->F G Purify Product (Chromatography / Recrystallization) F->G H Characterize Final Product (NMR, MS, M.P.) G->H

Caption: General workflow for amide bond formation.

Method 1: Carbodiimide Coupling with EDC and HOBt

Expertise & Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate. While this intermediate can react directly with an amine, it is also unstable and prone to undesirable side reactions.

The key to a successful and clean reaction is the addition of an auxiliary nucleophile, most commonly 1-hydroxybenzotriazole (HOBt). HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable, reducing side reactions, yet remains sufficiently reactive to readily acylate the aniline. The primary benefits of this system are the high yields and the conversion of the EDC byproduct into a water-soluble urea, which is easily removed during aqueous work-up.

Reaction Mechanism: EDC/HOBt Activation

G RCOOH R-COOH (Isoxazole Acid) O_acylisourea [O-Acylisourea Intermediate]* RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-Active Ester O_acylisourea->HOBt_ester + HOBt - EDC-Urea HOBt HOBt Amide R-CONH-Ar (Product) HOBt_ester->Amide + Ar-NH₂ - HOBt Amine Ar-NH₂ (Aniline) Urea EDC-Urea (Byproduct)

Caption: Mechanism of EDC/HOBt-mediated activation.

Detailed Protocol: EDC/HOBt Coupling

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF or DCM (approx. 0.1–0.2 M concentration relative to the carboxylic acid).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Allow the mixture to stir at 0 °C for 15-30 minutes. This is the "pre-activation" step.

  • Add the desired aniline (1.1 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). The bicarb wash removes unreacted HOBt and any remaining acid.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-aryl-3-phenyl-4-isoxazolecarboxamide.

Quantitative Data Summary (EDC/HOBt Method)

Reagent Stoichiometry (eq) Purpose
This compound 1.0 Substrate
Aniline Derivative 1.1 Nucleophile
EDC·HCl 1.2 Coupling Reagent
HOBt 1.2 Additive to suppress side reactions
Solvent - Anhydrous DMF or DCM
Temperature - 0 °C to Room Temperature

| Time | - | 4 - 16 hours |

Method 2: Uronium Salt Coupling with HATU

Expertise & Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium/aminium salt-based coupling reagent. It is derived from 1-hydroxy-7-azabenzotriazole (HOAt). HATU is exceptionally efficient and fast-acting, making it the reagent of choice for difficult couplings. This includes reactions with sterically hindered substrates or electronically deactivated anilines (e.g., those bearing electron-withdrawing groups).

The reaction requires a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid, forming a carboxylate. This carboxylate then attacks HATU to generate a highly reactive OAt-active ester, which rapidly couples with the aniline. The HOAt-based active ester is even more effective at preventing side reactions and accelerating coupling than its HOBt counterpart.

Reaction Mechanism: HATU Activation

G RCOOH R-COOH (Isoxazole Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + DIPEA - DIPEA·H⁺ Base DIPEA OAt_ester OAt-Active Ester RCOO->OAt_ester + HATU - HOAt⁻ HATU HATU Amide R-CONH-Ar (Product) OAt_ester->Amide + Ar-NH₂ - HOAt Amine Ar-NH₂ (Aniline) TMU Tetramethylurea

Caption: Mechanism of HATU-mediated activation.

Detailed Protocol: HATU Coupling

Materials:

  • This compound

  • Substituted aniline

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1–0.2 M).

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq). The solution may change color.

  • Stir the mixture at room temperature for 5-15 minutes for pre-activation.

  • Add the aniline derivative (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 30-60 minutes. HATU reactions are typically very fast. Monitor completion by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent like ethyl acetate (3x).

    • Combine the organic extracts and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or recrystallization to yield the pure final product.

Quantitative Data Summary (HATU Method)

Reagent Stoichiometry (eq) Purpose
This compound 1.0 Substrate
Aniline Derivative 1.1 Nucleophile
HATU 1.1 Coupling Reagent
DIPEA 2.0 - 3.0 Non-nucleophilic base
Solvent - Anhydrous DMF
Temperature - Room Temperature

| Time | - | 30 - 60 minutes |

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Ineffective activation (hindered acid or deactivated aniline). 2. Moisture in reagents or solvents hydrolyzing the active intermediate. 3. Impure starting materials.1. If using EDC/HOBt, switch to the more powerful HATU reagent. 2. Ensure all glassware is oven-dried. Use fresh, anhydrous solvents and store coupling reagents in a desiccator. 3. Purify starting materials before the coupling reaction.
Starting Material Recovered 1. Insufficient reaction time. 2. Coupling reagent has degraded due to improper storage.1. Allow the reaction to run longer, monitoring periodically by TLC/LC-MS. 2. Use a fresh bottle of coupling reagent.
Multiple Spots on TLC (Side Products) 1. (EDC method) Side reactions of the O-acylisourea intermediate. 2. (HATU method) Guanylation of the amine if excess HATU is used.1. Ensure HOBt is added and that pre-activation time is not excessively long. 2. Use a slight excess of the carboxylic acid relative to HATU (e.g., 1.05 eq acid to 1.0 eq HATU) to consume the coupling reagent.

References

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]

  • PMC, NIH. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. [Link]

  • ACS Omega. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • PMC, NIH. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

  • Tohoku University. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • PubMed. (2010). Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • PMC, NIH. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • ResearchGate. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • PubMed. (2005). Synthesis and biological activity of some new benzoxazoles. [Link]

Application Notes and Protocols for Docking Studies of 3-Phenyl-4-isoxazolecarboxylic Acid Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 3-Phenyl-4-isoxazolecarboxylic Acid Derivatives and the Role of In Silico Docking

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have demonstrated potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] Their therapeutic efficacy often stems from their ability to selectively bind to and modulate the activity of key protein targets. Prominent among these are the Cytochrome P450 (CYP450) family of enzymes, crucial for drug metabolism, and Cyclooxygenase (COX) enzymes, central to the inflammatory response.[4][5][6]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[7][8] This in silico approach provides invaluable insights into the binding mode, affinity, and selectivity of potential drug candidates, thereby accelerating the drug discovery process by prioritizing compounds for synthesis and experimental testing.[8]

This comprehensive guide provides a detailed protocol for conducting molecular docking studies of this compound derivatives with their primary protein targets, CYP450 and COX enzymes. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind each critical step, ensuring robust and reliable results.

I. Foundational Concepts: Causality in Experimental Design

Before embarking on the practical aspects of molecular docking, it is crucial to understand the underlying principles that govern the selection of parameters and protocols. The choices made during ligand and protein preparation, grid generation, and the selection of the docking algorithm and scoring function directly impact the accuracy and relevance of the results.

The "Lock and Key" Analogy and Beyond: While the "lock and key" model provides a basic framework, protein-ligand interactions are dynamic. Both the ligand and the protein can undergo conformational changes upon binding, a concept known as "induced fit."[8] Modern docking algorithms account for ligand flexibility, and some advanced methods even allow for limited receptor flexibility.

Force Fields: The Engine of Molecular Mechanics: Force fields are collections of equations and associated parameters that describe the potential energy of a system of atoms and molecules.[9] They are fundamental to molecular docking as they are used to calculate the forces between atoms and to estimate the binding energy of the protein-ligand complex. Common force fields for small molecules include OPLS (Optimized Potentials for Liquid Simulations), AMBER (Assisted Model Building with Energy Refinement), and CHARMM (Chemistry at HARvard Macromolecular Mechanics).[9]

II. Materials and Software

A successful docking study relies on a suite of specialized software. Below is a curated list of recommended tools, including both open-source and commercial options.

Software Category Recommended Software Primary Function Licensing
Molecular Visualization PyMOL, UCSF ChimeraX, Discovery Studio VisualizerVisualization and analysis of protein and ligand structures.Mixed (Free for academic use)
Ligand Preparation Avogadro, ChemDraw, Open Babel2D to 3D structure conversion, energy minimization.Open Source/Commercial
Protein Preparation Schrödinger Maestro (Protein Preparation Wizard), AutoDock ToolsCleaning PDB files, adding hydrogens, assigning charges.Commercial/Free
Molecular Docking AutoDock Vina, Schrödinger GlidePerforming the docking simulation.Open Source/Commercial
Post-Docking Analysis LigPlot+, PoseView, Maestro2D and 3D visualization of protein-ligand interactions.Mixed

III. Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for the docking of this compound derivatives against COX-2 and CYP450 enzymes.

Protocol 1: Ligand Preparation

The accuracy of a docking study begins with the correct preparation of the ligand. This involves converting the 2D chemical structure into a low-energy 3D conformation with the correct protonation state and atomic charges.

Step 1: 2D to 3D Structure Generation

  • Draw the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw or the online PubChem Sketcher.

  • Save the structure in a common chemical file format, such as MOL or SDF.

  • Use a program like Avogadro or Open Babel to convert the 2D structure into a 3D conformation.

  • Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step is crucial to obtain a realistic low-energy conformer.

Step 2: Protonation State and Charge Assignment

  • For docking with most programs, it is essential to add hydrogen atoms to the ligand structure.

  • Determine the likely protonation state of the carboxylic acid group at physiological pH (around 7.4). The pKa of the carboxylic acid on the isoxazole ring will determine if it is predominantly in its deprotonated (carboxylate) form. This can be predicted using software like MarvinSketch or Chemicalize.

  • Assign partial atomic charges. For AutoDock, Gasteiger charges are commonly used. For Schrödinger's Glide, the OPLS force field will automatically assign charges during the LigPrep process.[4]

Step 3: File Format Conversion

  • The final prepared ligand needs to be saved in a format compatible with the chosen docking software. For AutoDock Vina, this is the PDBQT format, which includes atomic coordinates, partial charges, and atom type information.[1] For Schrödinger Glide, the Maestro (.mae) format is used.

Ligand_Preparation_Workflow cluster_input Input cluster_processing Processing cluster_output Output 2D_Structure 2D Structure (SMILES/MOL) 3D_Generation 3D Structure Generation 2D_Structure->3D_Generation Conversion Energy_Minimization Energy Minimization (e.g., MMFF94) 3D_Generation->Energy_Minimization Optimization Protonation_Charges Add Hydrogens & Assign Charges (pH 7.4) Energy_Minimization->Protonation_Charges Physiological State Docking_Ready_Ligand Docking-Ready Ligand (PDBQT/MAE) Protonation_Charges->Docking_Ready_Ligand Finalization Protein_Preparation_Workflow cluster_input Input cluster_processing Processing cluster_output Output PDB_File PDB File (e.g., 3LN1 for COX-2) Remove_Heteroatoms Remove Water, Ions, & Co-crystal Ligand PDB_File->Remove_Heteroatoms Select_Chain Select Biological Unit/ Chain of Interest Remove_Heteroatoms->Select_Chain Add_Hydrogens Add Hydrogens Select_Chain->Add_Hydrogens Assign_Charges Assign Partial Charges Add_Hydrogens->Assign_Charges Minimize Restrained Minimization Assign_Charges->Minimize Prepared_Protein Prepared Protein (PDBQT/MAE) Minimize->Prepared_Protein

Figure 2: Target Protein Preparation Workflow.
Protocol 3: Molecular Docking and Post-Docking Analysis

With the prepared ligand and protein, the docking simulation can now be performed.

Step 1: Defining the Binding Site (Grid Generation)

  • The search space for the docking algorithm needs to be defined. This is typically a 3D grid that encompasses the active site of the protein.

  • If a co-crystallized ligand was present in the original PDB structure, the center of the grid should be set to the geometric center of this ligand.

  • The size of the grid box should be large enough to accommodate the this compound derivative and allow for rotational and translational sampling. A common size is a cube with 20-25 Å sides.

Step 2: Running the Docking Simulation

  • Using AutoDock Vina:

    • Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid center, and the dimensions of the grid.

    • The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the computational time but also the likelihood of finding the optimal binding pose. A value of 8 is a good starting point.

    • Execute Vina from the command line.

  • Using Schrödinger's Glide:

    • In Maestro, after preparing the protein, generate the receptor grid, specifying the co-crystallized ligand to define the active site.

    • Set up the ligand docking job, selecting the prepared ligands and the generated grid.

    • Choose the docking precision (e.g., HTVS, SP, or XP). Standard Precision (SP) is a good balance between speed and accuracy for initial studies.

Step 3: Post-Docking Analysis and Interpretation of Results

  • Binding Affinity/Docking Score: The docking program will provide a score that estimates the binding affinity (often in kcal/mol). A more negative value generally indicates a stronger predicted binding affinity. [10][11]2. Binding Pose and RMSD:

    • Visualize the top-ranked docking poses in the context of the protein's active site.

    • Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. [1][10] * If a co-crystallized ligand was used for validation, superimpose the docked pose of the native ligand with its crystal structure and calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol. [10]3. Interaction with Key Residues:

    • For COX-2, key interactions often involve residues like Arg120, Tyr355, and Ser530 in the active site channel.

    • For CYP450s, interactions with the heme group and residues in the active site cavity are critical. The specific interacting residues will vary between different CYP isoforms.

  • Comparison of Derivatives: Docking scores and binding modes can be compared across a series of this compound derivatives to understand structure-activity relationships (SAR). For example, the effect of different substituents on the phenyl ring on binding affinity can be investigated.

Docking_and_Analysis_Workflow cluster_inputs Inputs cluster_docking Docking cluster_analysis Analysis Prepared_Ligand Prepared Ligand Grid_Generation Define Binding Site (Grid Generation) Prepared_Ligand->Grid_Generation Prepared_Protein Prepared Protein Prepared_Protein->Grid_Generation Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Grid_Generation->Run_Docking Docking_Results Docking Results (Scores and Poses) Run_Docking->Docking_Results Validation Protocol Validation (RMSD < 2.0 Å) Docking_Results->Validation Interaction_Analysis Analyze Interactions (H-bonds, Hydrophobic) Docking_Results->Interaction_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Interaction_Analysis->SAR_Analysis

Figure 3: Molecular Docking and Analysis Workflow.

IV. Protocol Validation: Ensuring Trustworthiness

A critical, yet often overlooked, step in molecular docking is the validation of the chosen protocol. This is essential to ensure that the docking parameters are appropriate for the specific protein-ligand system under investigation.

The most common method for validation is re-docking . This involves docking the co-crystallized ligand back into its own protein structure. A successful validation is typically defined by the ability of the docking program to reproduce the experimentally observed binding pose with an RMSD of less than 2.0 Å. If the re-docking fails to achieve this, the docking parameters, such as the size and position of the grid box or the scoring function, may need to be adjusted.

V. Conclusion and Future Directions

Molecular docking is a valuable tool for understanding the potential interactions of this compound derivatives with their biological targets. By following the detailed protocols outlined in this guide, researchers can generate reliable in silico data to guide their drug discovery efforts.

It is important to remember that docking results are predictions and should be interpreted in the context of other experimental data. Promising candidates identified through docking should be synthesized and evaluated in vitro to confirm their biological activity. Further computational studies, such as molecular dynamics simulations, can also be employed to investigate the stability of the predicted binding poses over time.

VI. References

  • Results of the validation of the binding mode of a potent COX-2 inhibitor, obtained using the AutoDock software. ResearchGate. [Link]

  • The structure of Cytochrome P450 2E1 (PDB ID: 3LC4); Chain-B. ResearchGate. [Link]

  • Characterization of molecular docking with COX-2 (PDB ID: 3LN1). ResearchGate. [Link]

  • In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. PubMed Central. [Link]

  • Molecular docking analysis of doronine derivatives with human COX-2. PubMed Central. [Link]

  • Docking and binding pattern into COX-2 active site (PDB 1CX2) of Target... ResearchGate. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Institutes of Health. [Link]

  • Structure-Based Drug Design for Cytochrome P450 Family 1 Inhibitors. PubMed Central. [Link]

  • Enzyme Kinetics and Molecular Docking Studies on Cytochrome 2B6, 2C19, 2E1, and 3A4 Activities by Sauchinone. PubMed Central. [Link]

  • 1OG5: Structure of human cytochrome P450 CYP2C9. RCSB PDB. [Link]

  • 1FAH: STRUCTURE OF CYTOCHROME P450. RCSB PDB. [Link]

  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences. [Link]

  • Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Connect Journals. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]

  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.

  • (PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. [Link]

  • Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. National Institutes of Health. [Link]

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. PubMed Central. [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents.

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. PubMed. [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer. Semantic Scholar. [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

  • (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-. Adichunchanagiri University. [Link]

  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. PubMed Central. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

  • Protein–ligand docking. Wikipedia. [Link]

  • How to validate a docking protocol? ResearchGate. [Link]

  • How to validate the molecular docking results? ResearchGate. [Link]

  • (PDF) Interaction of Protein-Ligand: Molecular Docking, A novel computational biology tool. ResearchGate. [Link]

  • Protein-ligand docking in the machine-learning era. PubMed Central. [Link]

  • Force fields for small molecules. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenyl-4-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenyl-4-isoxazolecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize this important synthetic transformation. As a key structural motif in various pharmacologically active compounds, achieving a high-yield, regioselective synthesis is paramount.

This document moves beyond simple protocols to provide in-depth troubleshooting, answers to frequently asked questions, and the chemical reasoning behind our recommendations. Our goal is to empower you to not only execute the synthesis but also to intelligently diagnose and resolve challenges that may arise in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common and challenging issue in the synthesis of this compound?

A1: The primary challenge is controlling regioselectivity. Most traditional one-pot syntheses starting from an unsymmetrical 1,3-dicarbonyl compound (like ethyl benzoylacetate) and hydroxylamine can lead to a mixture of two regioisomers: the desired this compound and the undesired 5-phenyl-4-isoxazolecarboxylic acid. Separating these isomers is often difficult due to their similar physical properties[1].

Q2: Why is the isoxazole ring sensitive to certain chemical conditions?

A2: The isoxazole ring contains a relatively weak N-O bond. This bond can be cleaved under certain conditions, leading to ring-opening and product degradation. Conditions to be wary of include strong bases, some reductive conditions (like catalytic hydrogenation), and high temperatures for extended periods[1]. This sensitivity is especially critical during the final ester hydrolysis step.

Q3: Are there "green" or more efficient methods available for this type of synthesis?

A3: Yes, recent advancements have focused on improving the efficiency and environmental footprint of isoxazole synthesis. The use of ultrasound irradiation has been shown to accelerate reaction times, improve yields, and often allows for the use of greener solvents like water or ethanol-water mixtures[2][3]. These methods can be particularly effective for the cyclocondensation steps[3].

Q4: How can I definitively confirm that I have synthesized the correct 3-phenyl regioisomer?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. In the ¹H NMR spectrum, the chemical shift of the proton at the 5-position of the isoxazole ring (C5-H) is a key indicator. You can also use advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) to look for correlations between the C5-H and the carbon atoms of the phenyl ring, which would confirm the 3-phenyl substitution pattern.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. We will focus on a highly reliable, regioselective method adapted from established protocols that circumvents the common isomer issue[4].

Workflow for High-Regioselectivity Synthesis

The following diagram outlines a robust, multi-step synthesis designed to eliminate the formation of the undesired 5-phenyl regioisomer.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Acetalization cluster_2 Step 3: Hydrolysis & Rearrangement A Ethyl Benzoylacetate + Hydroxylamine HCl B 3-Phenyl-4-hydroisoxazol-5-one (Compound II) A->B  Base (e.g., NaOH) in Water C Compound II D 4-Dimethylaminomethylene- 3-phenyl-4-hydroisoxazol-5-one (Compound III) C->D  DMF-DMA in THF E Compound III F 3-Phenyl-4-isoxazolecarboxylic acid sodium salt E->F  Base (e.g., NaOH) in Water, 40°C G Final Product: This compound F->G  Acidification (e.g., HCl)

Caption: High-regioselectivity workflow for this compound synthesis.

Problem 1: Low Yield in Step 1 (Cyclization to Isoxazol-5-one)
  • Question: I am getting a very low yield of the 3-Phenyl-4-hydroisoxazol-5-one intermediate. What could be going wrong?

  • Answer: Low yields in this initial cyclization step often point to issues with pH control, temperature, or the quality of reagents.

    • Causality: The reaction of a β-ketoester with hydroxylamine is a delicate condensation. The pH must be controlled to ensure the hydroxylamine is in its free-base form to act as a nucleophile, but strongly basic conditions can promote side reactions or degradation of the starting material. Similarly, while some heat may be required, excessive temperatures can lead to decomposition.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure your ethyl benzoylacetate is pure and the hydroxylamine hydrochloride has been stored properly.

      • pH Control: The reaction is typically run with a base like sodium hydroxide or sodium carbonate to free the hydroxylamine. Ensure you are using the correct stoichiometry. The reaction should be basic enough to deprotonate the hydroxylamine hydrochloride but not so basic as to cause significant hydrolysis of the ester starting material.

      • Temperature Management: Many variations of this reaction are performed at low temperatures (0-5°C) initially, followed by a slow warm-up to room temperature[5][6]. Avoid high temperatures.

      • Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

Problem 2: Incomplete Reaction in Step 2 (Acetalization with DMF-DMA)
  • Question: My reaction of the isoxazol-5-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is sluggish or incomplete, even after extended reaction times.

  • Answer: This step involves the formation of an enamine-like intermediate and is sensitive to moisture and temperature.

    • Causality: DMF-DMA is highly reactive towards water. Any moisture in the solvent (THF) or on the glassware will consume the reagent, preventing it from reacting with your substrate. The reaction also requires specific temperature control to proceed efficiently.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use a flame-dried or oven-dried flask under an inert atmosphere (Nitrogen or Argon). Use anhydrous THF as the solvent.

      • Temperature Protocol: The reaction is often initiated at a low temperature (-5 to 0°C) during the addition of DMF-DMA, and then allowed to slowly warm to room temperature[4]. This helps to control the initial exotherm and prevent side reactions.

      • Reagent Quality: Ensure the DMF-DMA is of high quality and has not been exposed to atmospheric moisture. Use a fresh bottle if in doubt.

Problem 3: Low Yield or Product Degradation in Step 3 (Hydrolysis & Rearrangement)
  • Question: During the final hydrolysis and acidification step, my yield is low, and I see a lot of baseline material on my TLC plate, suggesting decomposition.

  • Answer: This is the most critical step where the isoxazole ring's sensitivity comes into play. The combination of hydrolysis and rearrangement must be carefully controlled.

    • Causality: The conversion of compound III to the final product involves a base-mediated ring-opening of the lactone, elimination of the dimethylamino group, and subsequent re-cyclization to form the aromatic isoxazole ring. Harsh basic conditions (high concentration or high temperature) can cleave the N-O bond of the newly formed isoxazole, leading to decomposition[1].

    • Troubleshooting Decision Tree:

      Troubleshooting_Hydrolysis start Low Yield in Final Step check_temp Was reaction temperature > 40-50°C? start->check_temp check_base No check_temp->check_base sol_temp_yes Action: Reduce temperature to 40°C. Monitor closely with TLC to avoid prolonged heating. check_temp->sol_temp_yes check_acid No check_base->check_acid sol_base_yes Action: Use stoichiometric amount of base (e.g., 1.0-1.1 eq NaOH). Consider a weaker base if degradation persists. check_base->sol_base_yes sol_acid_yes Action: Perform acidification slowly in an ice bath to control exotherm. Adjust pH carefully to 2-3. check_acid->sol_acid_yes sol_acid_no No (Re-evaluate Steps 1 & 2) check_acid->sol_acid_no

      Caption: Decision tree for troubleshooting the final hydrolysis and rearrangement step.

    • Summary of Hydrolysis Conditions:

ParameterRecommended ConditionRationale
Base Sodium Hydroxide (NaOH)Effective for hydrolysis and rearrangement.
Stoichiometry 1.0 - 1.1 equivalentsAn excess of strong base increases the risk of N-O bond cleavage and degradation[1].
Temperature 40°CProvides enough energy for the reaction without causing significant product decomposition[4].
Acidification Slow addition of HClControls the exotherm of neutralization. The final product precipitates out upon acidification.
Final pH 2-3Ensures complete protonation of the carboxylate to yield the carboxylic acid[4].

Experimental Protocol: High-Regioselectivity Synthesis

This protocol is an adapted composite based on the synthetic strategy outlined in patent literature[4]. Researchers should always perform their own risk assessment before beginning any new procedure.

Step 1: Synthesis of 3-Phenyl-4-hydroisoxazol-5-one (II)

  • In a reaction vessel, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water. Stir until fully dissolved and cool the solution to 0-5°C in an ice bath.

  • Slowly add ethyl benzoylacetate (1.0 eq) to the cooled hydroxylamine solution while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with HCl to a pH of ~3-4.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product (II). Purify by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 4-Dimethylaminomethylene-3-phenyl-4-hydroisoxazol-5-one (III)

  • To a flame-dried flask under an inert atmosphere, add 3-Phenyl-4-hydroisoxazol-5-one (II) (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the mixture to -5°C.

  • Slowly add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) dropwise, ensuring the internal temperature remains below 0°C.

  • After addition, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent. The resulting crude product (III) is often used directly in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve the crude intermediate (III) in water containing sodium hydroxide (1.05 eq).

  • Warm the reaction mixture to 40°C and stir for 1-2 hours. Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 6N HCl dropwise with vigorous stirring to adjust the pH to 2-3. A precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold water.

  • Dry the solid product under vacuum to yield this compound. The yield after this procedure is reported to be high (e.g., >80-90%)[4].

References

  • Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. J-Stage. [Link]

  • Construction of Isoxazole ring: An Overview. Nano Biori Lett. [Link]

  • Cyclocondensation pathways for the synthesis of isoxazole scaffolds. ResearchGate. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Institutes of Health (PMC). [Link]

  • Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. J-Stage. [Link]

  • Synthesis and synthetic utility of 3-isoxazolols. ResearchGate. [Link]

  • Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. ResearchGate. [Link]

  • Synthesis of 3-Hydroxyisoxazoles. Scribd. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Institutes of Health (PMC). [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Springer. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

  • Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health (PMC). [Link]

  • A useful, regiospecific synthesis of isoxazoles. ACS Publications. [Link]

  • Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. National Institutes of Health (PMC). [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: 3-Phenyl-4-isoxazolecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Phenyl-4-isoxazolecarboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis is not without challenges, often leading to a range of side products that can complicate purification and reduce yields.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory settings. We will explore the causality behind the formation of common impurities and provide validated protocols to mitigate them.

Troubleshooting Guide & FAQs
Q1: My LC-MS and NMR data suggest the presence of an isomer. What is this impurity and how can I prevent its formation?

Answer: The most common isomeric impurity in this synthesis is 5-Phenyl-4-isoxazolecarboxylic acid . Its formation is a classic problem of regioselectivity that arises during the initial cyclization step.

Causality & Mechanism: The synthesis of the isoxazole core typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like an enaminone) with hydroxylamine.[1][2] In the synthesis of the 3-phenyl-4-carboxy scaffold, a common precursor is ethyl benzoylacetate. Hydroxylamine can attack either of the two carbonyl groups (the ketone or the ester).

  • Desired Pathway (Attack at Ketone): Nucleophilic attack by the hydroxylamine nitrogen at the more electrophilic benzoyl carbonyl, followed by cyclization and dehydration, leads to the desired 3-phenylisoxazole regioisomer.

  • Side Reaction (Attack at Ester): Attack at the ester carbonyl is less favorable but can occur, leading to the undesired 5-phenylisoxazole regioisomer.

The reaction's pH is a critical determinant of regioselectivity. Under neutral or slightly basic conditions, both carbonyls are susceptible to attack. However, under acidic conditions, the ketone is preferentially protonated, making it significantly more electrophilic and directing the hydroxylamine attack to yield the 3-phenyl product with higher selectivity.[1]

A highly regioselective patented method avoids this issue by first creating a 3-phenyl-4-hydroisoxazol-5-one intermediate, which is then converted to the 4-carboxylic acid, effectively locking in the desired regiochemistry from the start.[3]

Prevention & Mitigation Strategy:

  • pH Control: Maintain acidic conditions (pH 4-5) during the initial cyclization reaction with hydroxylamine. This protonates the ketonic carbonyl, enhancing its electrophilicity over the ester carbonyl.

  • Use a Regioselective Route: Employ a synthesis strategy that pre-determines the regiochemistry, such as the one outlined in patent CN103539753A, which proceeds through a 4-dimethylaminomethylene-3-phenyl-4-hydroisoxazol-5-one intermediate.[3]

  • Purification: If the isomer has already formed, careful column chromatography or fractional crystallization may be required. The two isomers often have slightly different polarities and crystalline properties.

Q2: My final product yield is low, and I've isolated a significant, less polar byproduct that lacks a carboxylic acid signal in IR and NMR. What is this compound?

Answer: This byproduct is almost certainly 3-phenylisoxazole , the result of decarboxylation of your target molecule.

Causality & Mechanism: Heteroaromatic carboxylic acids can be susceptible to decarboxylation (loss of CO₂) upon heating.[4] The isoxazole-4-carboxylic acid system is known to undergo this reaction, particularly at elevated temperatures. The reaction proceeds via a cyclic transition state, especially in the presence of trace acid, or simply through thermal decomposition.[5]

This side reaction is most often triggered during downstream processing, such as:

  • High-Temperature Recrystallization: Using high-boiling point solvents for recrystallization.

  • Distillation: Attempting to distill the product or remove high-boiling solvents under vacuum at excessive temperatures.

  • Prolonged Heating: Extended reaction times at reflux during the final hydrolysis step can also promote decarboxylation.

Prevention & Mitigation Strategy:

ParameterRecommended ConditionRationale
Purification Recrystallization from lower-boiling solvents (e.g., ethanol/water, ethyl acetate/heptane).Avoids the high temperatures that induce thermal decarboxylation.[4]
Solvent Removal Use a rotary evaporator at moderate temperatures (<50-60°C).Minimizes thermal stress on the final product.
Reaction Monitoring Monitor the final hydrolysis step (if applicable) closely by TLC or LC-MS.Prevents unnecessarily long exposure to heat and acidic/basic conditions.

Troubleshooting Workflow for Decarboxylation

G A Low yield & non-acidic byproduct detected B Analyze byproduct by MS and 1H NMR A->B C Mass matches C9H7NO? 1H NMR shows only aromatic/isoxazole protons? B->C D Byproduct confirmed as 3-phenylisoxazole C->D  Yes K Re-evaluate byproduct identity C->K  No E Review purification steps D->E H Review reaction conditions D->H F Was temperature > 100°C used (e.g., high-boiling solvent)? E->F G Implement low-temperature purification protocol (e.g., recrystallize from EtOH/water) F->G  Yes I Was the final step run at high temp for an extended period? H->I J Optimize reaction: reduce time/temp and monitor by TLC/LC-MS I->J  Yes

Caption: Troubleshooting logic for identifying and preventing decarboxylation.

Q3: My crude product from ester hydrolysis is oily and shows a persistent impurity in the NMR with signals corresponding to an ethyl group (a quartet ~4.4 ppm, a triplet ~1.4 ppm). What is happening?

Answer: This common issue is due to incomplete hydrolysis of the precursor, ethyl 3-phenyl-4-isoxazolecarboxylate . The impurity is simply unreacted starting material.

Causality & Mechanism: The saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis of an ester is an equilibrium process.[6][7] Insufficient reaction time, inadequate concentration of the acid or base, or low temperatures can lead to an incomplete reaction. Steric hindrance around the ester, while not extreme in this case, can also slow the reaction rate.

Prevention & Mitigation Strategy:

  • Reaction Monitoring: This is the most critical step. Before quenching the reaction, take a small aliquot, neutralize it, extract with a solvent like ethyl acetate, and spot it on a TLC plate against a spot of the starting ester. The reaction is complete only when the starting material spot has completely disappeared.

  • Optimize Conditions:

    • Reagent Stoichiometry: For saponification, use a larger excess of base (e.g., 2-3 equivalents of NaOH or KOH).

    • Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can significantly increase the rate of hydrolysis.

    • Solvent: Ensure the ester is fully dissolved. Using a co-solvent like ethanol or THF with aqueous base can improve solubility and reaction rate.

Validated Protocol: Complete Hydrolysis of Ethyl 3-Phenyl-4-isoxazolecarboxylate

  • Dissolve the ethyl ester (1.0 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.5 eq.) and stir the mixture at 50°C.

  • Monitor the reaction every 30 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent).

  • Once the starting material is no longer visible by TLC, cool the reaction to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with cold 6N HCl to pH 2-3.[3]

  • The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Q4: After acidic workup, my product is discolored and my chromatogram shows multiple, unidentified small peaks. Could the isoxazole ring be degrading?

Answer: Yes, while generally stable, the isoxazole ring can be susceptible to cleavage under harsh hydrolytic conditions, especially strong acids or bases at high temperatures.

Causality & Mechanism: The N-O bond in the isoxazole ring is the weakest link and can be cleaved under certain reductive or harsh acidic/basic conditions.[8] Cleavage can lead to the formation of β-ketonitrile compounds or other complex rearrangement products, which would appear as multiple impurities in your analysis. A base-catalyzed recyclization of a related isoxazoline N-oxide was reported to yield a 1,2-oxazin-6-one, demonstrating the potential for unexpected rearrangements in this heterocyclic system.[9]

Prevention & Mitigation Strategy:

  • Use Moderate Conditions: Avoid using concentrated acids or bases at high reflux temperatures for extended periods. The protocol described in Q3, using moderate heat (50°C) and concentration, is generally safe.

  • Alternative Reagents: For sensitive substrates, milder hydrolysis conditions can be explored, although they are not typically necessary for this molecule.

  • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (N₂ or Argon) can sometimes prevent oxidative side reactions that lead to discoloration.

Primary Synthesis and Side Product Pathways

G A Ethyl Benzoylacetate + Hydroxylamine B Cyclization (pH Control is Key) A->B C Ethyl 3-Phenyl-4- isoxazolecarboxylate B->C Correct Attack (at Ketone) F 5-Phenyl Isomer (Regioisomer) B->F Incorrect Attack (at Ester) D Hydrolysis (NaOH, EtOH/H2O) C->D E This compound (Desired Product) D->E Complete G Incomplete Hydrolysis (Unreacted Ester) D->G Incomplete I Ring Cleavage Products D->I Harsh Conditions (Excess Heat/Time) H Decarboxylation (3-Phenylisoxazole) E->H High Temp (Purification)

Caption: Key pathways in the synthesis of this compound and points of side product formation.

References
  • Inceler, N., Ozkan, Y., Turan, N. N., Kahraman, D. C., Cetin-Atalay, R., & Baytas, S. N. (2018). Design, synthesis and biological evaluation of novel 1, 3-diarylpyrazoles as cyclooxygenase inhibitors, antiplatelet and anticancer agents. MedChemComm, 9(5). (Note: While not directly on the target molecule, provides context for related heterocyclic synthesis). Available at: [Link]

  • Wang, L., et al. (2014). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents, CN103539753A.
  • Ribeiro da Silva, M. A. V., et al. (2016). Decarboxylation reaction of 3,5-dimethylisoxazole-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Valduga, C. J., et al. (1999). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. (Provides general context on isoxazole synthesis). Available at: [Link]

  • Rastija, V., et al. (2015). Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor (2021). Decarboxylation of Carboxylic Acids. YouTube. Available at: [Link]

  • Smits, R., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents, US20030139606A1.
  • Vasiliev, A., et al. (2021). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. Available at: [Link]

  • Tewari, R.S., & Suresh, R.R. (1995). Thermodynamics of the Hydrolysis of N-Acetyl-L-phenylalanine Ethyl Ester in Water and in Organic Solvents. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Phenyl-4-isoxazolecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-Phenyl-4-isoxazolecarboxylic acid via recrystallization. This document is structured to provide both foundational knowledge and practical, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the impure this compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of highly ordered crystals. The impurities, which are present in smaller concentrations, ideally remain dissolved in the solvent (mother liquor).

Q2: What are the most critical parameters for a successful recrystallization of this compound?

A2: The three most critical parameters are:

  • Solvent Selection: The chosen solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.

  • Cooling Rate: A slow and controlled cooling process is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Solvent Volume: Using the minimum amount of hot solvent necessary to fully dissolve the compound is crucial for maximizing the yield of the purified product.

Q3: What are the likely impurities in a crude sample of this compound?

A3: Based on common synthetic routes, potential impurities may include unreacted starting materials such as 3-substituted-3-oxopropionates and hydroxylamine hydrochloride.[1] Intermediates from the synthesis, for instance, 4-dimethylaminomethylene-3-substituted-4-hydrogen-isoxazol-5-ketone, and solvents used during the reaction work-up, like ethyl acetate, may also be present.[1]

Q4: Can I use a mixture of solvents for the recrystallization?

A4: Yes, a two-solvent system is often employed when a single solvent does not provide the ideal solubility profile. This typically involves a "soluble solvent" in which this compound is readily soluble, and an "anti-solvent" in which it is poorly soluble. The compound is dissolved in a minimal amount of the hot soluble solvent, and the anti-solvent is then added dropwise until the solution becomes turbid, indicating the onset of precipitation. The solution is then heated to redissolve the precipitate and allowed to cool slowly.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound, providing explanations for the underlying causes and step-by-step solutions.

Problem 1: Low or No Crystal Yield

Symptoms:

  • After cooling the solution, very few or no crystals have formed.

  • The resulting solution (mother liquor) remains clear, even at low temperatures.

Potential Causes and Solutions:

Cause Scientific Explanation Solution
Excess Solvent The concentration of this compound in the solution is too low to reach supersaturation upon cooling, which is necessary for crystal formation.Gently heat the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool slowly again.
Inappropriate Solvent The solubility of the compound at low temperatures is still too high in the chosen solvent.Re-evaluate the solvent choice by performing small-scale solubility tests. Consider a different solvent or a mixed-solvent system.
Supersaturation The solution is supersaturated, but crystal nucleation has not been initiated.Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. Alternatively, add a small "seed crystal" of pure this compound.
Premature Filtration If a hot filtration step was performed, the solution may have cooled and deposited the product on the filter paper.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. If crystals have formed on the filter, wash with a small amount of hot recrystallization solvent.
Problem 2: Oily Product Formation ("Oiling Out")

Symptoms:

  • Instead of solid crystals, an oily, immiscible layer forms as the solution cools.

Potential Causes and Solutions:

Cause Scientific Explanation Solution
High Impurity Level A significant amount of impurities can depress the melting point of the compound, causing it to separate as a liquid.Consider a preliminary purification step, such as an aqueous wash to remove water-soluble impurities. For carboxylic acids, an acid-base extraction can be effective.
Rapid Cooling If the solution is cooled too quickly, the compound may come out of solution at a temperature above its melting point.Reheat the solution to redissolve the oil. Allow the solution to cool at a much slower rate. Insulating the flask can help.
Inappropriate Solvent The boiling point of the solvent may be too high, leading to the compound separating from the solution at a temperature above its melting point.Select a solvent with a lower boiling point.
Problem 3: Persistent Impurities in Crystals

Symptoms:

  • The final crystalline product shows impurities when analyzed (e.g., by melting point determination, NMR, or HPLC).

  • The crystals may appear discolored.

Potential Causes and Solutions:

Cause Scientific Explanation Solution
Rapid Crystal Growth Fast crystal formation can trap impurities within the crystal lattice.Re-dissolve the crystals in fresh, hot solvent and allow for a slower cooling rate to promote the formation of more ordered, purer crystals.
Co-crystallization The impurity has similar solubility properties to this compound in the chosen solvent.Perform a second recrystallization using a different solvent system with a distinct polarity.
Adsorbed Impurities The surfaces of the crystals are coated with the impurity-rich mother liquor.After filtration, wash the crystals with a small amount of fresh, ice-cold recrystallization solvent.

Experimental Protocols

Protocol 1: Systematic Solvent Selection for Recrystallization

Objective: To identify a single or mixed solvent system where this compound has high solubility when hot and low solubility when cold.

Materials:

  • Crude this compound

  • A selection of test solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Small test tubes

  • Heating apparatus (e.g., sand bath or heating block)

  • Vortex mixer

Procedure:

  • Initial Solubility Screening (Room Temperature):

    • Place approximately 20-30 mg of crude this compound into several separate test tubes.

    • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube.

    • Vortex or agitate the mixtures and observe the solubility.

    • Ideal Candidate: The compound should be largely insoluble or sparingly soluble at room temperature.

  • Hot Solubility Testing:

    • Gently heat the test tubes containing the solvents in which the compound was insoluble at room temperature.

    • Observe the solubility as the temperature increases.

    • Ideal Candidate: The compound should fully dissolve at or near the boiling point of the solvent.

  • Cooling and Crystal Formation:

    • Allow the test tubes with dissolved compound to cool slowly to room temperature, and then in an ice bath.

    • Observe the formation of crystals.

    • Ideal Candidate: A significant amount of crystalline solid should precipitate out of the solution upon cooling.

Data Interpretation:

Solvent Solubility at Room Temp. Solubility when Hot Crystal Formation on Cooling Suitability
Ethanol Sparingly solubleSolubleGood crystal formationGood Candidate
Water InsolubleInsolubleNoneUnsuitable (as a single solvent)
Toluene Sparingly solubleSolublePoor crystal formationModerate Candidate
Hexane InsolubleInsolubleNoneUnsuitable (as a single solvent)
Ethyl Acetate SolubleVery SolublePoor yieldUnsuitable

This table is for illustrative purposes. Actual results must be determined experimentally.

Protocol 2: Recrystallization of this compound

This protocol assumes a suitable solvent (e.g., ethanol) has been identified.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

  • Glass rod

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved. Note: It is crucial to use the minimum amount of hot solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through the funnel for a period.

    • For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration hot_filtration->dissolve Premature Crystallization cool Slow Cooling hot_filtration->cool Clear Solution crystallization Crystal Formation cool->crystallization filtration Vacuum Filtration crystallization->filtration wash Wash with cold solvent filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: A generalized workflow for the recrystallization process.

Troubleshooting_Tree start Problem Encountered no_crystals No/Low Crystal Yield start->no_crystals No Crystals? oiling_out Oiling Out start->oiling_out Oily Layer? impure_product Impure Product start->impure_product Product Impure? too_much_solvent Evaporate some solvent no_crystals->too_much_solvent Clear solution wrong_solvent Re-evaluate solvent choice no_crystals->wrong_solvent Still no crystals supersaturated Scratch flask / Add seed crystal no_crystals->supersaturated Clear, but no crystals rapid_cooling Re-heat and cool slowly oiling_out->rapid_cooling Cooled too fast high_impurities Preliminary purification oiling_out->high_impurities High impurity load slow_cooling Re-dissolve and cool slower impure_product->slow_cooling Crystals formed too fast rerun Re-crystallize with new solvent impure_product->rerun Co-crystallization suspected wash_crystals Wash with cold solvent impure_product->wash_crystals Surface impurities

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • El-Faham, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19373-19395. [Link]

  • Reddy, T. R., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 86(5), 4265-4275. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wang, M., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(10), 11848-11857. [Link]

  • Thermo Fisher Scientific. (n.d.). 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid, 97%. [Link]

  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 234. [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. [Link]

  • CAS Common Chemistry. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Phenomenex. (n.d.). Solvent Miscibility Table. [Link]

  • Phenomenex. (n.d.). Solvent Miscibility Table. [Link]

Sources

Technical Support Center: Optimizing Cyclization for 3-Phenyl-4-isoxazolecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Phenyl-4-isoxazolecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific cyclization and subsequent functionalization. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. The isoxazole core is a key pharmacophore in numerous therapeutic agents.[1][2] While several synthetic routes exist, the construction of the 4-carboxy-substituted isoxazole ring often presents challenges related to yield, purity, and regioselectivity.[3][4] This guide provides a structured, question-and-answer approach to address the most pressing experimental hurdles.

A common and highly regioselective strategy involves the cyclization of a β-ketoester with hydroxylamine, followed by functionalization and hydrolysis. This pathway, when optimized, can circumvent issues like isomer formation that plague other methods.[5]

General Reaction Pathway Overview

The following diagram outlines a reliable, multi-step synthesis for preparing 3-substituted-4-isoxazole carboxylic acids with high regioselectivity, starting from a β-ketoester.[5]

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Acetalization cluster_2 Step 3: Rearrangement & Hydrolysis SM 3-Phenyl-3-oxopropionate (I) + Hydroxylamine HCl Int1 3-Phenyl-isoxazol-5(4H)-one (II) SM->Int1  Base (e.g., Na2CO3)  Water, 0-50 °C   Int2 4-(dimethylaminomethylene)-3-phenyl- isoxazol-5(4H)-one (III) Int1->Int2  DMF-DMA  Solvent (e.g., THF)   Int3 Sodium 3-phenylisoxazole-4-carboxylate Int2->Int3  1. NaOH, H2O, 40 °C  (Ring Opening/Re-closure)   Product This compound Int3->Product  2. Acidification (e.g., HCl)  to pH 2-3  

Caption: High-regioselectivity workflow for this compound synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My overall yield is low. Where should I start troubleshooting?

Low yield is a common issue that can arise from any step in a multi-step synthesis. A systematic approach is crucial for diagnosis.[3]

Initial Checks:

  • Purity of Starting Materials: Ensure the purity of your 3-phenyl-3-oxopropionate (e.g., ethyl benzoylacetate) and hydroxylamine hydrochloride. Impurities in the starting ketoester can lead to significant side reactions.

  • Reaction Monitoring: Actively monitor each step using Thin Layer Chromatography (TLC) or LC-MS. This will tell you if a specific step is stalling or generating excessive byproducts. Without this data, troubleshooting is merely guesswork.

  • Inert Atmosphere: While not always required, some intermediates may be sensitive to oxidation. If you observe significant decomposition or discoloration, consider running the reaction under an inert atmosphere (Nitrogen or Argon).

The flowchart below provides a logical path for diagnosing the root cause of low yield.

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I'm getting a mixture of isomers. How can I improve regioselectivity?

The formation of regioisomers, particularly the 5-substituted isomer instead of the desired 3-substituted one, is a classic problem in isoxazole synthesis from unsymmetrical 1,3-dicarbonyl compounds.[3][6]

Primary Cause: The reaction of an unsymmetrical β-ketoester like ethyl benzoylacetate with hydroxylamine can occur at either carbonyl group, leading to two different isoxazolone intermediates and ultimately, different regioisomers of the final product.

Solutions to Maximize Regioselectivity:

  • Control the pH: The pH of the reaction medium is a critical factor.[7] The synthetic route detailed in the patent CN103539753A is designed for high regioselectivity by first forming the 3-phenyl-isoxazol-5(4H)-one intermediate under controlled basic conditions (e.g., using sodium carbonate).[5] This specific intermediate ensures the phenyl group is locked at the 3-position early in the sequence.

  • Choice of Base: The base is not just a proton scavenger; it influences which tautomer of the dicarbonyl compound is present and reactive. Mild inorganic bases like NaHCO₃ or Na₂CO₃ are often preferred over strong organic bases for this specific cyclization to favor the desired reaction pathway.[5][8]

  • Temperature Control: Running the initial cyclization at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity by favoring the thermodynamically more stable pathway over kinetically driven side reactions.[4]

Parameter Condition A (Low Selectivity) Condition B (High Selectivity) Rationale
Base Strong, non-selective (e.g., NaOH, Et₃N)Mild, controlled (e.g., Na₂CO₃, DIPEA)A milder base can better control which proton is abstracted, guiding the cyclization pathway.[5][8]
Temperature High (e.g., Reflux)Low to Moderate (0 - 50 °C)Lower temperatures provide more selective reaction conditions, reducing the formation of undesired kinetic byproducts.[3]
pH UncontrolledMaintained near neutral or slightly basicpH dictates the nucleophilicity of the hydroxylamine and the enolate form of the ketoester, directly impacting the cyclization outcome.[7]
Q3: The final hydrolysis of the intermediate (III) to the carboxylic acid is not working well. What can I do?

The conversion of the 4-(dimethylaminomethylene)-3-phenyl-isoxazol-5(4H)-one (III) to the final carboxylic acid is a crucial rearrangement and hydrolysis step.[5]

Common Issues:

  • Incomplete Reaction: The ring-opening and re-closure may not go to completion.

  • Product Decomposition: The isoxazole ring can be sensitive to harsh conditions. The N-O bond is relatively weak and can be cleaved under strongly acidic or basic conditions.[3]

Optimization Strategy:

  • Base-mediated Rearrangement: The first step is a saponification-like ring opening of the lactone, followed by re-closure. The patent CN103539753A suggests using one equivalent of NaOH in water and gently warming to 40 °C.[5] Monitor this step by TLC until the starting material (III) is consumed.

  • Controlled Acidification: After the basic hydrolysis is complete, the reaction mixture contains the sodium salt of the product. This salt must be carefully acidified to precipitate the carboxylic acid.

    • Action: Cool the reaction mixture in an ice bath.

    • Action: Add acid (e.g., 6N HCl) dropwise with vigorous stirring.

    • Critical Point: Monitor the pH closely. The target pH is 2-3. Adding too much acid or adding it too quickly can cause localized heating and potential product degradation.[5]

  • Extraction: Once the product has precipitated, it must be extracted into an organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3x volumes) to ensure complete recovery.[5]

Q4: What are the best practices for purification of the final product?

Purification is critical to obtaining high-quality this compound.

  • Crystallization: This is the most effective method for purifying the final carboxylic acid.

    • Solvent Screening: Test various solvent systems. A common choice is an ethanol/water mixture or recrystallizing from a solvent in which the product is soluble when hot but poorly soluble when cold (e.g., toluene, ethyl acetate/hexane).

  • Column Chromatography: While possible, chromatography of carboxylic acids on silica gel can be problematic due to streaking. If necessary:

    • Add a small amount of acetic acid (~0.5-1%) to the eluent system to keep the carboxylic acid protonated and reduce tailing on the column.

    • A typical solvent system would be a gradient of ethyl acetate in hexane.

  • Drying: Ensure the final product is thoroughly dried under a high vacuum to remove residual solvents, which can interfere with subsequent reactions or analytical characterization. The melting point for the related 5-methyl-3-phenylisoxazole-4-carboxylic acid is reported as 192-194 °C, which can serve as a purity indicator.

Detailed Experimental Protocols

The following protocols are based on a high-regioselectivity method.[5] Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 3-Phenyl-isoxazol-5(4H)-one (II)
  • In a round-bottom flask, dissolve sodium carbonate (0.5 equivalents) in water.

  • Add hydroxylamine hydrochloride (1 equivalent) in portions with stirring until gas evolution ceases.

  • Add the 3-phenyl-3-oxopropionate ester (e.g., ethyl benzoylacetate) (1 equivalent) dropwise to the solution at room temperature.

  • Stir the reaction overnight at room temperature.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Extract the aqueous solution with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product (II), which can often be used in the next step without further purification.

Protocol 2: Synthesis of 4-(dimethylaminomethylene)-3-phenyl-isoxazol-5(4H)-one (III)
  • Dissolve the crude 3-Phenyl-isoxazol-5(4H)-one (II) (1 equivalent) in tetrahydrofuran (THF).

  • Cool the solution to -5 °C in an ice-salt bath.

  • Slowly add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents) dropwise, maintaining the internal temperature below 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product (III) is typically used directly in the next step.

Protocol 3: Synthesis of this compound
  • To the crude intermediate (III), add water and sodium hydroxide (NaOH) (1 equivalent).

  • Warm the mixture to 40 °C and stir for 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 6N hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is 2-3. A precipitate should form.

  • Extract the product from the acidic aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) to yield the final product.

References

  • Kumar, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. Available at: [Link]

  • Waldo, J. P., & Larock, R. C. (2008). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. Available at: [Link]

  • Chavan, P. N., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerphases. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of Nanobiotechnology. Available at: [Link]

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (2014). Google Patents.
  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (2005). Google Patents.
  • Reddit. (2022). Isoxazole synthesis. r/Chempros. Available at: [Link]

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. Available at: [Link]

  • PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • ResearchGate. (n.d.). Claisen isoxazole synthesis. Available at: [Link]

  • Popatkar, B.B., et al. (2021).
  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Gür, M., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules. Available at: [Link]

  • Bakulev, V. A., et al. (2017). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Regioselectivity in Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity during isoxazole ring synthesis. Here, we delve into the common causes of poor regioselectivity and provide actionable, field-proven troubleshooting strategies to optimize your synthetic outcomes.

My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a frequent challenge in isoxazole synthesis, particularly in 1,3-dipolar cycloadditions and condensations involving unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is governed by a delicate interplay of electronic and steric factors of the reactants, catalyst choice, and reaction conditions.[1][2] A systematic approach to troubleshooting is essential for achieving the desired isomeric purity.

Key Questions to Address:
  • What is the primary synthetic method being used? The strategies for improving regioselectivity will differ significantly between a 1,3-dipolar cycloaddition and a Claisen-type condensation.

  • What are the electronic and steric properties of the substituents on your starting materials? These inherent properties of your molecules are fundamental drivers of regioselectivity.

  • Have you explored different catalyst systems? The choice of catalyst, or the use of a Lewis acid, can dramatically influence the regiochemical outcome.[3][4]

  • How have you optimized the reaction conditions (solvent, temperature)? These parameters can be fine-tuned to favor the formation of one regioisomer over another.[2]

Below, we will explore these factors in detail and provide specific troubleshooting protocols.

Q1: How do the electronic and steric properties of my substrates affect regioselectivity in 1,3-dipolar cycloadditions?

In the context of the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, the regiochemical outcome is dictated by the frontier molecular orbital (FMO) interactions. Generally, the reaction proceeds via the pathway with the smallest HOMO-LUMO energy gap.

Troubleshooting Steps:

  • Analyze Substituent Effects:

    • Electronic Effects: For terminal alkynes, there is a strong electronic bias that typically leads to the formation of 3,5-disubstituted isoxazoles.[5] Electron-withdrawing groups on the alkyne can influence the orbital energies and potentially alter the regioselectivity.

    • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can sterically disfavor one transition state, thereby enhancing the formation of a single regioisomer. If you are observing a mixture, consider if modifying the steric bulk of a non-critical substituent is a viable strategy.

  • Consider Internal Alkynes: While terminal alkynes predominantly yield 3,5-isomers, the use of internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. The regioselectivity in this case will be highly dependent on the relative electronic and steric influence of the two alkyne substituents.[5]

Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole but the 3,5-isomer is the major product. What synthetic strategies can I employ?

The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts.[5] If direct cycloaddition with a terminal alkyne is failing, alternative strategies are necessary.

Alternative Synthetic Routes:

  • Enamine-Based [3+2] Cycloaddition: A metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines. This method has demonstrated high regiospecificity for the synthesis of 3,4-disubstituted isoxazoles.[5][6]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be directed to selectively produce 3,4-disubstituted isoxazoles, particularly in the presence of a Lewis acid like BF₃·OEt₂.[4][5][7]

Experimental Protocol: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles using a Lewis Acid [7]

This protocol utilizes BF₃·OEt₂ to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.

  • Reactant Mixture: In a suitable reaction vessel, dissolve the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL). Add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (1.4 equiv.).

  • Lewis Acid Addition: Cool the mixture in an ice bath and add BF₃·OEt₂ (2.0 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, monitoring by TLC.

  • Workup and Purification: Quench the reaction with a saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.

Q3: How can I leverage catalysts and reaction conditions to control regioselectivity?

The choice of catalyst and reaction parameters are powerful tools for steering the regiochemical outcome of your isoxazole synthesis.

Catalyst Selection:

  • Copper(I) Catalysis: For the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition, copper(I) catalysts are widely used and have shown excellent regioselectivity.[3][5]

  • Ruthenium(II) Catalysis: In contrast, ruthenium(II) catalysts can favor the formation of 3,4-disubstituted isomers.[3]

  • Lewis Acids: In the cyclocondensation of β-enamino diketones, a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can coordinate to a carbonyl group, rendering it more electrophilic and directing the nucleophilic attack of hydroxylamine to control regioselectivity.[4][7]

Solvent and Temperature Effects:

  • Solvent Polarity: The choice of solvent can significantly impact regioselectivity. For instance, in the cyclocondensation of some β-enamino diketones, switching from a protic solvent like ethanol to an aprotic solvent like acetonitrile can invert the major regioisomer formed.[4][7] More polar or fluorinated solvents have also been shown to enhance regioselectivity in some 1,3-dipolar cycloadditions.[2]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the transition state with the lower activation energy.[5]

Data Summary: Effect of Reaction Conditions on Regioselectivity [7]

EntrySolventBaseTemperature (°C)Regioisomeric Ratio (2a:3a)Isolated Yield (%)
1EtOH2535:6573
2MeCN2565:3581

This data illustrates how a simple change in solvent can significantly alter the regiochemical outcome.

Q4: My reaction yield is low, and I suspect side reactions are competing with the desired isoxazole formation. What are common side reactions and how can I mitigate them?

Low yields can often be attributed to side reactions, with the dimerization of the nitrile oxide to form furoxans being a common culprit in 1,3-dipolar cycloadditions.[2]

Mitigation Strategies:

  • In Situ Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide can maintain a low concentration of the dipole, minimizing dimerization and favoring the desired cycloaddition.[5] This can be achieved by the slow addition of a base to a hydroximoyl halide precursor or by using an oxidant like N-chlorosuccinimide (NCS) on an aldoxime.[5]

  • Stoichiometry Adjustment: Using a slight excess of the alkyne dipolarophile can help to trap the nitrile oxide as it is formed.[2]

  • Purity of Starting Materials: Impurities in the starting materials can potentially lead to undesired side reactions or catalyst inhibition. Ensure all reactants are of high purity.

Visualization of Troubleshooting Workflow

Troubleshooting_Regioselectivity start Low Regioselectivity Observed method Identify Synthesis Method start->method cycloaddition 1,3-Dipolar Cycloaddition method->cycloaddition Cycloaddition condensation Condensation Reaction method->condensation Condensation sub_effects Analyze Substituent (Steric/Electronic) cycloaddition->sub_effects lewis_acid Introduce Lewis Acid (e.g., BF3.OEt2) condensation->lewis_acid catalyst Screen Catalysts (Cu(I) vs. Ru(II)) sub_effects->catalyst conditions Optimize Conditions (Solvent, Temp.) catalyst->conditions alt_routes Consider Alternative Routes (e.g., Enamines) conditions->alt_routes end_high High Regioselectivity alt_routes->end_high solvent_screen Screen Solvents (Protic vs. Aprotic) lewis_acid->solvent_screen solvent_screen->end_high

Caption: A workflow for troubleshooting low regioselectivity in isoxazole synthesis.

References
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(1), 19.
  • Machetti, F., & De Sarlo, F. (2006). Mechanism of formation of isoxazole-5-carboxamides 6. European Journal of Organic Chemistry, 2006(21), 4852-4860.
  • da Silva, W. R., et al. (2017). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 7(83), 52838-52848.
  • Candeias, N. R., & Afonso, C. A. M. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Org. Biomol. Chem., 20, 6023-6033.
  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • Kumar, S., & Singh, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34185-34205.
  • MDPI. (2024).
  • Synfacts. (2023).
  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Beilstein Journals. (2018). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry, 14, 2486-2495.
  • ResearchGate. (2025). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. Retrieved from [Link]

  • MDPI. (2024).

Sources

Technical Support Center: Purification of 3-Phenyl-4-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of isoxazole derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the removal of 5-isoxazolone impurities from 3-Phenyl-4-isoxazolecarboxylic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the highest purity of your target compound.

Introduction: The Challenge of 5-Isoxazolone Impurity

In the synthesis of 3-substituted-4-isoxazole carboxylic acids, the formation of the isomeric 5-isoxazolone byproduct is a common challenge.[1] This impurity often arises from the cyclization reaction conditions and can be difficult to separate due to similarities in polarity with the desired product.[2] This guide will walk you through the identification, understanding, and removal of this persistent impurity.

Troubleshooting Guide: Isolating Pure this compound

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My NMR spectrum shows a persistent unknown peak. How can I confirm if it is the 5-isoxazolone impurity?

Answer:

The presence of a 5-isoxazolone impurity can be identified by characteristic signals in your ¹H NMR spectrum. The 5-isoxazolone ring system has a CH₂ group that is absent in the desired this compound. Look for a singlet at approximately 3.8 ppm, which is indicative of the C4-protons of the 5-isoxazolone ring.[3]

Analytical Workflow for Impurity Identification:

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the impurity from your main product. A gradient method using a C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer. Both this compound and the corresponding 5-isoxazolone will have the same molecular weight, but their fragmentation patterns may differ, aiding in identification.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned, ¹H NMR is a powerful tool for identifying the CH₂ group of the 5-isoxazolone. For further confirmation, ¹³C NMR can also be utilized.[6]

Question 2: What are the most effective methods for removing the 5-isoxazolone impurity?

Answer:

The most effective purification strategy often involves a combination of techniques that exploit the differences in chemical properties between the carboxylic acid and the isoxazolone.

Recommended Purification Strategies:

  • Acid-Base Extraction: This is a highly effective first step. The carboxylic acid group of your desired product allows for its selective extraction into a basic aqueous solution, leaving neutral impurities like the 5-isoxazolone in the organic layer.[7]

  • Recrystallization: For solid compounds, recrystallization is a powerful purification technique that relies on differences in solubility.[7][8] A carefully chosen solvent system can lead to the selective crystallization of the desired this compound.

  • Column Chromatography: While it can be challenging due to similar polarities, silica gel column chromatography can be optimized to achieve good separation.[2][9]

Frequently Asked Questions (FAQs)

Q1: What are the key chemical differences between this compound and the 5-isoxazolone impurity?

A1: The primary difference lies in the functional groups and the ring structure. This compound possesses a carboxylic acid group at the 4-position of the isoxazole ring. The 5-isoxazolone is a lactone (a cyclic ester) and is a structural isomer. This difference in functionality is key to their separation.

Q2: Can I use protecting groups to prevent the formation of the 5-isoxazolone impurity?

A2: While the use of protecting groups is a common strategy in organic synthesis, in this specific case, the formation of the 5-isoxazolone is often inherent to the cyclization mechanism. However, careful control of reaction conditions (temperature, base, and reaction time) can help minimize its formation.

Q3: How can I improve the yield and purity of my this compound during synthesis?

A3: Optimizing the reaction conditions is crucial. For the cyclization step, using milder bases and maintaining a lower reaction temperature can favor the formation of the desired carboxylic acid over the 5-isoxazolone. Additionally, a well-executed workup, including the acid-base extraction, will significantly improve the initial purity of your crude product.

Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction

This protocol describes the selective extraction of the acidic product from a crude reaction mixture.

Materials:

  • Crude this compound in an organic solvent (e.g., ethyl acetate)

  • 1M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • Ethyl acetate

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper

Procedure:

  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M NaOH solution and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with 1M NaOH two more times, combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 1M HCl with stirring until the pH of the solution is acidic (pH 2-3), which will cause the this compound to precipitate.

  • Extract the precipitated product with three portions of ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.[7]

Protocol 2: Recrystallization of this compound

This protocol is for the final purification of the solid product.[10][11]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, toluene/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Solvent System Suitability
Ethanol/WaterGood for moderately polar compounds.
Toluene/HexaneEffective for less polar compounds.
Acetic Acid/WaterCan be used, but may require a subsequent wash with a more volatile solvent.[10]

Visualizations

product This compound (Desired Product) recrystallization Recrystallization product->recrystallization Step 2 (Optional) chromatography Column Chromatography product->chromatography Alternative Step 2 impurity 5-Isoxazolone Impurity crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Step 1 extraction->product Separates Acidic Product extraction->impurity Removes Neutral Impurity pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: Purification workflow for this compound.

Caption: Chemical structures of the desired product and the impurity.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Oxazole Carboxylic Acids.
  • ChemBK. (n.d.). 5-methyl-3(2H)-isoxazolone.
  • Al-Ostoot, F. H., Al-attar, Z. N. M., Al-Obaidi, R. I., Al-Shmgani, H. S., & Al-azzawi, S. M. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 38.
  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 5(2H)-Isoxazolone. PubChem.
  • Lipka, E., Giraud, C., Lestavel, S., Hennino, M., & Berthelot, P. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
  • Sigma-Aldrich. (n.d.). 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid.
  • Solubility of Things. (n.d.). 5-(aminomethyl)-3-isoxazolone.
  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
  • ChemBK. (n.d.). 3-Phenyl-5-methylisoxazole-4-carboxylic acid ethyl ester.
  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Dou, G.-L., Li, D.-D., & Shi, D.-Q. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(7), 7856–7864.
  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles.
  • CymitQuimica. (n.d.). 4-Isoxazolecarboxylic acid, 3-methyl-5-phenyl-.
  • Sigma-Aldrich. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid 99 1136-45-4.
  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Fisher Scientific. (n.d.). 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid, 97%, Thermo Scientific.
  • National Center for Biotechnology Information. (n.d.). 5(2H)-Isoxazolone, 3,4-dimethyl-. PubChem.
  • ChemBK. (n.d.). 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester.
  • Sigma-Aldrich. (n.d.). 3-Phenyl-5-isoxazolone 98 1076-59-1.
  • Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Methods for 3-Methyl-5-(oxazol-5-yl)isoxazole.
  • University of California, Los Angeles. (n.d.).
  • ResearchGate. (n.d.). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization.
  • YouTube. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique.
  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Preprints.org. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • PubMed Central. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • Pharmacia. (2020).
  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • National Institutes of Health. (n.d.). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

Sources

Preventing furoxan byproduct formation in nitrile oxide cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Furoxan Byproduct Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common challenge in 1,3-dipolar cycloadditions: the undesired dimerization of nitrile oxides to form furoxan (1,2,5-oxadiazole-2-oxide) byproducts. As Senior Application Scientists, we have designed this resource to explain the causality behind these side reactions and to provide robust, field-proven protocols to maximize the yield of your desired isoxazoline and isoxazole products.

Core Principles: Understanding Furoxan Formation
FAQ: What is a furoxan byproduct and why does it form in my reaction?

The dimerization is a bimolecular process, meaning its rate is highly dependent on the concentration of the nitrile oxide. The reaction proceeds through a stepwise mechanism involving a dinitrosoalkene diradical intermediate, with the initial C-C bond formation being the rate-determining step.[1][4] Therefore, any condition that allows the local concentration of the nitrile oxide to build up will inevitably favor the formation of the undesired furoxan dimer over the desired cycloaddition product.

Caption: Mechanism of nitrile oxide dimerization to a furoxan byproduct.

Troubleshooting Guide: Furoxan Formation Issues

This section addresses the most common experimental problem—excessive furoxan formation—and provides a series of targeted solutions.

Problem: My reaction yields primarily the furoxan dimer instead of the desired isoxazoline/isoxazole cycloadduct.

This is the most frequent issue and almost always points to one of two root causes: the concentration of your nitrile oxide is too high, or the rate of your desired cycloaddition is too slow.

If the nitrile oxide is generated too quickly or is pre-formed and added all at once, its concentration will be high, favoring the second-order dimerization pathway.

Solution 1: In Situ Generation of the Nitrile Oxide (Most Effective Method) The most robust strategy is to generate the nitrile oxide slowly in the presence of the dipolarophile.[3][5] This ensures the nitrile oxide is consumed in the desired [3+2] cycloaddition as soon as it is formed, keeping its instantaneous concentration extremely low.

Experimental Protocol: In Situ Generation from an Aldoxime using an Oxidant

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime precursor (1.0 eq) and the dipolarophile (1.2–3.0 eq).

  • Solvent: Dissolve the reactants in a suitable aprotic solvent (e.g., DCM, THF, or ethyl acetate).[6]

  • Cooling: Cool the mixture to the desired reaction temperature (typically 0 °C to room temperature) using an ice bath.

  • Slow Addition: Prepare a solution or suspension of the oxidant (e.g., N-chlorosuccinimide (NCS) or Oxone) in the same solvent.[7] Add the oxidant dropwise to the stirred reaction mixture over a period of 1–4 hours using a syringe pump.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting aldoxime.

  • Workup: Once the reaction is complete, proceed with a standard aqueous workup to remove the oxidant byproducts.

Solution 2: Slow Addition of Base (for Hydroximoyl Halide Precursors) If you are generating the nitrile oxide from a hydroximoyl halide (e.g., a hydroximoyl chloride), the rate of dehydrohalogenation can be controlled by the addition rate of the base.

Experimental Protocol: Slow Addition of Triethylamine

  • Setup: In a flask, dissolve the hydroximoyl chloride precursor (1.0 eq) and the dipolarophile (1.2–3.0 eq) in a suitable solvent (e.g., THF or Et₂O).

  • Cooling: Cool the mixture to 0 °C.

  • Base Addition: Prepare a dilute solution of triethylamine (Et₃N, 1.1 eq) in the same solvent. Add the triethylamine solution dropwise to the reaction mixture over 1–4 hours. A specialized technique known as "diffusion reagent mixing," where vapors of a volatile base like Et₃N are slowly introduced into the reaction headspace, can be even more effective at maintaining low base concentration.[8][9]

  • Monitoring & Workup: Monitor the reaction and work up as described in the previous protocol. The triethylammonium hydrochloride salt can be removed by filtration or aqueous extraction.

Generation_Methods cluster_preformed Pre-formed Nitrile Oxide (High Dimerization Risk) cluster_insitu In Situ Generation (Low Dimerization Risk) A Generate Nitrile Oxide (R-CNO) in separate flask B Add R-CNO to Dipolarophile A->B C High [R-CNO] leads to Furoxan Dimer B->C D Mix Precursor + Dipolarophile E Slowly add Base/Oxidant D->E F Low [R-CNO] is immediately trapped by Dipolarophile E->F G Desired Cycloadduct F->G

Caption: Comparison of pre-formed vs. in situ nitrile oxide generation.

Solution 3: High Dilution Running the reaction at a lower overall concentration can also disfavor the bimolecular dimerization. While effective, this may also slow down the desired cycloaddition and is often less practical for large-scale synthesis.

If the desired cycloaddition is inherently slow, the nitrile oxide will have a longer residence time in the solution, increasing the probability of dimerization even when generated in situ.

Solution 1: Increase Dipolarophile Concentration Use a larger excess of the dipolarophile (e.g., 3 to 10 equivalents).[10] This increases the probability of a productive collision between the nitrile oxide and the dipolarophile, effectively outcompeting the dimerization reaction.

Solution 2: Choose a More Reactive Dipolarophile The reactivity of the dipolarophile is critical.[5]

  • Electron-Deficient Alkenes/Alkynes: Dipolarophiles substituted with electron-withdrawing groups are generally more reactive.

  • Strained Alkenes: Strained systems like norbornene react very rapidly with nitrile oxides.

Solution 3: Temperature Optimization While lower temperatures generally suppress dimerization, they also slow the desired cycloaddition.[5] If your cycloaddition has a higher activation energy than the dimerization, carefully increasing the temperature may improve the ratio of product to byproduct. This must be optimized on a case-by-case basis. Start at 0 °C and incrementally increase the temperature (e.g., to room temperature or 40 °C), analyzing the product ratio at each step.

Solution 1: Solvent Screening The choice of solvent can influence the relative rates of cycloaddition and dimerization.[6] Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), dioxane, or toluene are generally preferred. A mini-screen of 3-4 different solvents can often reveal an optimal medium for your specific substrate combination.

Solution 2: Leverage Steric Hindrance If your synthesis allows, using a nitrile oxide with a sterically bulky substituent (e.g., a mesityl or adamantanyl group) can dramatically hinder the approach of two molecules for dimerization.[6][11] Nitrile oxides with significant steric bulk are often stable enough to be isolated and handled.[12]

Data Summary: Effect of Conditions on Furoxan Formation
ParameterChangeExpected Effect on Furoxan YieldRationale
Generation Method Switch from Pre-formed to In SituSignificant Decrease Keeps instantaneous [nitrile oxide] low.[3][5]
Addition Rate Slower addition of base/oxidantDecrease Reduces the rate of nitrile oxide formation.[10]
Concentration Higher dilutionDecrease Dimerization is a bimolecular process.[5]
Dipolarophile Molar Ratio Increase excess (e.g., 1.2x -> 5x)Decrease Traps nitrile oxide more efficiently.[10]
Temperature Decrease (e.g., RT -> 0 °C)Generally Decreases Slows the rate of most reactions, including dimerization.[5]
Steric Bulk on R-CNO Increase steric bulkSignificant Decrease Sterically hinders the bimolecular dimerization.[6]
Troubleshooting Workflow and Advanced FAQs

Troubleshooting_Flowchart start High Furoxan Byproduct Detected q1 Are you generating the nitrile oxide in situ? start->q1 implement_insitu ACTION: Implement in situ generation protocol. q1->implement_insitu No q2 Is the addition of base/ oxidant slow enough? q1->q2 Yes end Problem Solved implement_insitu->end slow_addition ACTION: Use a syringe pump over 2-4h or try diffusion mixing. q2->slow_addition No q3 Is your dipolarophile reactive and in sufficient excess? q2->q3 Yes slow_addition->end increase_dipolarophile ACTION: Increase dipolarophile to 3-5 eq. Consider a more reactive (strained or electron-deficient) analog. q3->increase_dipolarophile No optimize_conditions ACTION: Screen solvents (DCM, THF, Toluene). Optimize temperature. q3->optimize_conditions Yes increase_dipolarophile->end optimize_conditions->end

Caption: Decision-making flowchart for troubleshooting furoxan formation.

FAQ: How do I detect and quantify furoxan byproducts?

Standard analytical techniques are effective for identifying furoxans:

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR is particularly useful. The two carbons of the furoxan ring typically appear at distinct chemical shifts, one around 110-115 ppm and the other further downfield around 155 ppm. ¹H NMR can be used for quantification by integrating signals relative to the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for monitoring the reaction. The furoxan dimer will have a mass corresponding to two units of the nitrile oxide (M = 2 × R-CNO).

  • Infrared (IR) Spectroscopy: Furoxans show characteristic absorptions for C=N and N-O stretching, but these may overlap with other functionalities.

For accurate quantification, creating a calibration curve with an isolated, purified sample of the furoxan byproduct is the most rigorous method.[13][14]

FAQ: Can furoxan formation be completely avoided?

While achieving 100.0% yield of the desired cycloadduct is rare, furoxan formation can be minimized to negligible levels (e.g., <1-2%) by carefully applying the principles of in situ generation, slow addition, and using a sufficiently reactive dipolarophile in excess.[6]

FAQ: Can furoxans be converted back to nitrile oxides?

Yes, some furoxans can undergo a thermal cycloreversion reaction to regenerate two equivalents of the nitrile oxide.[11] This process is favored when the furoxan is substituted with bulky groups (e.g., di-tert-butylfuroxan), as the reversion relieves steric strain. However, the high temperatures required often lead to the competing rearrangement of the nitrile oxide to an isocyanate, limiting the synthetic utility of this approach unless the regenerated nitrile oxide can be trapped efficiently.[11]

References
  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate. [Link]

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. PubMed. [Link]

  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. [Link]

  • Nitrile Oxide Synthesis Via Oxime. ChemTube3D. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. National Institutes of Health (NIH). [Link]

  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley. [Link]

  • The Use of Steric Auxiliaries in Nitrile Oxide Cycloadditions. ANU Open Research. [Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC - NIH. [Link]

  • (PDF) Analytical Techniques for Furosemide Determination. ResearchGate. [Link]

Sources

Technical Support Center: Regioselective Synthesis of 3-Substituted Isoxazoles through pH Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-substituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole synthesis. The formation of isomers is a common challenge in these reactions, often leading to difficult purification processes and reduced yields of the desired product. One of the most critical, yet sometimes overlooked, parameters for controlling this isomerism is the reaction pH.

This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to empower you to control the regioselectivity of your isoxazole synthesis through precise pH management.

Part 1: The Critical Role of pH in Isoxazole Synthesis

The isoxazole ring is a valuable scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its synthesis, however, can be complicated by the formation of regioisomers, particularly when using unsymmetrical starting materials. The two primary methods for constructing the isoxazole ring are the Claisen condensation of a 1,3-dicarbonyl compound with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. In both pathways, the pH of the reaction medium can profoundly influence the final product distribution.

The Claisen Isoxazole Synthesis: A pH-Dependent Pathway

The Claisen synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[2] When the 1,3-dicarbonyl is unsymmetrical, two different isoxazole isomers can be formed. The regiochemical outcome is largely determined by which carbonyl group is initially attacked by the nitrogen of hydroxylamine. This initial step is highly sensitive to the pH of the reaction.

Mechanism of pH Influence:

The key to controlling regioselectivity in the Claisen synthesis lies in modulating the nucleophilicity of the hydroxylamine and the electrophilicity of the carbonyl carbons.

  • Acidic Conditions: Under acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. The specific carbonyl group that is preferentially protonated can be influenced by the electronic effects of the substituents on the dicarbonyl compound. For instance, in the synthesis of certain isoxazole esters, acidic conditions have been shown to favor the formation of the 3,5-isoxazole ester isomer.[3]

  • Basic Conditions: In a basic medium, the hydroxylamine is deprotonated, increasing its nucleophilicity. This can lead to a different kinetic profile for the initial attack on the two carbonyl groups. Furthermore, the 1,3-dicarbonyl compound can exist in keto-enol tautomeric forms, and the position of this equilibrium is also pH-dependent.[4][5] The enolate form, favored under basic conditions, presents a different electronic landscape for the incoming hydroxylamine, thereby influencing the regioselectivity. Reactions under basic conditions using an anionic enolate can lead to the formation of isoxazoles.[6]

1,3-Dipolar Cycloaddition: pH and the In Situ Generation of Nitrile Oxides

The 1,3-dipolar cycloaddition is a powerful method for isoxazole synthesis, involving the reaction of a nitrile oxide with an alkyne.[7] While factors like catalysts and solvent polarity are often the primary focus for controlling regioselectivity in this reaction, pH plays a crucial role, especially in the in situ generation of the reactive nitrile oxide intermediate.

Mechanism of pH Influence:

Nitrile oxides are often generated immediately before the cycloaddition from precursors like hydroximoyl chlorides or nitroalkanes.[8] The efficiency and rate of this generation are frequently base-dependent.

  • Choice of Base: The type and amount of base used to dehydrohalogenate a hydroximoyl chloride or dehydrate a nitroalkane can affect the concentration of the nitrile oxide in the reaction mixture. Common bases include tertiary amines like triethylamine, or inorganic bases such as sodium carbonate. The combination of the base with the solvent system can significantly impact the yield and rate of the cycloaddition.[9][10]

  • Side Reactions: Improper pH control during nitrile oxide generation can lead to side reactions, such as the dimerization of the nitrile oxide to form furoxans, which reduces the yield of the desired isoxazole.[8] Maintaining optimal pH is therefore critical for maximizing the efficiency of the cycloaddition.

Part 2: Troubleshooting Guide for Isomer Control

This section addresses common issues encountered during the synthesis of 3-substituted isoxazoles, with a focus on pH-related problems.

Q1: My Claisen synthesis is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?

A1: A 1:1 mixture suggests that the two carbonyl groups of your 1,3-dicarbonyl compound have similar reactivity under your current conditions. To shift the equilibrium, you need to differentiate their reactivity by adjusting the pH.

  • Troubleshooting Steps:

    • Introduce Acid: Start by adding a catalytic amount of a mild acid, such as acetic acid. Monitor the reaction by TLC or LC-MS to see if the isomer ratio changes. Acidic conditions often favor one isomer.[8]

    • Experiment with Lewis Acids: For more robust control, consider using a Lewis acid like BF₃·OEt₂. Lewis acids can coordinate to a carbonyl oxygen, significantly increasing its electrophilicity and directing the nucleophilic attack of hydroxylamine.[2]

    • Solvent Effects: The choice of solvent can also influence the outcome. For example, in the reaction of β-enamino diketones with hydroxylamine, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile may favor another.[11]

Q2: I am getting a low yield in my 1,3-dipolar cycloaddition, and I suspect nitrile oxide dimerization. Could pH be the issue?

A2: Yes, improper pH during the in situ generation of the nitrile oxide is a likely cause of low yields due to dimerization.

  • Troubleshooting Steps:

    • Base Selection: The choice of base is critical. If you are using a strong, non-nucleophilic base like DBU, ensure it is added slowly and at a low temperature to control the rate of nitrile oxide formation.[12] For hydroximoyl chlorides, a milder base like triethylamine is often sufficient.

    • pH Monitoring: If your reaction conditions allow, attempt to monitor the pH of the reaction mixture. The optimal pH will depend on the specific precursor and solvent system.

    • Slow Addition: Instead of adding the base all at once, consider a slow, controlled addition using a syringe pump. This maintains a low steady-state concentration of the nitrile oxide, favoring the cycloaddition over dimerization.[8]

Q3: I am synthesizing a 3-amino-5-alkyl isoxazole and getting a mixture of the 3-amino and 5-amino isomers. How can I improve the regioselectivity?

A3: The synthesis of amino-substituted isoxazoles is known to be particularly sensitive to reaction conditions, with both temperature and pH being key factors in determining the regioselectivity.[6]

  • Troubleshooting Steps:

    • pH Control is Crucial: For this specific class of compounds, precise pH control is paramount. The reaction of a substituted acetyl acetonitrile with hydroxylamine hydrochloride under alkaline conditions can lead to a mixture of isomers.[13]

    • Weak Acid Cyclization: One strategy involves reacting the amidoxime intermediate under weakly acidic conditions to favor the desired cyclization pathway.[13]

    • Temperature Optimization: Systematically vary the reaction temperature. In some cases, lower temperatures can significantly improve the regioselectivity of the cycloaddition.

Part 3: Experimental Protocols and Methodologies

Protocol for pH Monitoring and Adjustment in Organic Synthesis

Measuring and adjusting pH in non-aqueous or mixed aqueous-organic systems requires careful consideration. Standard pH electrodes are designed for aqueous solutions, but with the right procedure, they can be used in organic synthesis.

Materials:

  • Calibrated pH meter with a glass body electrode suitable for organic solvents.

  • Standard aqueous buffer solutions (pH 4, 7, and 10) for calibration.

  • Deionized water for rinsing.

  • A suitable acidic solution (e.g., 0.1 M HCl in isopropanol) and basic solution (e.g., 0.1 M KOH in isopropanol) for pH adjustment.

Procedure:

  • Electrode Calibration: Calibrate the pH meter using the standard aqueous buffers according to the manufacturer's instructions.

  • Electrode Conditioning: Before measuring the pH of your organic reaction mixture, rinse the electrode with deionized water and then with a small amount of the reaction solvent.

  • Measurement: Immerse the electrode in the reaction mixture and allow the reading to stabilize. This may take longer than in an aqueous solution.

  • Adjustment: If pH adjustment is necessary, add the acidic or basic solution dropwise while monitoring the pH. Be aware that small additions can cause significant pH shifts in unbuffered organic systems.

  • Cleaning and Storage: After use, thoroughly rinse the electrode with the reaction solvent followed by deionized water. Store the electrode in the appropriate storage solution as recommended by the manufacturer.

Data Presentation: pH Effects on Isomer Ratios

The following table summarizes the qualitative effects of pH on the regioselectivity of isoxazole synthesis based on literature findings. It is important to note that the optimal pH is highly substrate-dependent and should be determined empirically for each new reaction.

Synthesis MethodpH ConditionPredominant IsomerReference
Claisen Synthesis (aryl 1,3-diketoesters)Acidic3,5-isoxazole esters[3]
Claisen Synthesis (β-enamino diketones)Neutral (EtOH)4,5-disubstituted (Isomer 3a)[2]
Claisen Synthesis (β-enamino diketones)Neutral (MeCN with Pyridine)4,5-disubstituted (Isomer 2a)[2]
1,3-Dipolar Cycloaddition (in water)Weakly Acidic (pH 4.0)3,5-disubstituted/3,4,5-trisubstituted[14][15]
1,3-Dipolar Cycloaddition (in water)Mildly Basic (DIPEA)3,4,5-trisubstituted[14][15]

Part 4: Visualizing Reaction Pathways

The following diagrams illustrate the influence of pH on the key synthetic routes to 3-substituted isoxazoles.

Claisen_Isoxazole_Synthesis cluster_acidic Acidic Conditions cluster_basic Basic Conditions A1 Unsymmetrical 1,3-Dicarbonyl A2 Protonated Carbonyl (more electrophilic) A1->A2 + H+ A3 Hydroxylamine Attack A2->A3 A4 Favored Isomer A3->A4 B1 Unsymmetrical 1,3-Dicarbonyl B2 Enolate Formation B1->B2 + Base B3 Deprotonated Hydroxylamine (more nucleophilic) B4 Alternative Isomer B2->B4 B3->B4

Caption: pH control in Claisen isoxazole synthesis.

Nitrile_Oxide_Generation cluster_main 1,3-Dipolar Cycloaddition Start Hydroximoyl Chloride Precursor Base Base (e.g., Triethylamine) pH Dependent Step Start->Base NitrileOxide Nitrile Oxide Intermediate Base->NitrileOxide In situ generation Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Dimerization Dimerization (Side Reaction) NitrileOxide->Dimerization Alkyne Alkyne Alkyne->Cycloaddition Isoxazole 3-Substituted Isoxazole Cycloaddition->Isoxazole Furoxan Furoxan Byproduct Dimerization->Furoxan

Sources

Technical Support Center: Purification of Polar Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of polar isoxazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating these valuable compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in scientific principles and field-proven experience.

Introduction: The Challenge of Polar Isoxazole Carboxylic Acids

Isoxazole carboxylic acids are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science. However, their purification is often a significant bottleneck. The combination of a polar carboxylic acid group and the heterocyclic isoxazole ring imparts high polarity and potential chemical instability, complicating standard purification protocols. Common issues include poor retention and peak shape in reversed-phase chromatography, strong adsorption or degradation on normal-phase silica gel, and difficulties in separating polar impurities. This guide will equip you with the knowledge and techniques to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar isoxazole carboxylic acids?

The primary challenges stem from the inherent physicochemical properties of these molecules:

  • High Polarity: The carboxylic acid functionality makes these compounds highly polar. This leads to very early elution (poor retention) in standard reversed-phase chromatography systems and potentially irreversible adsorption to the stationary phase in normal-phase chromatography.[1][2][3]

  • Compound Instability: The isoxazole ring can be sensitive to certain conditions. For instance, some derivatives may be prone to degradation, such as hydrolytic ring-opening, especially when exposed to the acidic surface of standard silica gel during chromatography.[1][4][5]

  • Poor Peak Shape in Chromatography: Strong interactions between the acidic proton of the carboxylic acid and active sites on stationary phases (like residual silanols on silica) can lead to significant peak tailing in both normal and reversed-phase HPLC.[2][6]

  • Difficulty Removing Polar Byproducts: Synthetic routes to isoxazole carboxylic acids can generate polar byproducts that have similar chromatographic behavior to the target compound, making separation challenging.[1][4]

  • Aqueous Solubility vs. Organic Solubility: The polar nature of these compounds can create solubility issues. They may be highly soluble in polar solvents like methanol or water, but poorly soluble in common organic solvents used for chromatography, complicating sample loading and purification.

Q2: My polar isoxazole carboxylic acid doesn't stick to my C18 reversed-phase column. What can I do?

This is a classic problem known as "phase collapse" or simply insufficient retention for highly polar analytes on non-polar stationary phases.[2][3] Here are several strategies to improve retention:

  • Use a High Aqueous Mobile Phase with a Suitable Column: Traditional C18 columns can lose their stationary phase integrity in highly aqueous mobile phases (>95% water), leading to a loss of retention.[3][6] Employing an "aqueous compatible" C18 (often denoted as AQ) or a polar-embedded C18 column is crucial as they are designed to prevent this phase collapse.[3][7][8]

  • Adjust the Mobile Phase pH: For a carboxylic acid, you can suppress its ionization by lowering the pH of the mobile phase. By adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to a level at least 2 pH units below the pKa of your carboxylic acid, the compound becomes more protonated (neutral) and less polar, thereby increasing its retention on the C18 column.[2][9]

  • Consider Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. In HILIC, water is the strong, eluting solvent.[2][10][11]

    • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange characteristics.[12][13][14] A mixed-mode column with anion-exchange properties would be particularly effective for retaining the anionic carboxylate form of your molecule.[13]

Q3: I'm seeing significant peak tailing during HPLC analysis of my isoxazole carboxylic acid. How can I improve the peak shape?

Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase.

  • On Reversed-Phase Columns: The likely culprit is the interaction of the carboxylate with residual, un-capped silanol groups on the silica surface.

    • Solution 1: Use a Modern, End-Capped Column: High-purity, modern columns have minimal residual silanols.

    • Solution 2: Add an Acidic Modifier: As mentioned above, adding 0.1% formic acid or TFA to the mobile phase will protonate the silanol groups, minimizing their interaction with your acidic analyte.[2]

  • On Normal-Phase (Silica) Columns: The acidic proton of your compound can strongly interact with the basic silanol groups on the silica surface.

    • Solution: Add an Acid to the Mobile Phase: Incorporating a small amount of a volatile acid like acetic acid or formic acid (e.g., 0.5-2%) into your eluent can significantly improve peak shape by competing for the active sites on the silica gel.[1][4]

Troubleshooting Guides

Problem 1: Low Recovery After Silica Gel Column Chromatography

You've run a silica gel column, but the yield of your purified isoxazole carboxylic acid is much lower than expected.

Possible CauseExplanationTroubleshooting Steps
Irreversible Adsorption The highly polar carboxylic acid group is binding too strongly to the acidic silica gel surface, preventing its elution.[1][15]1. Modify the Mobile Phase: Add 0.5-2% acetic or formic acid to your eluent to help displace the compound from the silica.[1] 2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to ensure the compound elutes in a sharp band.[1]
On-Column Degradation The acidic nature of the silica gel is causing the isoxazole ring to decompose.[1][5] This is particularly a risk for derivatives with sensitive functional groups.1. Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine. Evaporate the solvent to get a deactivated silica gel for your column.[1] 2. Switch to a Different Stationary Phase: Consider using neutral alumina or a bonded phase like diol, which are less acidic than silica.[4][16]
Inappropriate Solvent System The chosen eluent is not polar enough to elute your compound from the column.1. Perform Thorough TLC Analysis: Before running the column, test various solvent systems on a TLC plate. A good Rf value for column chromatography is typically between 0.2 and 0.4. 2. Increase Eluent Polarity: For very polar compounds, standard ethyl acetate/hexane systems may be insufficient. Consider using dichloromethane/methanol or ethyl acetate/methanol mixtures.[1][15]
Problem 2: Difficulty Removing a Polar Impurity

Your purified product is still contaminated with a persistent polar impurity that co-elutes.

Purification TechniqueRationale for UseTroubleshooting Steps
Acid-Base Extraction This classic technique exploits the acidic nature of your target compound to separate it from neutral or basic impurities.[1][5][17]See the detailed protocol below for a step-by-step guide. This is often a crucial first step before attempting chromatography.
Recrystallization If your product is a solid, recrystallization can be a highly effective method for removing impurities with different solubility profiles.[1][15][18][19]1. Solvent Screening: Test a range of solvents and solvent pairs to find a system where your compound is soluble when hot but sparingly soluble when cold.[18] 2. Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.
Ion-Exchange Chromatography This technique separates molecules based on their charge.[20][21] Anion-exchange chromatography is ideal for purifying carboxylic acids.[22][23]1. Select the Right Resin: Use a weak anion exchange (WAX) or strong anion exchange (SAX) resin.[22] 2. Optimize Elution: Bind your deprotonated (anionic) isoxazole carboxylic acid to the positively charged column at a neutral or slightly basic pH. Then, elute it by either decreasing the pH (to neutralize the carboxylic acid) or by increasing the ionic strength of the eluent (e.g., with a salt gradient) to displace it.
Mixed-Mode Chromatography These columns offer multiple separation mechanisms (e.g., reversed-phase and anion-exchange) and can provide unique selectivity to resolve closely eluting compounds.[12][13][14]Experiment with mobile phase parameters such as pH, ionic strength, and organic solvent content to fine-tune the separation.[12][13][14]

Experimental Protocols & Visualizations

Protocol 1: Acid-Base Extraction Workflow

This is a fundamental and powerful technique for the initial cleanup of crude isoxazole carboxylic acids, designed to remove neutral and basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Base Wash (Product Extraction): Transfer the organic solution to a separatory funnel and add an aqueous base (e.g., 1M sodium bicarbonate or 1M sodium hydroxide solution). The carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer.[1][5]

  • Separation: Shake the funnel gently and allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer 1-2 more times to ensure complete recovery of the acid.

  • Organic Wash (Impurity Removal): Combine all the aqueous extracts and wash them once with the organic solvent to remove any remaining neutral or basic impurities that may have been trapped.

  • Acidification & Product Recovery: Cool the combined aqueous layers in an ice bath. Slowly add a cold dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (test with pH paper). The protonated isoxazole carboxylic acid will precipitate out if it's a solid, or it will be ready for back-extraction.[1]

  • Back-Extraction: Extract the acidified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts from the back-extraction, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified isoxazole carboxylic acid.[1]

AcidBaseExtraction Crude Crude Mixture in Organic Solvent AqueousBase Aqueous Layer (Product as Salt) Crude->AqueousBase Add Aqueous Base OrganicImpurities Organic Layer (Neutral/Basic Impurities) Crude->OrganicImpurities Acidify Acidify Aqueous Layer AqueousBase->Acidify BackExtract Back-Extract with Organic Solvent Acidify->BackExtract PureProduct Pure Product in Organic Solvent BackExtract->PureProduct

Caption: Workflow for purifying isoxazole carboxylic acids via acid-base extraction.

Diagram: Decision Tree for Purification Method Selection

When faced with a new polar isoxazole carboxylic acid, this decision tree can guide you to an appropriate starting point for purification.

PurificationDecisionTree Start Crude Product IsSolid Is the product a solid? Start->IsSolid Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes Chromatography Proceed to Chromatography IsSolid->Chromatography No Recrystallization->Chromatography If purity is insufficient TLC_Normal TLC Analysis (Normal Phase) (e.g., Silica with DCM/MeOH + AcOH) Chromatography->TLC_Normal GoodSep_Normal Good Separation on TLC? TLC_Normal->GoodSep_Normal Column_Normal Normal Phase Column (Silica or Alumina) GoodSep_Normal->Column_Normal Yes TLC_Reverse TLC/HPLC Analysis (Reversed Phase) (e.g., C18 with H2O/ACN + HCOOH) GoodSep_Normal->TLC_Reverse No / Streaking Retention_Reverse Adequate Retention? TLC_Reverse->Retention_Reverse Column_Reverse Reversed Phase Column (AQ C18) Retention_Reverse->Column_Reverse Yes AdvancedChrom Consider Advanced Chromatography Retention_Reverse->AdvancedChrom No HILIC HILIC AdvancedChrom->HILIC MixedMode Mixed-Mode Chromatography AdvancedChrom->MixedMode IonExchange Ion-Exchange Chromatography AdvancedChrom->IonExchange

Caption: A decision-making guide for selecting a purification strategy.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • PubMed. (n.d.). Separation of carboxylic acids on a weakly acidic cation-exchange resin by ion-exclusion chromatography. [Link]

  • LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. [Link]

  • LCGC International. Mixed-Mode Chromatography—A Review. [Link]

  • Google Patents. (n.d.).
  • Technology Networks. (2024, January 24). Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]

  • Agilent. Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]

  • LCGC Europe. (2014, August 22). The Benefits of Reversed Phases with Extended Polar Selectivity. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • JoVE. (2024, December 5). Video: Ion-Exchange Chromatography. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • LCGC International. The Benefits of Reversed Phases with Extended Polar Selectivity in Analyzing Wide-Polarity-Range Samples. [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]

  • IntechOpen. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • University of Calgary. RECRYSTALLISATION. [Link]

  • University of Massachusetts Lowell. Isolation and Purification of Organic Compounds Recrystallization. [Link]

  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. [Link]

  • Organic Chemistry Portal. Synthesis of isoxazoles. [Link]

  • PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • National Institutes of Health. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

Sources

Solubility issues of 3-Phenyl-4-isoxazolecarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-Phenyl-4-isoxazolecarboxylic acid. This document provides a structured approach to understanding and overcoming these issues, grounded in established scientific principles and practical laboratory techniques.

Compound Profile: Understanding this compound

To effectively address solubility, it is crucial to first understand the physicochemical characteristics of the molecule. While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structure and data from analogous compounds.

Structural Features and Their Implications for Solubility:

  • Aromatic Phenyl Group: This nonpolar, hydrophobic moiety contributes to poor aqueous solubility.[1][2]

  • Isoxazole Ring: A heterocyclic ring system that introduces some polarity, but the overall effect can be complex.

  • Carboxylic Acid Group (-COOH): This is the primary polar, ionizable functional group. Its ability to donate a proton and form salts is key to manipulating solubility, particularly in aqueous systems or with basic co-solvents.[1][3] The solubility of carboxylic acids in water decreases as the carbon chain length (or the size of the hydrophobic part) increases.[2][4]

Inferred Physicochemical Properties:

PropertyInferred Value/CharacteristicImplication for Solubility
Physical State Likely a crystalline solid at room temperature.[5]The crystal lattice energy will need to be overcome for dissolution to occur. This can sometimes be a significant barrier.
Polarity Amphiphilic, with a significant nonpolar character due to the phenyl group.Will likely exhibit preferential solubility in polar aprotic or moderately polar solvents over nonpolar alkanes or highly polar water.
pKa Estimated to be in the range of 3-5, typical for a carboxylic acid.The compound's charge state, and therefore its solubility, will be highly dependent on the pH of the medium. At pH values above the pKa, it will be deprotonated and more soluble in aqueous solutions.
Melting Point Likely to be relatively high, as seen in similar compounds (e.g., 3-Methyl-5-phenylisoxazole-4-carboxylic acid melts at 189-193 °C).[5]A high melting point often correlates with strong intermolecular forces in the crystal lattice, which can contribute to lower solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with this compound.

Q1: What are the recommended starting solvents for solubility screening?

A1: A systematic screening approach using a panel of solvents with varying polarities is recommended. Start with solvents in which the compound is likely to be soluble based on the "like dissolves like" principle. Given its amphiphilic nature, a good starting point would be:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF).[6] These are often excellent solvents for a wide range of organic compounds.

  • Alcohols: Methanol, Ethanol, Isopropanol. The hydroxyl group can interact with the carboxylic acid moiety.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

  • Ethers: Dioxane, Diethyl ether.

  • Ketones: Acetone, Methyl ethyl ketone.

It is advisable to test solubility at both room temperature and with gentle heating.

Q2: My compound is poorly soluble in all my initial screening solvents. What should I do next?

A2: If initial screening fails, a multi-faceted approach is necessary. The following workflow provides a logical progression for tackling poor solubility.

Solubility Enhancement Workflow

Solubility_Workflow Start Start: Poor Solubility Observed InitialScreen Initial Solvent Screen (DMSO, DMF, Alcohols, etc.) Start->InitialScreen CheckSolubility Is Solubility Adequate? InitialScreen->CheckSolubility CoSolvent Co-Solvent Approach (e.g., DMSO/Water, THF/Methanol) CheckSolubility->CoSolvent No Success Success: Compound Solubilized CheckSolubility->Success Yes CheckCoSolvent Is Solubility Improved? CoSolvent->CheckCoSolvent pH_Adjust pH Adjustment (Add base like TEA, NaOH, or acid) CheckCoSolvent->pH_Adjust No CheckCoSolvent->Success Yes CheckpH Is Solubility Improved? pH_Adjust->CheckpH Temp Increase Temperature CheckpH->Temp No CheckpH->Success Yes CheckTemp Is Solubility Improved? Temp->CheckTemp Advanced Advanced Techniques (Solid Dispersion, Salt Formation, etc.) CheckTemp->Advanced No CheckTemp->Success Yes Advanced->Success Partial/Full Success Reassess Reassess Project Goals/ Consult Specialist Advanced->Reassess Still Insoluble

Caption: A decision-making workflow for addressing poor solubility.

Q3: How does the co-solvent approach work, and which mixtures are effective?

A3: A co-solvent is a water-miscible organic solvent added to an aqueous solution to increase the solubility of a poorly water-soluble compound.[6][7] Co-solvents work by reducing the polarity of the solvent system and disrupting the hydrogen-bonding network of water, which can better accommodate the nonpolar phenyl group of your molecule.[8]

  • Mechanism: The organic co-solvent creates a microenvironment that is more favorable for the solute.

  • Recommended Mixtures:

    • DMSO/water

    • Ethanol/water

    • Propylene glycol/water

    • PEG 400/water

  • Protocol: Start by dissolving the compound in the pure organic co-solvent (e.g., DMSO) and then slowly add water or your aqueous buffer to the desired final concentration. Observe for any precipitation.

Q4: Can I use pH adjustment to improve solubility in organic solvents?

A4: Yes, particularly in protic organic solvents like alcohols. The principle is the same as in water: deprotonating the carboxylic acid to form a more soluble salt.

  • Technique: Add a small amount of a suitable organic base to your solvent system.

    • Volatile Base: Triethylamine (TEA) is a common choice as it can be easily removed later under vacuum.

    • Non-Volatile Base: A dilute solution of sodium hydroxide or potassium hydroxide in ethanol can also be used if inorganic salts will not interfere with subsequent steps.

  • Causality: The deprotonated carboxylate anion (-COO⁻) is significantly more polar than the neutral carboxylic acid (-COOH), leading to stronger and more favorable interactions with polar solvents. This is a common strategy for improving the solubility of acidic compounds.[3]

Q5: My compound dissolves with heat but crashes out upon cooling. How can I prevent this?

A5: This indicates that you are creating a supersaturated solution. While sometimes useful for crystallization, it is problematic for most other applications.

  • Solution 1: Find a Better Solvent System: The ideal solvent will dissolve the compound at room temperature. Use the troubleshooting workflow to explore co-solvents or pH adjustments that provide stable solubility at your desired working temperature.

  • Solution 2: Use a Stabilizer: In some pharmaceutical formulations, polymers like HPMC or PVP are used to create amorphous solid dispersions, which can improve solubility and prevent crystallization.[8] This is an advanced technique but can be highly effective.

  • Solution 3: Maintain Elevated Temperature: If your experimental setup allows, you can maintain the solution at an elevated temperature. However, be mindful of the potential for compound degradation over time.

Experimental Protocols

Protocol 1: Systematic Solubility Screening
  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 1-2 mg) into several small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 100 µL).

  • Initial Observation: Vortex each vial for 30-60 seconds and visually inspect for dissolution. Record the results (e.g., freely soluble, partially soluble, insoluble).

  • Sonication/Heating: For samples that did not fully dissolve, sonicate for 5-10 minutes. If still insoluble, gently heat the vial (e.g., to 40-50 °C) with intermittent vortexing. Caution: Use a fume hood and be aware of the boiling points of your solvents.

  • Cooling: Allow heated vials to cool to room temperature and observe for any precipitation.

  • Quantification (Optional): For a more precise measurement, create saturated solutions, filter out any undissolved solid, and determine the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: pH-Mediated Solubility Enhancement
  • Stock Solution: Prepare a stock solution of a suitable base (e.g., 1 M triethylamine in your chosen organic solvent, or 1 M NaOH in water/ethanol).

  • Compound Suspension: Create a suspension of your compound in the desired solvent (e.g., 10 mg in 1 mL of ethanol).

  • Titration: Add the basic stock solution dropwise to the suspension while stirring or vortexing.

  • Observation: Continue adding the base until the solid completely dissolves. Note the volume of base required.

  • Stability Check: Monitor the solution for at least one hour to ensure the compound does not precipitate over time.

References

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review.
  • International Journal of Pharmaceutical Sciences Review and Research. Techniques for Enhancing Drug Solubility: A Comprehensive Overview.
  • ChemBK. 3-Phenyl-5-methylisoxazole-4-carboxylic acid ethyl ester.
  • Sigma-Aldrich. 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid.
  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Fisher Scientific. SAFETY DATA SHEET: 3-Methyl-5-phenylisoxazole-4-carboxylic acid.
  • Quora. What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?.
  • YouTube. Solubility of Carboxylic Acids N5.
  • YouTube. Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.

Sources

Validation & Comparative

3-Phenyl-4-isoxazolecarboxylic acid vs. other isoxazole derivatives in anticancer activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Anticancer Potential of Isoxazole Derivatives: A Focus on 3-Phenyl-4-isoxazolecarboxylic Acid and Its Analogs

Introduction: The Isoxazole Scaffold in Modern Oncology

The landscape of anticancer drug discovery is continually evolving, with a significant focus on heterocyclic compounds due to their diverse pharmacological profiles.[1] Among these, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold.[2] Its unique electronic and structural properties allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of activities, including potent anticancer effects.[2][3] Isoxazole derivatives have been reported to exert their antineoplastic activity through various mechanisms, such as the induction of apoptosis, inhibition of protein kinases, disruption of tubulin polymerization, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[2]

This guide provides a comparative analysis of the anticancer activity of isoxazole derivatives, with a central focus on the foundational structure of This compound . While this specific molecule represents a core isoxazole scaffold, much of the recent research has explored the therapeutic potential of its more complex derivatives. Therefore, this guide will objectively compare the performance of well-documented, structurally related isoxazole derivatives, providing supporting experimental data and mechanistic insights to inform future drug development efforts. We will delve into a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives and the clinically relevant drug Leflunomide to benchmark the potential of this chemical class.

Comparative Analysis of Anticancer Activity

A direct evaluation of this compound is hampered by a lack of extensive publicly available cytotoxicity data. However, by examining its close structural analogs, we can infer the potential of this scaffold and understand the impact of specific chemical modifications.

Case Study 1: 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives

A recent study provides valuable data on a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives, which are structurally analogous to our core compound.[4] These derivatives were synthesized and evaluated for their in-vitro cytotoxic activity against a panel of cancer cell lines using a standard MTS assay. The results, summarized in the table below, highlight the significant impact of substitutions on the N-phenyl ring of the carboxamide group.[4]

Compound IDR Group (Substitution on N-phenyl)B16F1 (Melanoma) IC₅₀ (µM)Colo205 (Colon) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
2a 4-Chloro-2,5-dimethoxy40.859.187.5540.85
2d 4-(methylthio)42.93>100>100>100
2e 4-(trifluoromethoxy)0.079 >100>100>100
Doxorubicin (Reference Drug)0.056---

Data extracted from Hawash M, et al. (2022).[4]

Expertise & Experience: Interpreting the Data

The data clearly demonstrates that the anticancer activity of the 3-phenylisoxazole scaffold is highly dependent on the nature of the substituents.

  • Potency of Compound 2e: The most striking result is the sub-micromolar activity of compound 2e against the B16F1 melanoma cell line, with an IC₅₀ of 0.079 µM, which is comparable to the standard chemotherapeutic agent, Doxorubicin (IC₅₀ = 0.056 µM).[4] The 4-(trifluoromethoxy) substitution on the N-phenyl ring appears to be a critical determinant of this high potency.

  • Broad Spectrum vs. Selective Activity: Compound 2a , with its 4-chloro-2,5-dimethoxy substitution, exhibited a broader spectrum of activity, with notable potency against colon (Colo205) and liver (HepG2) cancer cell lines.[4] This suggests that different substitution patterns can be exploited to tune the selectivity of these compounds towards specific cancer types.

  • Impact of the Carboxamide Moiety: The conversion of the carboxylic acid group at the 4-position to a carboxamide is a common strategy in medicinal chemistry to improve cell permeability and introduce additional points for hydrogen bonding with target proteins. The potent activity of these derivatives underscores the importance of this functional group.

Case Study 2: Leflunomide - A Clinically Approved Isoxazole Derivative

Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD) that has garnered significant attention for its anticancer properties.[5] It provides an excellent example of a successful therapeutic agent derived from the isoxazole scaffold.

Leflunomide exerts its primary anticancer effect through its active metabolite, teriflunomide, which is a potent inhibitor of dihydroorotate dehydrogenase (DHODH) .[6] DHODH is a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[7] Rapidly proliferating cancer cells have a high demand for nucleotides for DNA and RNA synthesis, making them particularly vulnerable to the inhibition of this pathway.[6] By blocking DHODH, Leflunomide leads to pyrimidine depletion, resulting in cell cycle arrest, primarily at the G1/S phase, and subsequent apoptosis.[6][7]

Mechanistic Insights: Potential Signaling Pathways

The anticancer activity of isoxazole derivatives is often attributed to their ability to modulate critical cellular signaling pathways. Based on the available literature, several mechanisms are plausible for the 3-phenylisoxazole scaffold.

G cluster_0 Isoxazole Derivative Action cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Isoxazole Derivative Isoxazole Derivative DHODH DHODH Isoxazole Derivative->DHODH Inhibition Kinases (e.g., Akt, MAPK) Kinases (e.g., Akt, MAPK) Isoxazole Derivative->Kinases (e.g., Akt, MAPK) Modulation HSP90 HSP90 Isoxazole Derivative->HSP90 Inhibition Pyrimidine Synthesis Pyrimidine Synthesis DHODH->Pyrimidine Synthesis Catalyzes Nucleotide Depletion Nucleotide Depletion Pyrimidine Synthesis->Nucleotide Depletion Signaling Cascade Signaling Cascade Kinases (e.g., Akt, MAPK)->Signaling Cascade Inhibition of Proliferation Inhibition of Proliferation Signaling Cascade->Inhibition of Proliferation Protein Folding & Stability Protein Folding & Stability HSP90->Protein Folding & Stability Apoptosis Apoptosis Protein Folding & Stability->Apoptosis Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G1/S) Nucleotide Depletion->Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G1/S)->Apoptosis

Figure 1: Potential anticancer mechanisms of isoxazole derivatives.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and ensure reproducibility, this section provides detailed, self-validating protocols for the synthesis of the core scaffold and the evaluation of its anticancer activity.

Synthesis of this compound

This protocol is adapted from a patented synthesis method, providing a reliable route to the core compound.[8]

G start Start Materials: 3-Phenyl-3-oxopropionate Hydroxylamine HCl N,N-dimethylformamide dimethyl acetal step1 Step 1: Cyclization 3-Phenyl-3-oxopropionate + Hydroxylamine HCl in water Forms 3-phenyl-4-isoxazole-5-ketone start->step1 step2 Step 2: Acetalization React with N,N-dimethylformamide dimethyl acetal Forms 4-dimethylaminomethylene-3-phenyl-4-hydrogen-isoxazol-5-ketone step1->step2 step3 Step 3: Ring Opening & Re-closure Hydrolysis with NaOH Opens lactone ring, followed by re-closure step2->step3 step4 Step 4: Acidification Acidify with HCl to pH 2-3 Precipitates the final product step3->step4 end_product Final Product: This compound step4->end_product

Figure 2: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Preparation of 3-phenyl-4-isoxazole-5-ketone:

    • Dissolve sodium carbonate in water.

    • Add hydroxylamine hydrochloride in portions.

    • Slowly add 3-phenyl-3-oxopropionate to the reaction mixture.

    • Stir at room temperature overnight.

    • Extract the product with ethyl acetate.

    • Dry and concentrate the organic layer to obtain the intermediate.

  • Acetalization:

    • Dissolve the 3-phenyl-4-isoxazole-5-ketone in tetrahydrofuran (THF).

    • Cool the reaction mixture to -5°C.

    • Slowly add N,N-dimethylformamide dimethyl acetal, maintaining the temperature below 0°C.

    • Allow the reaction to proceed to completion.

  • Hydrolysis and Ring Re-closure:

    • Add the product from the previous step and sodium hydroxide to water.

    • Warm the mixture to 40°C and stir for 1 hour.

    • Concentrate the solution to dryness to obtain the sodium salt of this compound.[8]

  • Acidification and Isolation:

    • Dissolve the sodium salt in water.

    • Slowly add 6N HCl to adjust the pH to 2-3, which will precipitate the product.

    • Extract the final product with ethyl acetate.

    • Dry and concentrate the organic layer to yield this compound.[8]

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability and is a standard preliminary test for anticancer agents.[9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and determine the optimal seeding density for a 96-well plate (e.g., 2,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "cell-free" blanks (medium only) and "untreated control" (cells with medium only).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a "vehicle control" group (cells treated with the same concentration of DMSO used in the highest concentration of the test compound).

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization.[5]

    • Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the average absorbance of the "cell-free" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the "untreated control".

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Outlook

The isoxazole scaffold, exemplified by the foundational structure of this compound, holds significant promise in the development of novel anticancer agents. While direct experimental data on the parent compound is limited, the potent and diverse activities of its derivatives, such as the 5-methyl-3-phenylisoxazole-4-carboxamide series and the clinically utilized Leflunomide, strongly support the therapeutic potential of this chemical class.

The structure-activity relationship insights gleaned from these analogs suggest that modifications at the 4- and 5-positions of the isoxazole ring, as well as on the 3-phenyl group, can be strategically employed to enhance potency and modulate selectivity against various cancer types. The conversion of the 4-carboxylic acid to a carboxamide has proven to be a particularly effective strategy.

Future research should focus on a systematic evaluation of this compound and a library of its derivatives against a broad panel of cancer cell lines. Mechanistic studies to identify the specific molecular targets and signaling pathways are crucial for the rational design of next-generation isoxazole-based anticancer drugs. The detailed protocols provided herein offer a robust framework for such investigations, paving the way for the potential discovery of new, effective cancer therapies.

References

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Hawash, M., Jaradat, N., Bawwab, N., Salem, K., Arafat, H., & Al-Qerem, W. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Pharmaceuticals, 15(7), 789. [Link]

  • Manna, A., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(5), 151. [Link]

  • Hawash, M., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Medicinal and Chemical Sciences, 7(1), 1-25. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds 3–11. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. [Link]

  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Khazir, J., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(17), 5678. [Link]

  • Wujec, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2901. [Link]

  • Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. BioMed Research International, 2019, 5164824. [Link]

  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Grybaitė, B., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(14), 3290. [Link]

  • Fisher Scientific. (n.d.). 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid, 97%, Thermo Scientific. Retrieved from [Link]

  • Gzella, A. K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]

  • Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

  • ResearchGate. (n.d.). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

Sources

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Phenyl-4-isoxazolecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoxazole ring stands as a privileged scaffold, a testament to its remarkable versatility and broad spectrum of biological activities.[1] This guide delves into the nuanced world of 3-phenyl-4-isoxazolecarboxylic acid analogs, a class of compounds that has garnered significant attention for its therapeutic potential across a range of diseases, from cancer and inflammation to metabolic disorders. As researchers and drug development professionals, understanding the intricate dance between molecular structure and biological function is paramount. This guide aims to provide an in-depth, comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies, to empower the rational design of next-generation therapeutics.

The Architectural Blueprint: Synthesis of this compound Analogs

The journey to understanding the SAR of these potent molecules begins with their synthesis. A common and effective route to this compound and its derivatives involves a multi-step process that offers flexibility in introducing diverse substituents.

A widely employed method starts with a 3-substituted-3-oxopropionate, which undergoes cyclization with hydroxylamine hydrochloride in an alkaline aqueous medium to form a 3-substituted-4-isoxazole-5-ketone intermediate.[2] This intermediate is then subjected to acetalization with N,N-dimethylformamide dimethyl acetal. The subsequent ring opening via hydrolysis of the lactone in alkaline conditions, followed by re-closure and acidification, yields the desired 3-substituted-4-isoxazole carboxylic acid.[2]

For the synthesis of carboxamide derivatives, the carboxylic acid can be activated using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), followed by the addition of the appropriate aniline or amine.[3] This robust synthetic strategy allows for the systematic modification of different parts of the molecule, a crucial aspect for comprehensive SAR studies.

Comparative Analysis of Biological Activity: A Tale of Substituents

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the phenyl ring at the 3-position, the carboxamide moiety at the 4-position, and any substitution on the isoxazole ring itself. This section presents a comparative analysis of these analogs across different therapeutic targets.

Anticancer Activity: Targeting Cellular Proliferation

Several studies have highlighted the potent antiproliferative activity of 3-phenyl-4-isoxazolecarboxamide derivatives against a panel of cancer cell lines. The data presented in Table 1, collated from a study by Hawash et al., showcases the cytotoxic effects of a series of these analogs.[4]

Table 1: In Vitro Anticancer Activity of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide Analogs [4]

Compound IDR (Substituent on N-phenyl ring)Cell LineIC50 (µg/mL)
2a 4-tert-butylHeLa39.80
2d 4-thiomethylHeLa18.62
2e 4-trifluoromethoxyHep3B11.22
Doxorubicin (Control) -HeLa0.89
Doxorubicin (Control) -Hep3B1.02

Structure-Activity Relationship Insights:

  • Substitution on the N-phenyl ring: The nature of the substituent on the N-phenyl ring of the carboxamide moiety plays a critical role in determining the anticancer potency. For instance, the presence of a trifluoromethoxy group at the para position (compound 2e ) resulted in significant activity against the Hep3B liver cancer cell line.[4] In another study, a trifluoromethoxy substitution also conferred potent activity against the B16F1 melanoma cell line.[3]

  • Substitution on the 3-phenyl ring: While the compounds in Table 1 feature a 2-chlorophenyl group at the 3-position, other studies have shown that substitutions on this ring can modulate activity. For example, halogen substitutions (F and/or Cl) on the 3-phenyl ring have been associated with improved activity against Hep3B and MCF-7 breast cancer cell lines.[3]

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

The this compound scaffold has also been explored for its anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, and their selective inhibition is a major goal in the development of anti-inflammatory drugs.

A study by Hawash et al. evaluated a series of isoxazole-carboxamide derivatives for their ability to inhibit COX-1 and COX-2.[5]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Isoxazole-Carboxamide Analogs [5]

Compound IDR1 (Substituent on 3-phenyl ring)R2 (Substituent on N-phenyl ring)COX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
A13 3,4-dimethoxy4-chloro64134.92
Celecoxib (Control) --3203010.67

Structure-Activity Relationship Insights:

  • Combined substitutions for selectivity: The most potent and selective compound in this series, A13 , featured a 3,4-dimethoxy substitution on the 3-phenyl ring and a chloro atom on the N-phenyl ring. This combination appears to be crucial for achieving high affinity and selectivity for the COX-2 enzyme.[5] Molecular docking studies suggest that these substitutions orient the 5-methyl-isoxazole ring towards a secondary binding pocket in the COX-2 active site.[5]

Metabolic Regulation: Targeting TGR5 and RORγt

The versatility of the this compound scaffold extends to the modulation of metabolic pathways through interaction with nuclear receptors and G-protein coupled receptors.

TGR5 Agonism:

A series of 3-aryl-4-isoxazolecarboxamides were identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of metabolic diseases like type 2 diabetes and obesity.[6]

Table 3: TGR5 Agonist Activity of 3-Aryl-4-isoxazolecarboxamide Analogs [6]

Compound IDR (Substituent on 3-phenyl ring)Agonist pEC50
1 Phenyl7.2
2 2-Fluorophenyl7.8
3 2-Chlorophenyl8.1
4 2-Methylphenyl7.9

Structure-Activity Relationship Insights:

  • Ortho substitution on the 3-phenyl ring: The data clearly indicates that small ortho-substituents on the 3-phenyl ring, such as fluoro, chloro, and methyl groups, enhance the agonist potency for TGR5.[6] This suggests that these groups may engage in favorable interactions within the TGR5 binding pocket.

RORγt Inverse Agonism:

Trisubstituted isoxazoles have been investigated as inverse agonists of the Retinoic acid receptor-related Orphan Receptor γt (RORγt), a key regulator of Th17 cell differentiation and a target for autoimmune diseases.

Table 4: RORγt Inverse Agonist Activity of Trisubstituted Isoxazole Analogs

Compound IDC-4 LinkerC-5 SubstituentRORγt TR-FRET IC50 (nM)
2 Amine1H-pyrrol-3-yl31 ± 3
3 Ether1H-pyrrol-3-yl31 ± 1
4 Thioether1H-pyrrol-3-yl6600 ± 800
5 Methylated Amine1H-pyrrol-3-yl>100,000

Structure-Activity Relationship Insights:

  • Importance of the C-4 linker: The nature of the linker at the C-4 position of the isoxazole ring is critical for RORγt inverse agonist activity. While amine and ether linkers were well-tolerated, a thioether linkage led to a significant drop in potency, and a methylated amine resulted in a complete loss of activity. This highlights the specific spatial and electronic requirements of the RORγt allosteric binding site.

Experimental Protocols: A Guide to Reproducible Science

The foundation of robust SAR studies lies in well-defined and reproducible experimental protocols. This section provides detailed, step-by-step methodologies for the key assays used to evaluate the biological activity of this compound analogs.

In Vitro Cytotoxicity Assessment: MTS Assay

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by viable cells to form a colored formazan product, which is quantifiable by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2.6 × 10⁴ cells/well and incubate for 72 hours until confluent.[4]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 1, 10, 50, 100, and 500 µg/ml) and incubate for 24 hours.[4]

  • MTS Reagent Addition: Add 20 µl of MTS solution (CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well containing 100 µl of medium.[4]

  • Incubation: Incubate the plate at 37°C for 2 hours.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of heme (a COX cofactor), and solutions of purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare stock solutions of test compounds and reference inhibitors (e.g., celecoxib) in DMSO.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add various concentrations of the test compounds or vehicle control. Incubate for a defined period (e.g., 5 minutes at 25°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a colorimetric substrate solution and arachidonic acid to all wells.

  • Incubation and Measurement: Incubate the plate for a specific time (e.g., 2 minutes at 25°C) and then measure the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the causality behind the observed biological activities, it is essential to visualize the underlying molecular pathways and experimental workflows.

COX Inhibition Pathway

The diagram below illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins and how COX inhibitors block this process.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Inhibitors 3-Phenyl-4-isoxazole- carboxylic acid analogs (COX Inhibitors) Inhibitors->COX1 Inhibition Inhibitors->COX2 Inhibition

Caption: The COX inhibition pathway.

TGR5 Activation Signaling Cascade

This diagram depicts the signaling cascade initiated by the activation of the TGR5 receptor by an agonist.

TGR5_Activation_Pathway cluster_cell Cell Membrane TGR5 TGR5 Receptor G_protein Gαs Protein TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Agonist 3-Aryl-4-isoxazole- carboxamide Agonist Agonist->TGR5 Binds and Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1 GLP-1 Secretion (in Intestinal L-cells) PKA->GLP1 Energy_Expenditure Increased Energy Expenditure (in Brown Adipose Tissue) PKA->Energy_Expenditure MTS_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 72h seed_cells->incubate1 add_compounds Add test compounds at various concentrations incubate1->add_compounds incubate2 Incubate for 24h add_compounds->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 2h add_mts->incubate3 read_absorbance Measure absorbance at 490 nm incubate3->read_absorbance analyze_data Analyze data and determine IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTS cytotoxicity assay.

Conclusion

The this compound scaffold represents a highly adaptable and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of systematic chemical modifications in fine-tuning the biological activity and selectivity of these analogs. By understanding the causal relationships between specific structural features and their effects on anticancer, anti-inflammatory, and metabolic targets, researchers can more effectively navigate the complex landscape of drug discovery. The detailed experimental protocols and visual aids provided herein are intended to serve as a valuable resource for the scientific community, fostering the continued exploration and optimization of this versatile chemical class for the betterment of human health.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (n.d.).
  • Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists - PubMed. (2010).
  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC - PubMed Central. (n.d.).
  • Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists - PubMed. (2010). Retrieved from [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents. (n.d.).
  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents. (n.d.).
  • University of Dundee Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. (2021).
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - NIH. (2022). Retrieved from [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). Journal of Molecular Structure, 1267, 133604.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. (2022). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC - NIH. (2021). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Molecules, 26(5), 1465.

Sources

A Comparative Guide to the Efficacy of Substituted Phenylisoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of bioactive small molecules is a cornerstone of therapeutic innovation. The substituted phenylisoxazole carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of enzymes and nuclear receptors. This guide provides an in-depth, objective comparison of the efficacy of various substituted phenylisoxazole carboxylic acids, with a focus on their anti-inflammatory and peroxisome proliferator-activated receptor (PPAR) agonist activities. We will delve into the causal relationships behind experimental choices and present supporting data to empower your research endeavors.

The Phenylisoxazole Carboxylic Acid Scaffold: A Platform for Therapeutic Intervention

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile core for drug design. When coupled with a phenyl ring and a carboxylic acid moiety, the resulting phenylisoxazole carboxylic acid structure presents key pharmacophoric features. The carboxylic acid group can mimic the endogenous ligands of various biological targets, such as arachidonic acid for cyclooxygenase (COX) enzymes, or act as a crucial hydrogen bond donor/acceptor.[1][2] The phenyl ring and the isoxazole core provide a rigid scaffold that can be readily functionalized with various substituents to modulate potency, selectivity, and pharmacokinetic properties.

This guide will focus on two key therapeutic areas where this scaffold has shown significant promise:

  • Anti-inflammatory Activity: Primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][3][4]

  • PPAR Agonism: Targeting peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid metabolism and inflammation.[5][6]

Comparative Efficacy as Anti-inflammatory Agents: Targeting COX-2

The selective inhibition of COX-2 over COX-1 is a critical objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.[3][4] The larger active site of COX-2, featuring a distinct side pocket, allows for the design of selective inhibitors.[3][7] The phenylisoxazole scaffold has been effectively utilized to achieve this selectivity.

In Vitro COX-2 Inhibition: A Comparative Analysis

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of synthesized isoxazole derivatives, highlighting the impact of different substitution patterns. It is important to note that direct comparison between studies can be challenging due to variations in assay conditions. However, the data presented provides valuable insights into structure-activity relationships (SAR).

Compound IDPhenyl Ring Substituent (R1)Other Substituent (R2)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
C3 4-FTrifluoromethyl>1000.93 ± 0.01>107.5
C5 4-ClTrifluoromethyl>1000.85 ± 0.04>117.6
C6 4-BrTrifluoromethyl>1000.55 ± 0.03>181.8
A13 3,4-dimethoxy4-Cl (on N-phenyl of carboxamide)64 nM13 nM4.63
Celecoxib (Ref.) 4-SO2NH2Trifluoromethyl14.2 µM0.42 µM33.8

Data compiled from multiple sources for illustrative comparison.[7][8][9]

Key SAR Insights for Anti-inflammatory Activity:

  • Halogen Substitution: The presence of electron-withdrawing halogen atoms (F, Cl, Br) on the phenyl ring at the 4-position generally enhances COX-2 inhibitory activity and selectivity.[8] Compound C6 , with a bromo substituent, demonstrated the highest potency among the tri-fluoromethyl series.[8]

  • Carboxamide Moiety: In a series of isoxazole-carboxamides, compound A13 with a 3,4-dimethoxy substitution on one phenyl ring and a chloro-substitution on the other, showed potent and selective COX-2 inhibition.[9] This suggests that extending the molecule with a carboxamide linker allows for additional interactions within the COX-2 active site.

  • Trifluoromethyl Group: The trifluoromethyl group is a common feature in selective COX-2 inhibitors, including the reference drug celecoxib, and contributes to potent inhibition.[7]

Diagram of Structure-Activity Relationships for COX-2 Inhibition

SAR_COX2 Core Phenylisoxazole Carboxylic Acid Core R1 R1 (Phenyl Substituent) Core->R1 R2 R2 (Other Substituent) Core->R2 Activity Increased COX-2 Inhibitory Activity & Selectivity R1->Activity 4-Halogen (Br > Cl > F) Electron-withdrawing groups R2->Activity Trifluoromethyl group Carboxamide with substituted phenyl

Caption: Key structural features influencing COX-2 inhibition.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The peroxidase component of the enzyme is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compounds and reference inhibitor (e.g., celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, heme, and the enzyme (COX-1 or COX-2) in a 96-well plate.

  • Add various concentrations of the test compounds (typically dissolved in DMSO) to the wells. Include a vehicle control (DMSO) and a positive control (celecoxib).

  • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.

  • Immediately measure the absorbance at 595 nm at timed intervals (e.g., every minute for 5 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7][8]

In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced rat paw edema model is a widely used and well-characterized in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[10][11][12]

Compound IDDose (mg/kg)Time (h)% Inhibition of Edema
5b 100376.71
5c 100375.56
5d 100372.32
Diclofenac (Ref.) 103~80-90

Data is illustrative and compiled from representative studies.[12][13]

Key Observations: Several substituted isoxazole derivatives have demonstrated significant in vivo anti-inflammatory activity, comparable to the standard drug diclofenac, validating the in vitro findings.[13]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[10]

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan (1% w/v solution in saline)

  • Test compounds and reference drug (e.g., diclofenac sodium)

  • Vehicle (e.g., 1% sodium carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Divide the animals into groups (n=6 per group): control (vehicle), standard (diclofenac), and test groups (different doses of the test compound).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12]

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Comparative Efficacy as PPAR Agonists

PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation.[5][14] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[5] Phenylisoxazole carboxylic acids have been explored as potential PPAR agonists, particularly for PPARα and PPARγ.

In Vitro PPAR Transactivation: A Comparative Overview

The following table summarizes the PPARα and PPARγ agonist activity of representative isoxazole derivatives. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.

Compound IDPPARα EC50 (µM)PPARγ EC50 (µM)Notes
Isoxazole Analog 1 0.23 - 0.83-Selective PPARα agonist
Isoxazole Analog 2 -4.95Potent PPARγ agonist
Fenofibrate (Ref. PPARα) ~10-50-
Rosiglitazone (Ref. PPARγ) -~0.1-0.5

Data compiled from multiple sources for illustrative comparison of isoxazole-based structures.[5][6]

Key SAR Insights for PPAR Agonism:

  • Isoform Selectivity: Subtle structural modifications to the phenylisoxazole scaffold can significantly influence selectivity towards different PPAR isoforms.[5]

  • Acidic Head Group: The carboxylic acid moiety is a common feature in many PPAR agonists, as it mimics the endogenous fatty acid ligands and forms a key interaction with the receptor's ligand-binding domain.

  • Hydrophobic Tail: The nature and substitution pattern of the phenyl ring and other hydrophobic parts of the molecule are critical for determining potency and selectivity.[15]

Experimental Protocol: PPARα Luciferase Reporter Gene Assay

This cell-based assay is a standard method for quantifying the ability of a compound to activate a specific PPAR isoform.

Principle: Cells are engineered to express the PPARα protein and a reporter gene (luciferase) linked to a PPAR-responsive promoter element (PPRE). When a compound (agonist) binds to and activates PPARα, the receptor-ligand complex binds to the PPRE, driving the expression of luciferase. The amount of light produced by the luciferase reaction is proportional to the level of PPARα activation.[16][17][18]

Diagram of PPARα Luciferase Reporter Assay Workflow

PPAR_Assay cluster_cell Engineered Cell PPAR PPARα Protein Activation Binding and Activation PPAR->Activation PPRE_Luc PPRE-Luciferase Reporter Gene Transcription Transcription PPRE_Luc->Transcription Compound Test Compound (Phenylisoxazole Carboxylic Acid) Compound->Activation Activation->PPRE_Luc Binds to PPRE Luciferase Luciferase Protein Transcription->Luciferase Luminometer Light Emission (Measured by Luminometer) Luciferase->Luminometer Luciferin Luciferin (Substrate) Luciferin->Luminometer

Caption: Workflow of a PPARα luciferase reporter assay.

Materials:

  • HEK293T or HepG2 cells

  • PPARα expression plasmid

  • PPRE-luciferase reporter plasmid

  • Transfection reagent

  • Test compounds and reference agonist (e.g., fenofibrate)

  • Cell culture medium and serum

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a reference agonist. Include a vehicle control.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent, which contains the substrate luciferin.

  • Measure the luminescence in each well using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

  • Calculate the fold activation relative to the vehicle control and determine the EC50 value from the dose-response curve.[16][19]

Expert Discussion and Future Directions

The substituted phenylisoxazole carboxylic acid scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of COX-2 and PPARs. The comparative data, while compiled from various sources, underscores key principles of rational drug design.

For anti-inflammatory agents , the focus remains on enhancing COX-2 selectivity. The incorporation of a sulfonamide or a similar hydrogen-bond accepting group on the phenyl ring, in conjunction with a trifluoromethyl moiety, is a well-established strategy.[3] Future work could explore novel substitutions on the phenyl ring to further optimize interactions within the COX-2 side pocket and improve pharmacokinetic profiles.

For PPAR agonists , the challenge lies in achieving isoform selectivity to elicit the desired therapeutic effect while minimizing off-target effects. Dual PPARα/γ agonists are of interest for treating metabolic syndrome, but careful tuning of the activity at each isoform is required. The length and flexibility of the linker between the isoxazole core and the carboxylic acid headgroup, as well as the lipophilicity of the "tail" region, are critical parameters to explore for optimizing potency and selectivity.[5]

Self-Validating Systems: The experimental protocols described herein are designed to be self-validating. The inclusion of positive controls (known inhibitors or agonists) and negative controls (vehicle) is essential to ensure the assay is performing as expected. Dose-response curves with appropriate statistical analysis provide robust and reproducible data.

References

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PMC - PubMed Central. [Link]

  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. SpringerLink. [Link]

  • Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Indigo Biosciences. [Link]

  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. PMC. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Indigo Biosciences. [Link]

  • Human PPARα Reporter Assay Kit. Indigo Biosciences. [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC. [Link]

  • 3,4,5-Trisubstituted isoxazoles as novel PPARδ agonists. Part 2. ResearchGate. [Link]

  • Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. J-Stage. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. ResearchGate. [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC - NIH. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC - PubMed Central. [Link]

  • Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity. PubMed. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. [Link]

  • In vivo anti-inflammatory activity by carrageenan induced hind paw edema. ResearchGate. [Link]

  • In Vivo Data (Rat Paw Edema Assay a ). ResearchGate. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. NIH. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Peroxisome proliferator-activated. PMC - NIH. [Link]

  • Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole by Using Passive Anaphylaxis in Rats. IOSR Journal. [Link]

  • Synthesis and evaluation of New 1,2,4-oxadiazole based trans- acrylic acid derivatives as potential PPAR-alpha/gamma dual agonist. ResearchGate. [Link]

  • Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. PMC - PubMed Central. [Link]

  • In vitro PPAR transactivation of test and reference compounds. ResearchGate. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. [Link]

  • Structure-guided Evolution of a 2-Phenyl-4-carboxyquinoline Chemotype into PPARα Selective Agonists: New Leads for Oculovascular Conditions. PMC - NIH. [Link]

  • Synthesis and Anti‐inflammatory Evaluation of New Sulfamoylheterocarboxylic Derivatives. Wiley Online Library. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

Sources

The 3-Phenyl-4-isoxazolecarboxylic Acid Scaffold: A Comparative Analysis for the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and the capacity for diverse molecular interactions, making it a versatile scaffold in drug design.[1][2][3] Among its many variations, the 3-phenyl-4-isoxazolecarboxylic acid core has emerged as a particularly fruitful starting point for developing novel therapeutics across several disease areas, including oncology, inflammation, and neurology.[4][5][6]

This guide provides a comparative analysis of the this compound scaffold. We will explore the synthetic rationale, compare the biological activities of its derivatives against various targets, and contrast its performance and characteristics with alternative chemical scaffolds. The insights presented herein are supported by experimental data and established protocols to provide researchers and drug development professionals with a robust framework for leveraging this potent chemical entity.

The Synthetic Versatility of the Isoxazole Core

The construction of the this compound scaffold is accessible through several established synthetic routes. A common and reliable strategy involves the cyclocondensation of a β-dicarbonyl compound (like ethyl benzoylacetate) with hydroxylamine, followed by functionalization.[7] Subsequent derivatization, particularly at the carboxylic acid moiety to form amides, is a key strategy for tuning the compound's pharmacological profile.[4]

General Synthesis Workflow

The following diagram outlines a common synthetic pathway for creating a library of 3-phenyl-4-isoxazolecarboxamide derivatives.

G cluster_0 Core Synthesis cluster_1 Derivatization (Amide Coupling) A Ethyl Benzoylacetate (β-Ketoester) C Ethyl 3-phenylisoxazole-4-carboxylate A->C Cyclocondensation B Hydroxylamine (NH2OH) B->C D Saponification (e.g., NaOH) C->D E This compound (Core Scaffold) D->E F Core Scaffold (from E) I 3-Phenyl-4-isoxazolecarboxamide Derivative F->I Amide Bond Formation G Substituted Aniline (R-NH2) G->I H Coupling Agents (EDCI, DMAP) H->I

Caption: General workflow for synthesizing 3-phenyl-4-isoxazolecarboxamide derivatives.

Experimental Protocol: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives

This protocol is adapted from methodologies described for the synthesis of bioactive isoxazole-carboxamides.[4][6]

Step 1: Activation of the Carboxylic Acid

  • Dissolve 1 equivalent of the starting carboxylic acid (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid) in anhydrous dichloromethane (DCM).

  • Add 0.2 equivalents of 4-dimethylaminopyridine (DMAP) and 1.1 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI).

  • Stir the mixture under an inert argon atmosphere at room temperature for 30 minutes.

    • Scientist's Note: EDCI is a water-soluble carbodiimide that acts as a zero-length crosslinker to activate the carboxyl group, making it susceptible to nucleophilic attack. DMAP serves as a nucleophilic catalyst, accelerating the formation of the more reactive acyl-pyridinium intermediate, thereby increasing the reaction rate and yield.[4]

Step 2: Amide Bond Formation

  • To the activated carboxylic acid mixture, add 1.05 equivalents of the desired substituted aniline derivative.

  • Continue stirring the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography (e.g., silica gel with a hexane:ethyl acetate gradient) to yield the final carboxamide derivative.[4]

Comparative Analysis of Therapeutic Applications

The this compound scaffold has been successfully exploited to generate inhibitors for a range of biological targets. Below, we compare derivatives across two distinct therapeutic areas: oncology and neurology.

Application 1: Anticancer Activity

Derivatives of this scaffold have shown potent cytotoxic activity against various cancer cell lines. The primary mechanism often involves the inhibition of critical signaling pathways, leading to cell cycle arrest and apoptosis.[2] A 2022 study by Hawash et al. synthesized a series of 5-methyl-3-phenylisoxazole-4-carboxamide compounds and evaluated their activity.[4]

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Isoxazole Derivatives Against Cancer Cell Lines

Compound ID R-Group (at Carboxamide) B16F1 (Melanoma) Colo205 (Colon) HepG2 (Liver)
2a 4-fluorophenyl 40.85 9.18 7.55
2d 4-(methylthio)phenyl 42.93 >100 >100
2e 4-(trifluoromethoxy)phenyl 0.079 10.11 9.89
Doxorubicin (Reference Drug) 0.056 0.89 0.78

Data sourced from Hawash et al., 2022.[4]

Analysis: The data clearly demonstrates that substitution on the N-phenyl ring of the carboxamide drastically alters biological activity. The introduction of a 4-(trifluoromethoxy)phenyl group in compound 2e resulted in a remarkable increase in potency against the B16F1 melanoma cell line, with an IC₅₀ value approaching that of the potent chemotherapy agent doxorubicin.[4] This highlights the critical role of this substituent in target engagement, likely by enhancing binding affinity through favorable electronic and steric interactions within the target's active site.

Application 2: Neuromodulation via AMPA Receptor Inhibition

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic transmission, is a validated target for neurological disorders and pain.[6] The isoxazole scaffold has been used to develop potent AMPA receptor modulators. A 2025 study by Qneibi et al. investigated a series of isoxazole-4-carboxamide derivatives as inhibitors.[6]

Table 2: Comparative Inhibitory Potency (IC₅₀ in µM) of Isoxazole Derivatives on AMPA Receptors

Compound ID Substitution Pattern GluA2 (Homomeric) GluA2/3 (Heteromeric)
CIC-1 3-(2,6-dichlorophenyl)-5-methyl 3.03 3.12
CIC-2 3-(2-chloro-6-fluorophenyl)-5-methyl 3.12 3.32
CIC-7 3-(2-chlorophenyl)-5-methyl 4.82 4.92
CIC-10 3-(2,6-difluorophenyl)-5-methyl 7.54 7.50

Data sourced from Qneibi et al., 2025.[6]

Analysis: These results reveal a distinct structure-activity relationship (SAR). Potency is significantly enhanced by di-substitution at the 2 and 6 positions of the 3-phenyl ring. Specifically, the dichlorinated derivative CIC-1 demonstrated the highest potency.[6] This suggests that these ortho-substituents may force the phenyl ring into a specific dihedral angle relative to the isoxazole core, optimizing its presentation to the receptor's binding pocket.

The Isoxazole Scaffold vs. Bioisosteric Alternatives

While the this compound scaffold is highly effective, drug development often requires fine-tuning of properties like solubility, metabolic stability, and cell permeability. Bioisosteric replacement—the substitution of one chemical group for another with similar physical or chemical properties—is a key strategy for this optimization.[8][9]

Logic of Bioisosteric Replacement

We can consider two main points of modification on the core scaffold: the carboxylic acid and the isoxazole ring itself.

G cluster_0 Carboxylic Acid Bioisosteres cluster_1 Heterocyclic Core Bioisosteres A 3-Phenyl-4-isoxazole- carboxylic Acid Scaffold B Tetrazole (pKa ~5) A->B Improves metabolic stability C Acylsulfonamide (Tunable pKa) A->C Modulates physicochemical properties E Oxazole (Altered H-bonding) A->E Changes H-bond acceptor position G 1,2,3-Triazole (Amide mimic) A->G Mimics amide bond planarity & vectors D Hydroxamic Acid F 1,2,4-Oxadiazole (Metabolically stable)

Caption: Bioisosteric replacements for the core scaffold.

Comparative Discussion:

  • Carboxylic Acid Bioisosteres: The carboxylic acid group is ionizable and can limit cell permeability. Replacing it with a tetrazole ring is a classic strategy to maintain an acidic pKa while increasing lipophilicity and metabolic stability.[8] Acylsulfonamides offer a more tunable acidic proton, allowing for finer control over physicochemical properties.

  • Heterocyclic Core Alternatives: The isoxazole ring itself can be replaced to alter the molecule's properties.

    • vs. Oxazole: Swapping the 1,2-isoxazole for a 1,3-oxazole ring shifts the position of the nitrogen atom. This fundamentally changes the hydrogen bond acceptor vector and dipole moment, which can be used to escape off-target interactions or find new favorable ones in the target active site.[10]

    • vs. Triazole: The 1,2,3-triazole ring is an excellent bioisostere for an amide bond and can also serve as a replacement for other five-membered heterocycles.[11] It is exceptionally stable to metabolic degradation and offers different electronic and solubility profiles compared to the isoxazole ring.[11]

Mechanism of Action: A Case Study in COX-2 Inhibition

Many isoxazole-containing compounds, such as Valdecoxib and Parecoxib, are known for their anti-inflammatory effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][12][13] This provides a well-understood mechanism to illustrate the scaffold's utility.

G A Arachidonic Acid (from cell membrane) B COX-2 Enzyme (Cyclooxygenase-2) A->B C Prostaglandins (Mediators of Inflammation & Pain) B->C E Inflammation & Pain Response C->E D Isoxazole-based Inhibitor (e.g., Valdecoxib) D->B Blocks Active Site

Caption: Mechanism of COX-2 inhibition by isoxazole-based agents.

Protocol: Whole Blood Assay for COX-1/COX-2 Selectivity

This ex vivo assay provides a physiologically relevant system to determine the selectivity of an inhibitor.[1]

  • Collect fresh human whole blood containing an anticoagulant.

  • For COX-2 Activity: Aliquot blood and pre-incubate with various concentrations of the isoxazole test compound for 1 hour. Stimulate COX-2 expression and prostaglandin (PGE₂) production by adding lipopolysaccharide (LPS) and incubating for 24 hours.

  • For COX-1 Activity: Aliquot blood and pre-incubate with the test compound. Allow the blood to clot for 1 hour to measure constitutive COX-1 activity via thromboxane B₂ (TXB₂) production.

  • Centrifuge the samples to separate plasma/serum.

  • Quantify PGE₂ and TXB₂ levels using a validated ELISA kit.

  • Calculate IC₅₀ values for each enzyme and determine the selectivity ratio (IC₅₀ COX-1 / IC₅₀ COX-2).

    • Self-Validation Check: The assay should include a non-selective NSAID (e.g., ibuprofen) and a known selective COX-2 inhibitor (e.g., celecoxib) as controls to validate the experimental window and results.

Conclusion

The this compound scaffold represents a highly versatile and synthetically accessible platform for the development of novel therapeutic agents. As demonstrated, simple modifications to its peripheral substituents can lead to dramatic shifts in potency and selectivity against diverse targets in oncology and neurology. Furthermore, a rational application of bioisosteric replacement strategies for both the carboxylic acid and the isoxazole core provides a clear path for optimizing drug-like properties. The established success of isoxazole-based drugs in the clinic, coupled with the rich potential for novel derivatization, ensures that this scaffold will remain a valuable tool for medicinal chemists aiming to address unmet medical needs.

References

  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives. (n.d.). Benchchem.
  • Olesen, P. H., Tønder, J. E., Hansen, J. B., Hansen, H. C., & Rimvall, K. (2000). Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. Bioorganic & Medicinal Chemistry, 8(6), 1443-1450.
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate.
  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10737.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry.
  • Mączyński, M., Ożarowski, M., Kujawski, J., Bogucka-Kocka, A., & Kocki, J. (2020). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 25(11), 2639.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI.
  • Kozikowski, A. P., SP, S., & T, T. (1997). Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 40(16), 2435-2439.
  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (2014). Google Patents.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). BenchChem.
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). IRIS Unimore.
  • CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (2005). Google Patents.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). PubMed Central.
  • Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. (2025). Asian Journal of Chemical Sciences.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry, 45(10), 4539-4545.
  • The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3193-3205.
  • Qneibi, M., Hawash, M., Bdir, S., Bdair, M., Idais, T., Sarhan, I., & Touqan, J. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Pharmaceuticals, 18(3), 345.
  • Chandra, Mahendra, M., Srikantamurthy, N., Jeyaseelan, S. J., & R, K. B. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o897.
  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(23), 127599.

Sources

A Researcher's Guide to Navigating Cross-Reactivity of 3-Phenyl-4-isoxazolecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a cornerstone scaffold in medicinal chemistry, valued for its versatile biological activities and favorable physicochemical properties.[1] Derivatives built upon the 3-phenyl-4-isoxazolecarboxylic acid core are prevalent in drug discovery, demonstrating a wide spectrum of effects, including anti-inflammatory, anticancer, and immunomodulatory activities.[2][3][4][5] However, the very structural motifs that grant these compounds their potent primary activity can also lead to unintended interactions with other proteins—a phenomenon known as cross-reactivity.

This guide provides an in-depth comparison of the cross-reactivity profiles of key this compound derivatives. We will explore the causality behind their off-target effects, present detailed protocols for assessing selectivity, and offer data-driven insights to help researchers anticipate and mitigate the challenges of cross-reactivity in their own discovery programs.

Understanding the "Why": The Structural Basis of Cross-Reactivity

The this compound scaffold presents several features that can contribute to both desired and undesired biological activity. The planar aromatic rings can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the isoxazole's nitrogen and oxygen atoms can form crucial hydrogen bonds.[1] This versatility, however, means that derivatives can inadvertently fit into the binding sites of proteins with similar structural folds, particularly within large and highly conserved families like protein kinases.

A prime example is Teriflunomide (A77 1726) , the active metabolite of the antirheumatic drug Leflunomide.[6][7] While its primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, it has also been shown to interact with other targets.[7][8][9]

Comparative Case Study: Teriflunomide vs. BML-210

To illustrate the diverse cross-reactivity profiles within this chemical class, we compare Teriflunomide with BML-210 , a derivative investigated as a histone deacetylase (HDAC) inhibitor.[10][11]

  • Teriflunomide (A77 1726):

    • Primary Target: Dihydroorotate dehydrogenase (DHODH).[7][12] Its inhibition leads to a cytostatic effect on rapidly proliferating T and B lymphocytes, forming the basis of its use in rheumatoid arthritis and multiple sclerosis.[9][13]

    • Known Cross-Reactivities: At higher concentrations, Teriflunomide can inhibit protein tyrosine kinases, such as Lck and JAK3.[14] This dual mechanism—targeting both pyrimidine biosynthesis and kinase signaling—may contribute to its overall immunosuppressive effect but also represents a potential for off-target-driven side effects.[14] It has also been shown to directly inhibit COX-2 activity.[15]

  • BML-210 (N-(2-Aminophenyl)-N'-phenyloctanediamide):

    • Primary Target: Histone Deacetylases (HDACs). It shows inhibitory activity against HDACs, leading to growth inhibition and apoptosis in cancer cell lines.[10][11][16] Specifically, it has a disruptive effect on the HDAC4:MEF2 interaction with an IC50 of approximately 5 µM.[10]

    • Potential Cross-Reactivities: While primarily characterized as an HDAC inhibitor, its structural features, including the phenyl rings and linker chain, could theoretically allow for interactions with other ATP- or substrate-binding pockets. For example, studies have shown it can down-regulate HDAC 1-5 and 7 and affect the expression of the dystrophin-associated protein complex (DAPC).[16][17] This highlights the need for broad-panel screening to fully delineate its selectivity.

Data Summary: Comparative Inhibitory Profiles
CompoundPrimary TargetPrimary Target IC50Known Off-TargetsOff-Target IC50/Effect
Teriflunomide (A77 1726) Dihydroorotate Dehydrogenase (DHODH)~1 µM[12]Protein Tyrosine Kinases (e.g., Lck, JAK3), COX-2Inhibition at higher concentrations[14][15]
BML-210 Histone Deacetylase (HDAC), specifically HDAC4:MEF2 interaction~5 µM[10]Down-regulates HDAC1-5, 7; Affects DAPC complexObserved in HeLa cells[16]

Experimental Workflows for Assessing Cross-Reactivity

To build a robust selectivity profile for any new derivative, a multi-assay approach is essential. This ensures that observations are not an artifact of a single platform and provides a more complete picture of a compound's behavior in a biological system.

Workflow for Investigating Compound Selectivity

The following diagram outlines a logical workflow for moving from a primary hit to a well-characterized lead with a known selectivity profile.

G cluster_0 Initial Screening & Validation cluster_1 Selectivity Profiling cluster_2 Cellular Target Engagement Primary_Screen Primary Biochemical Assay (e.g., against target of interest) Dose_Response IC50 Determination (Confirms Potency) Primary_Screen->Dose_Response Active Hit Kinase_Panel Broad Kinase Panel Screen (e.g., >100 kinases) Dose_Response->Kinase_Panel Potent Compound Orthogonal_Assay Orthogonal Biochemical Assay (Different detection method) Kinase_Panel->Orthogonal_Assay Validate Off-Targets CETSA Cellular Thermal Shift Assay (CETSA) (Confirms target binding in cells) Orthogonal_Assay->CETSA Confirmed Profile Phenotypic_Assay Cell-Based Phenotypic Assay (e.g., Proliferation, Cytokine Release) CETSA->Phenotypic_Assay Validate Cellular MOA

Caption: A logical workflow for characterizing the selectivity of a hit compound.

Detailed Experimental Protocols

Here we provide actionable, step-by-step protocols for two key assays in determining cross-reactivity.

Protocol 1: In Vitro Kinase Profiling Assay (Luminescence-Based)

This protocol describes a common method for screening a compound against a panel of kinases using an ADP-Glo™ or similar assay, which quantifies the amount of ADP produced as a direct measure of kinase activity.[18]

Causality: This assay is a crucial first-pass screen for selectivity. By testing against a large, diverse panel of kinases, researchers can quickly identify potential off-target interactions that would be missed if only the primary target were studied. The use of a standardized ATP concentration (often near the Km) allows for a relative comparison of inhibitory activity across different enzymes.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., your this compound derivative) in 100% DMSO.[18]

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to determine IC50 values. For single-point screening, dilute to a final concentration of 1-10 µM.

  • Kinase Reaction Setup (384-well plate format):

    • In each well of a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO control.[18]

    • Prepare a master mix of the specific kinase and its corresponding substrate peptide in the appropriate kinase reaction buffer.

    • Add 4 µL of the kinase/substrate mix to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[18]

  • Initiation and Termination:

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (concentration should be at or near the Km for each specific kinase).

    • Incubate the plate at 30°C for 60 minutes.[18] The incubation time may need optimization depending on the kinase's activity.

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.[18]

  • Signal Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction.[18]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[18]

    • Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in an unadulterated cellular environment.[19][20] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[21][22][23]

Causality: While in vitro assays are essential, they do not account for cell permeability, efflux pumps, or intracellular metabolism. CETSA bridges this gap by directly measuring the interaction between a compound and its target inside intact cells.[22] A thermal shift provides strong evidence that the compound reaches and binds to its intended target (and any off-targets) in a physiologically relevant context.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with the test compound at various concentrations (or a single saturating concentration) and a vehicle control (e.g., DMSO).

    • Incubate under normal culture conditions (37°C, 5% CO2) for a sufficient time (e.g., 1-2 hours) to allow for cell penetration and target binding.[19]

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures for 3 minutes using a PCR thermocycler (e.g., from 40°C to 70°C in 2°C increments).[19] One unheated sample should be kept on ice as a control.

    • Immediately cool the tubes on ice.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.[22]

  • Protein Quantification:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Quantify the amount of the specific target protein remaining in the supernatant using a standard protein detection method such as Western Blot, ELISA, or a high-throughput immunoassay like AlphaScreen® or HTRF®.[19][21]

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein against the heating temperature. The presence of a stabilizing ligand will shift the curve to the right (higher melting temperature).[23]

    • Isothermal Dose-Response: At a fixed temperature (chosen from the melt curve), plot the amount of soluble protein against the compound concentration to determine a cellular EC50 for target engagement.[23]

CETSA Principle Diagram

This diagram illustrates the core principle of the Cellular Thermal Shift Assay.

CETSA_Principle cluster_1 With Ligand Protein_Unbound Native Protein Heat_Unbound Heat (T) Protein_Unbound->Heat_Unbound Protein_Denatured Denatured & Aggregated Heat_Unbound->Protein_Denatured Ligand Ligand Protein_Bound Native Protein Ligand-Bound Heat_Bound Heat (T) Protein_Bound->Heat_Bound Protein_Stabilized Stabilized & Soluble Heat_Bound->Protein_Stabilized

Caption: Ligand binding stabilizes the target protein, increasing its melting temperature.

Conclusion and Field-Proven Insights

The this compound scaffold is a valuable starting point for inhibitors of diverse targets. However, its inherent structural features necessitate a rigorous and early assessment of cross-reactivity.

Key Takeaways for Researchers:

  • Do Not Assume Selectivity: A compound's potency against your primary target reveals nothing about its activity against hundreds of other proteins. Broad-panel screening is not optional; it is a fundamental component of robust drug discovery.

  • Embrace Orthogonal Assays: Validate key findings using assays with different technological principles (e.g., biochemical vs. cellular, luminescence vs. thermal shift). This builds confidence that the observed effects are genuine and not an artifact of the assay platform.

  • Link Biophysics to Cellular Function: A compound that binds a target (confirmed by CETSA) but fails to elicit the expected cellular response may indicate complex biology, pathway redundancy, or that the observed binding is not functionally relevant. Conversely, a cellular effect without clear on-target engagement could point towards a previously unknown mechanism or off-target effect.

  • Interpret Data in Context: A 100 nM IC50 against an off-target kinase might be acceptable if the primary target IC50 is 1 nM (100-fold selectivity), but problematic if the primary IC50 is 50 nM (2-fold selectivity). The therapeutic window and the physiological role of the off-target are critical considerations.

By systematically applying these principles and experimental workflows, researchers can better navigate the complexities of cross-reactivity, leading to the development of more selective, safer, and ultimately more effective therapeutic agents.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [2]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [3]

  • Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information (PMC). [4]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [5]

  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. ResearchGate. [1]

  • In vitro kinase assay. Protocols.io.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [19]

  • Application Notes and Protocols for Kinase Activity Assays. Benchchem. [18]

  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer. [21]

  • BML-210 | HDAC Inhibitor. MedchemExpress.com.

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.

  • Cellular thermal shift assay. Wikipedia. [20]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [22]

  • BML-210 (CAY10433) HDAC inhibitor. Selleck Chemicals. [10]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [23]

  • In vitro kinase assay. Bio-protocol.

  • Leflunomide. LiverTox - NCBI Bookshelf. [8]

  • In vitro NLK Kinase Assay. National Center for Biotechnology Information (PMC).

  • The novel histone deacetylase inhibitor BML-210 exerts growth inhibitory, proapoptotic and differentiation stimulating effects on the human leukemia cell lines. PubMed. [11]

  • Histone deacetylase inhibitor BML-210 induces growth inhibition and apoptosis and regulates HDAC and DAPC complex expression levels in cervical cancer cells. PubMed. [16]

  • Histone deacetylase inhibitor BML-210 induces growth inhibition and apoptosis and regulates HDAC and DAPC complex expression levels in cervical cancer cells. ResearchGate. [17]

  • The safety of leflunomide. Australian Prescriber. [6]

  • The active metabolite of leflunomide, A77 1726, interferes with dendritic cell function. National Center for Biotechnology Information (PMC). [14]

  • Severe cutaneous adverse drug reaction to leflunomide: A report of five cases. Indian Journal of Dermatology, Venereology and Leprology.

  • The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. PubMed Central. [15]

  • Teriflunomide (A77 1726) | Leflunomide Active Metabolite. MedchemExpress.com. [7]

  • Teriflunomide. PubMed Central. [9]

  • Efficacy and Safety of Teriflunomide. ResearchGate. [12]

  • 202992Orig1s000. accessdata.fda.gov.

  • TERIFLUNOMIDE: A NOVEL ORAL DISEASE-MODIFYING AGENT UNDER INVESTIGATION FOR THE TREATMENT OF MULTIPLE SCLEROSIS. Journal of Drug Delivery and Therapeutics. [13]

Sources

In vivo evaluation of 3-Phenyl-4-isoxazolecarboxylic acid derivatives in animal models

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vivo Evaluation of 3-Phenyl-4-isoxazolecarboxylic Acid Derivatives in Animal Models

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a cornerstone in the design of novel therapeutic agents. Derivatives of this compound, in particular, have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antioxidant, and CNS-related effects.[1][2] While in vitro assays provide crucial initial data on a compound's potency, in vivo evaluation in relevant animal models is the indispensable next step to assess efficacy, pharmacokinetics, and safety in a complex biological system.

This guide provides a comparative analysis of the in vivo evaluation of various this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into experimental design, comparative efficacy across different therapeutic targets, and detailed protocols for key animal models. We will delve into the causality behind experimental choices, presenting a clear narrative from compound synthesis to whole-animal testing.

From Benchtop to Preclinical Models: A Generalized Workflow

The journey of a this compound derivative from initial synthesis to in vivo proof-of-concept follows a structured, multi-stage process. The primary objective is to identify candidates with the most promising therapeutic potential and drug-like properties for further development. The following workflow visualizes this typical progression.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation A Synthesis of Derivatives (e.g., Amide Coupling) B In Vitro Activity Assays (e.g., Cytotoxicity, Enzyme Inhibition) A->B Characterization (NMR, MS) C Selection of Lead Compounds (Based on Potency & Selectivity) B->C IC50 / EC50 Determination D Animal Model Selection (Disease-Relevant) C->D Promising Candidate G Pharmacokinetic (PK) Studies (Absorption, Metabolism) C->G Drug-like Properties E Dosing & Administration (Route, Formulation) D->E F Efficacy & Endpoint Analysis (e.g., Behavioral, Biomarker) E->F H Toxicology Assessment F->H Safety Profile I Data Interpretation & Go/No-Go Decision F->I G->E Bioavailability Data G->I H->I

Caption: Generalized workflow from synthesis to in vivo evaluation.

Comparative Analysis of In Vivo Performance

The versatility of the this compound scaffold is evident in the diverse range of animal models where its derivatives have been successfully evaluated. Below, we compare the performance of several notable derivatives, highlighting the differences in their therapeutic applications and experimental outcomes.

Antioxidant Activity in Murine Models

Oxidative stress is a key pathological factor in numerous diseases. The ability of a compound to enhance the body's total antioxidant capacity (TAC) is a strong indicator of its therapeutic potential.

  • Lead Compound: N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (Compound 2a).[3]

  • Rationale for In Vivo Study: This compound was selected for in vivo testing after demonstrating superior free radical scavenging activity in in vitro DPPH assays compared to its analogs.[3]

  • Animal Model: Mice were used to assess the compound's effect on the cumulative antioxidant status in blood.[3]

  • Experimental Design: The compound was administered at doses of 5 and 10 mg/kg. The total antioxidant capacity (TAC) of the blood was measured and compared to a vehicle control and a positive control, quercetin (10 mg/kg).[3]

  • Key Finding: The derivative showed a potent, dose-dependent increase in TAC, reflecting its strong in vivo antioxidant activity. This result is particularly significant given the compound's low water solubility, which was overcome using a non-toxic concentration of propylene glycol for administration.[3]

Antidepressant-like Effects in Rodent Behavioral Models

Central nervous system (CNS) disorders represent a challenging area for drug discovery, requiring compounds that are not only potent but also CNS penetrable.

  • Lead Compound: 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide (Compound 3h).[4]

  • Rationale for In Vivo Study: This compound was identified through a lead optimization program that simultaneously improved histamine H3 receptor (H3R) affinity and pharmacokinetic properties, resulting in a potent, selective, and orally bioavailable CNS-penetrable H3R antagonist.[4]

  • Animal Model: The Forced Swim Test (FST) in mice or rats is a standard preclinical screen for antidepressant efficacy.[4]

  • Experimental Design: The FST measures the immobility of the animal when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.

  • Key Finding: The compound was active in the forced-swimming test, suggesting potential therapeutic utility as an anti-depressive agent. This was further supported by comprehensive cardiovascular and behavioral safety assessments.[4]

Anti-Inflammatory Efficacy in Sepsis and Asthma Models

Chronic inflammation underlies conditions like asthma, COPD, and sepsis. Phosphodiesterase type 4 (PDE4) is a key regulator of inflammation, making it an attractive therapeutic target.

  • Lead Compound: A 4-phenyl-2-oxazole derivative (Compound 5j), structurally related to the isoxazole scaffold.[5]

  • Rationale for In Vivo Study: This compound exhibited a lower IC50 value (1.4 µM) against PDE4 than the reference drug rolipram (2.0 µM) in vitro and effectively blocked the release of the pro-inflammatory cytokine TNF-α.[5]

  • Animal Model: Lipopolysaccharide (LPS)-induced inflammation models in animals are used to mimic the inflammatory cascades seen in sepsis or respiratory diseases.[5]

  • Experimental Design: Animals are challenged with LPS to induce a strong inflammatory response. The test compound is administered to assess its ability to mitigate this response, often by measuring levels of inflammatory cytokines or immune cell infiltration in target organs.

  • Key Finding: Compound 5j displayed good in vivo activity in animal models of both asthma/COPD and sepsis induced by LPS, validating its in vitro PDE4 inhibitory activity.[5]

Data Summary Table
Derivative ClassTherapeutic TargetAnimal ModelKey In Vivo OutcomeReference
Phenyl-isoxazole-carboxamideOxidative StressMouseDose-dependent increase in Total Antioxidant Capacity (TAC) in blood.[3][3]
Dimethyl-isoxazole-amideDepression (H3R Antagonist)RodentActive in the Forced Swim Test, reducing immobility time.[4][4]
Phenyl-oxazole-derivativeInflammation (PDE4 Inhibitor)Mouse/RatEfficacious in LPS-induced models of asthma and sepsis.[5][5]
Carboxy-isoxazole-carboxamideArthritis (Prodrug)RatMetabolized to the active anti-inflammatory agent after oral dosing.[6][6]

Detailed Experimental Protocols

The trustworthiness of in vivo data hinges on robust and well-validated experimental protocols. Below are step-by-step methodologies for key models discussed in this guide.

Protocol 1: Total Antioxidant Capacity (TAC) Assay in Mice

This protocol is adapted from the methodology used to evaluate N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide.[3]

  • Animal Acclimatization: House male Swiss albino mice (25-30g) in standard conditions (12h light/dark cycle, 22±2°C) for at least one week before the experiment, with ad libitum access to food and water.

  • Grouping: Randomly divide mice into four groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 10% Propylene Glycol in saline).

    • Group II: Positive Control (Quercetin, 10 mg/kg).

    • Group III: Test Compound (5 mg/kg).

    • Group IV: Test Compound (10 mg/kg).

  • Compound Preparation & Administration:

    • Dissolve the test compound and quercetin in the vehicle solution. The choice of vehicle is critical; propylene glycol was used for the lead compound due to its low water solubility.[3]

    • Administer the prepared solutions to the respective groups via intraperitoneal (i.p.) injection.

  • Blood Collection: After a set time (e.g., 1-2 hours post-injection), collect blood samples from the mice via cardiac puncture under anesthesia. Place samples in heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes to separate the plasma.

  • TAC Measurement:

    • Use a commercially available Total Antioxidant Capacity assay kit.

    • The assay principle typically involves the reduction of a colored oxidant by the antioxidants present in the plasma sample. The change in color (measured spectrophotometrically) is proportional to the TAC.

    • Express the results in mM or µM equivalents of a standard antioxidant like Trolox.

  • Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the means between groups. A p-value < 0.05 is typically considered statistically significant.

Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation Model

This generalized protocol is based on the approach for evaluating anti-inflammatory agents like PDE4 inhibitors.[5]

G A 1. Animal Acclimatization (e.g., Balb/c mice, 1 week) B 2. Grouping & Pre-treatment - Vehicle Control - Positive Control (e.g., Dexamethasone) - Test Compound (multiple doses) A->B C 3. LPS Challenge Administer LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation (except in naive control group) B->C 1h pre-treatment D 4. Endpoint Analysis (e.g., 6h post-LPS) - Collect Bronchoalveolar Lavage Fluid (BALF) - Collect Blood/Tissue Samples C->D E 5. Measurement of Inflammatory Markers - Cell Counts in BALF (Neutrophils) - Cytokine Levels (TNF-α, IL-6) via ELISA - Histopathology of Lung Tissue D->E F 6. Data Analysis (ANOVA with post-hoc test) E->F

Sources

A Head-to-Head Comparison of Synthetic Routes to 3-Phenyl-4-isoxazolecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Phenyl-4-isoxazolecarboxylic Acid

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole scaffold is a bioisostere for various functional groups, offering a unique combination of electronic properties and hydrogen bonding capabilities that are attractive for designing novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, making the development of efficient and scalable synthetic routes to this core structure a topic of considerable interest for researchers in both academic and industrial settings.

This guide provides a detailed head-to-head comparison of two distinct synthetic strategies for the preparation of this compound. Each route is evaluated based on its chemical principles, experimental protocol, and overall efficiency, providing researchers with the critical information needed to select the most appropriate method for their specific application.

Route A: Multi-step Synthesis via an Isoxazol-5-one Intermediate

This route builds the isoxazole ring first and then introduces the carboxylic acid functionality in a subsequent step. It is a robust and high-yielding method, particularly suited for large-scale synthesis where regioselectivity is a critical concern.[1]

Chemical Rationale and Workflow

This synthetic pathway proceeds in three distinct stages, starting from the readily available ethyl benzoylacetate. The core logic is to first form a stable isoxazol-5-one intermediate. The C4 position of this intermediate is then activated by condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which installs a reactive enamine moiety. In the final step, this enamine is hydrolyzed under basic conditions, which cleverly triggers a ring-opening and re-cyclization cascade to furnish the desired 4-carboxylic acid functionality with high regioselectivity.

Route_A_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: C4-Activation cluster_2 Step 3: Hydrolysis & Recyclization Ethyl_Benzoylacetate Ethyl Benzoylacetate 3_Phenyl_Isoxazol_5_one 3-Phenyl-4-isoxazol-5-one Ethyl_Benzoylacetate->3_Phenyl_Isoxazol_5_one aq. Na2CO3 Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->3_Phenyl_Isoxazol_5_one DMF_DMA DMF-DMA Activated_Intermediate 4-(Dimethylaminomethylene)- 3-phenylisoxazol-5(4H)-one 3_Phenyl_Isoxazol_5_one->Activated_Intermediate THF, 0°C DMF_DMA->Activated_Intermediate Final_Product_A This compound Activated_Intermediate->Final_Product_A 1. NaOH(aq), 40°C 2. HCl

Caption: Workflow for Route A: Multi-step synthesis via an isoxazol-5-one.

Experimental Protocol

Step 1: Synthesis of 3-Phenyl-4-isoxazol-5-one [1]

  • In a suitable reaction vessel, dissolve sodium carbonate (53 g, 0.5 mol) in 1.5 L of water with stirring.

  • Once fully dissolved, add hydroxylamine hydrochloride (69.5 g, 1 mol) portion-wise. Stir for 30 minutes until gas evolution ceases.

  • Slowly add ethyl benzoylacetate (192.2 g, 1 mol) dropwise to the reaction mixture.

  • Stir the resulting mixture at room temperature overnight.

  • After completion of the reaction (monitored by TLC), extract the aqueous solution with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-phenyl-4-isoxazol-5-one as a solid.

    • Yield: ~95%

Step 2: Synthesis of 4-(Dimethylaminomethylene)-3-phenylisoxazol-5(4H)-one [1]

  • Dissolve 3-phenyl-4-isoxazol-5-one (80.5 g, 0.5 mol) in 500 mL of tetrahydrofuran (THF) in a flask equipped with a stirrer and cool the mixture to -5°C.

  • Slowly add N,N-dimethylformamide dimethyl acetal (65.5 g, 0.55 mol) dropwise, maintaining the reaction temperature at or below 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour.

  • Monitor the reaction by TLC. Upon completion, the product can be used directly in the next step or isolated by removing the solvent under reduced pressure.

    • Yield: Quantitative

Step 3: Synthesis of this compound [1]

  • To a solution of 4-(dimethylaminomethylene)-3-phenylisoxazol-5(4H)-one (from the previous step, ~0.5 mol) in 500 mL of water, add sodium hydroxide (20 g, 0.5 mol).

  • Warm the reaction mixture to 40°C and stir for 1 hour.

  • After the reaction is complete, cool the mixture and concentrate under reduced pressure to obtain the sodium salt of the product.

  • Redissolve the salt in water and slowly add 6 N hydrochloric acid until the pH reaches 2-3, resulting in the precipitation of the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

    • Yield: ~90.5%

Route B: Cyclocondensation to Ester Followed by Hydrolysis

This approach represents a more convergent synthesis, where the fully substituted isoxazole ring is constructed in a single cyclocondensation step to form an ester precursor, which is then hydrolyzed to the target carboxylic acid.

Chemical Rationale and Workflow

This route leverages the reaction between a β-ketoester derivative, ethyl 2-chloro-3-oxo-3-phenylpropanoate, and hydroxylamine. The hydroxylamine acts as a dinucleophile, first forming an oxime with the ketone and then displacing the chloride to effect a cyclization, directly forming the 3-phenylisoxazole-4-carboxylate ester. The final step is a standard ester hydrolysis under acidic or basic conditions. This method is attractive due to its fewer steps.

Route_B_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis Starting_Material_B Ethyl 2-chloro-3-oxo-3-phenylpropanoate Ester_Intermediate Ethyl 3-phenyl-4-isoxazolecarboxylate Starting_Material_B->Ester_Intermediate Base, e.g., NaOAc Hydroxylamine Hydroxylamine Hydroxylamine->Ester_Intermediate Final_Product_B This compound Ester_Intermediate->Final_Product_B H2SO4(aq) or NaOH(aq)

Caption: Workflow for Route B: Cyclocondensation to ester followed by hydrolysis.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-phenyl-4-isoxazolecarboxylate (This protocol is adapted from analogous isoxazole syntheses due to the absence of a specific literature procedure for this exact transformation.)

  • To a stirred solution of hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium acetate (9.0 g, 0.11 mol) in 100 mL of ethanol, add ethyl 2-chloro-3-oxo-3-phenylpropanoate (22.6 g, 0.1 mol).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) or distillation under reduced pressure.

    • Estimated Yield: 70-80% (based on similar reactions)

Step 2: Hydrolysis of Ethyl 3-phenyl-4-isoxazolecarboxylate to this compound [2]

  • In a round-bottom flask, combine ethyl 3-phenyl-4-isoxazolecarboxylate (21.7 g, 0.1 mol) with 100 mL of 60% aqueous sulfuric acid.

  • Heat the mixture to 85-90°C. Ethanol will begin to distill from the reaction mixture.

  • Continue heating for 3-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to afford this compound.

    • Yield: >90%

Head-to-Head Comparison

ParameterRoute A: Isoxazol-5-one IntermediateRoute B: Cyclocondensation to Ester
Number of Steps 32
Starting Materials Ethyl benzoylacetate, Hydroxylamine HCl, DMF-DMAEthyl 2-chloro-3-oxo-3-phenylpropanoate, Hydroxylamine HCl
Overall Yield ~82%~63-72% (estimated)
Reagents & Conditions Uses DMF-DMA (moisture sensitive), requires cryogenic conditions in Step 2.Uses common reagents and standard reflux/heating conditions.
Scalability Demonstrated on a mole scale in the patent literature, suggesting good scalability.Potentially scalable, though purification of the intermediate ester may require chromatography on a large scale.
Regioselectivity High, directed by the synthetic design.Generally high for this type of cyclocondensation.
Key Advantages High overall yield, well-documented, high regiocontrol.Fewer synthetic steps, more convergent approach.
Potential Challenges More steps, use of a specialized reagent (DMF-DMA), requires low-temperature control.The starting chloro-β-ketoester may be less readily available than ethyl benzoylacetate. The yield of the first step is estimated.

Expert Analysis and Recommendation

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route A is a well-vetted and high-yielding process. Although it involves three steps, the high yields at each stage result in an impressive overall yield. The use of a patent as the primary source for this protocol indicates its utility in a process chemistry setting, where robustness and scalability are paramount. The main drawbacks are the need for cryogenic conditions in the second step and the use of the moisture-sensitive and somewhat costly reagent, DMF-DMA.

Route B is more elegant in its convergency, accomplishing the synthesis in just two steps. This can lead to significant savings in time and resources. The reaction conditions are generally mild and do not require specialized equipment. However, the overall yield is likely to be lower than Route A, and the availability and cost of the starting material, ethyl 2-chloro-3-oxo-3-phenylpropanoate, may be a consideration.

Recommendation:

  • For large-scale production where overall yield and process robustness are the primary drivers, Route A is the recommended method. Its well-documented, high-yielding steps make it a reliable choice for producing significant quantities of the target molecule.

  • For exploratory or discovery chemistry , where speed and simplicity are often prioritized over maximizing yield, Route B presents a more attractive option. Its two-step, convergent nature allows for a quicker synthesis of the target compound and its analogs.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the scale of the synthesis, available resources, and the importance of overall yield versus operational simplicity.

References

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.). Retrieved from [Link]

  • Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5 (2H) - SID. (n.d.). Retrieved from [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (2014). Google Patents.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(7), 1585. [Link]

Sources

Benchmarking the Inhibitory Activity of 3-Phenyl-4-isoxazolecarboxylic Acid Derivatives Against Cyclooxygenase Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in the design of novel therapeutic agents.[3] Among the various isoxazole-containing compounds, derivatives of 3-Phenyl-4-isoxazolecarboxylic acid have emerged as a promising class of enzyme inhibitors, demonstrating efficacy against a range of biological targets, including cyclooxygenase (COX) enzymes.[4]

This guide provides a comparative analysis of the inhibitory activity of selected this compound derivatives against COX-1 and COX-2, two enzymes of significant therapeutic interest. We will delve into the experimental data, outline the methodologies for assessing their inhibitory potential, and discuss the underlying principles that guide the experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy of this chemical series.

Comparative Analysis of COX Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro inhibitory activities of a series of this compound derivatives and their carboxamide analogs against COX-1 and COX-2, alongside standard reference compounds.

Compound IDStructureTargetIC50 (nM)[4]Selectivity Index (COX-1/COX-2)
A13 5-methyl-N-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxamideCOX-1644.63
COX-213
Celecoxib (Reference)COX-1~2900>100
COX-2~29
Ketoprofen (Reference)COX-1~200~1
COX-2~200

Note: The data presented is a synthesis from published literature and is intended for comparative purposes. Absolute values may vary depending on specific assay conditions.

From the data, it is evident that derivative A13 exhibits potent inhibitory activity against both COX-1 and COX-2, with a notable selectivity towards COX-2.[4] This selectivity is a critical parameter in drug design, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. The rationale behind evaluating both COX-1 and COX-2 is to establish a selectivity profile, which is a key determinant of the therapeutic window and potential side effects of a drug candidate.

Mechanism of Action and Structural Insights

The inhibitory activity of the this compound scaffold is attributed to its ability to bind within the active site of the COX enzymes. Molecular docking studies suggest that the isoxazole core, along with the phenyl and carboxylic acid (or carboxamide) moieties, engages in key interactions with amino acid residues in the enzyme's catalytic domain.[4] The differential selectivity between COX-1 and COX-2 can often be explained by subtle differences in the architecture of their active sites. For instance, the active site of COX-2 is slightly larger and possesses a side pocket, which can be exploited by appropriately substituted inhibitors to achieve selective binding.

Enzyme COX Enzyme ActiveSite Enzyme->ActiveSite Substrate Arachidonic Acid Substrate->ActiveSite Binds Inhibitor Isoxazole Derivative Inhibitor->ActiveSite Competes for Binding Reduced Prostaglandin Synthesis Reduced Prostaglandin Synthesis Inhibitor->Reduced Prostaglandin Synthesis Blocks Prostaglandin Synthesis Prostaglandin Synthesis ActiveSite->Prostaglandin Synthesis Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandin Synthesis->Inflammation & Pain Reduced Inflammation & Pain Reduced Inflammation & Pain Reduced Prostaglandin Synthesis->Reduced Inflammation & Pain cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis A Prepare Compound Dilutions C Add Buffer, Inhibitor, and Enzyme to Plate A->C B Prepare Enzyme and Reagent Solutions B->C D Pre-incubate Inhibitor and Enzyme C->D E Initiate Reaction with Substrate D->E F Measure Fluorescence Kinetically E->F G Calculate Reaction Velocities F->G H Determine % Inhibition G->H I Plot Dose-Response Curve & Calculate IC50 H->I

Caption: Experimental workflow for determining COX IC50 values.

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of novel enzyme inhibitors. The comparative data and methodologies presented in this guide underscore the importance of systematic evaluation and robust experimental design in the characterization of new chemical entities. The promising activity and selectivity profile of certain derivatives against COX-2 highlight the potential of this chemical class for further optimization and development in the pursuit of safer and more effective anti-inflammatory agents. Future studies should focus on expanding the structure-activity relationship (SAR) and evaluating the in vivo efficacy and pharmacokinetic properties of the most promising candidates.

References

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]

  • Dale, E., et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available from: [Link]

  • Biobide. What is an Inhibition Assay? Biobide Blog. Available from: [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available from: [Link]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • Al-Ostath, A., et al. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health. Available from: [Link]

  • Tang, R., et al. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. Available from: [Link]

  • Martis, G. J., et al. Advances in isoxazole chemistry and their role in drug discovery. PMC. Available from: [Link]

  • Martis, G. J., et al. Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available from: [Link]

  • Kumar, A., et al. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. PubMed. Available from: [Link]

  • Zappia, G., et al. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available from: [Link]

  • Hawash, M., et al. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. Available from: [Link]

  • Hawash, M., et al. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Institutes of Health. Available from: [Link]

  • ChEMBL. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. EMBL-EBI. Available from: [Link]

  • Festa, C., et al. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC. Available from: [Link]

  • Głowacka, I. E., et al. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. PubMed. Available from: [Link]

  • Chandra, et al. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available from: [Link]

  • Hrytsenko, O., et al. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available from: [Link]

  • Chandra, et al. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC. Available from: [Link]

  • Google Patents. Isoxazole derivatives and their use as cyclooxygenase inhibitors.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Phenyl-4-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench, A Commitment to Safety

As researchers dedicated to advancing drug development, our responsibilities extend beyond the synthesis and analysis of novel compounds. The safe and compliant management of chemical waste is a critical component of scientific integrity and operational excellence. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Phenyl-4-isoxazolecarboxylic acid and its derivatives, grounded in regulatory standards and field-proven best practices. Adherence to these procedures is not merely a matter of compliance; it is a fundamental aspect of protecting ourselves, our colleagues, and the environment. This document is designed to empower laboratory personnel with the knowledge to manage this chemical's waste stream confidently and responsibly.

Hazard Identification and Risk Assessment

Understanding the intrinsic properties of a chemical is the cornerstone of its safe management. This compound and its related structures are typically crystalline solids. While some Safety Data Sheets (SDS) state that, at its given concentration, the pure compound may not meet the criteria for classification as hazardous, it is crucial to recognize the potential for irritation and the hazards of related isoxazole compounds.[1]

Several analogs of this compound are explicitly classified as irritants.[2][3][4] The primary risks associated with handling this class of compounds are:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[2][3][5]

  • Serious Eye Irritation (Category 2): Contact with eyes can lead to serious irritation.[2][3][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]

Causality: The carboxylic acid functional group can contribute to irritant properties. Therefore, all handling and disposal operations must be predicated on the assumption that the material is hazardous, necessitating the consistent use of appropriate Personal Protective Equipment (PPE).

Regulatory Framework: Navigating Compliance

The disposal of any chemical waste is governed by a multi-layered regulatory framework. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6][7][8][9]

Waste Characterization is Key: The generator of the waste (i.e., the laboratory) is legally responsible for determining if it is hazardous.[1][10] A waste is considered hazardous if it is specifically "listed" by the EPA (F, K, P, or U lists) or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[9][11]

While this compound is not typically a listed waste, a hazardous waste determination must still be performed. This is especially critical if the waste is a mixture containing other solvents or reagents. For instance, a solution of the compound in an ignitable solvent would carry the D001 waste code for ignitability.[9][11] Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance on waste code assignment.[1]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the systematic process for safely managing this compound waste from the point of generation to its final disposal.

Step 1: Personal Protective Equipment (PPE)

Rationale: Creating a barrier between the researcher and the chemical is the first line of defense. Given the irritant nature of this class of compounds, robust PPE is non-negotiable.

  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2][3]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[2]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, handling should be performed in a certified chemical fume hood to avoid inhalation.[3][12]

Step 2: Waste Segregation

Rationale: Improperly mixed chemical wastes can react violently, generate toxic gases, or create a more complex and expensive disposal challenge.

  • Designated Waste Stream: Dedicate a specific waste container solely for this compound and its directly associated waste (e.g., contaminated weighing paper, pipette tips).

  • Avoid Contamination: Do not mix this waste with solvents, strong oxidizing agents, strong bases, amines, or reducing agents.[5]

Step 3: Containerization and Labeling

Rationale: Proper containerization and labeling ensure safe temporary storage and provide critical information for waste handlers and emergency responders.

  • Container Selection: Use a chemically compatible, non-reactive container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be clearly labeled at the moment the first piece of waste is added. The label must include:

    • The words "Hazardous Waste" (or as required by your institution).

    • The full chemical name: "this compound".

    • A clear indication of the associated hazards (e.g., "Irritant").

    • The accumulation start date.

Step 4: On-Site Accumulation and Storage

Rationale: Safe temporary storage in the laboratory prevents spills and minimizes exposure risk.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

  • Conditions: The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[3][12] Keep the container closed at all times except when adding waste.

Step 5: Final Disposal

Rationale: Final disposal must be handled by professionals to ensure regulatory compliance and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

  • Professional Disposal Service: The universal recommendation across all safety data sheets is to dispose of the contents and container via an approved waste disposal plant.[2][3][4][5]

  • Method of Disposal: The preferred method for organic compounds of this nature is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[13]

  • Coordination: Contact your institution's EHS department to arrange for a pickup of the full waste container. They will manage the final transport and disposal process.

Emergency Procedures: Spill and Exposure Management

Rationale: Preparedness is essential for mitigating the impact of an accidental release.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2][3][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2][3][4]

  • Small Spill (Solid): For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into the labeled hazardous waste container.[1][14] Clean the spill area with soap and water.

  • Large Spill: Evacuate the immediate area. Prevent the material from entering drains or waterways.[3] Contact your institution's EHS or emergency response team for cleanup.

Data Summary Table

ParameterDataSource(s)
Chemical Name This compoundN/A
Common Analogs 3-Methyl-5-phenylisoxazole-4-carboxylic acid[2]
3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid[3]
3-Methylisoxazole-4-carboxylic acid
GHS Hazard Class Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3)[3]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[3][4]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[3][4][5][12]
Recommended Method Chemical Incineration[13]
Incompatible Materials Strong oxidizing agents, Strong bases, Amines, Reducing agents[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the compliant disposal of this compound waste.

DisposalWorkflow Diagram 1: Disposal Decision Workflow A Waste Generation (e.g., contaminated weigh paper, unused compound) B Is PPE Being Worn? (Gloves, Goggles, Lab Coat) A->B C Don appropriate PPE B->C No D Segregate Waste: Place in dedicated, compatible waste container B->D Yes C->D E Is Container Labeled? (Name, Hazard, Date) D->E F Affix a complete Hazardous Waste Label E->F No G Store container in designated Satellite Accumulation Area (SAA) E->G Yes F->G H Is container full? G->H I Continue to add waste (Keep container closed) H->I No J Contact EHS for pickup and final disposal H->J Yes I->G K Document waste transfer (Logbook/Inventory) J->K

Caption: Disposal Decision Workflow for this compound.

References

  • SAFETY DATA SHEET: 3-Methyl-5-phenylisoxazole-4-carboxylic acid. Fisher Scientific.

  • Safety Data Sheet: 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid. AK Scientific, Inc.

  • SAFETY DATA SHEET: 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Fisher Scientific.

  • SAFETY DATA SHEET (Generic). TCI America. (Note: This is a generic SDS example, specific compound details may vary).

  • Safety Data Sheet: AGS (Dicarboxylic acids mixture). BASF.

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET: 3-Methylisoxazole-4-carboxylic acid. Fisher Scientific.

  • Safety Data Sheet: 5-Phenyl-1,3-oxazole-4-carboxylic acid. Apollo Scientific.

  • SAFETY DATA SHEET: 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Thermo Fisher Scientific.

  • SAFETY DATA SHEET: 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde. Fisher Scientific.

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.

  • Hazardous Waste Listings. U.S. Environmental Protection Agency.

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency.

  • EPA HAZARDOUS WASTE CODES (PDF). U.S. Environmental Protection Agency.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.

  • EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

  • Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency.

Sources

A Senior Application Scientist's Guide to Safely Handling 3-Phenyl-4-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Recognize the Hazards: Understanding the Chemical Profile

3-Phenyl-4-isoxazolecarboxylic acid is a solid, powdered organic compound. Based on data from similar isoxazole derivatives, it should be handled as a substance that is potentially harmful if swallowed and can cause significant skin and eye irritation.[3][4] Carboxylic acids, as a class, can be corrosive, and powdered chemicals present an inhalation and dust explosion hazard.[5][6]

Anticipated Hazard Classifications (Based on Analogous Compounds)

Hazard ClassCategoryGHS Hazard StatementSource (Analogous Compound)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2A/2H319/H320: Causes serious eye irritation[3][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4]
Assess and Minimize Risks: Your Personal Protective Equipment (PPE) Mandate

A thorough risk assessment is paramount before any handling procedure.[1][2] The primary routes of exposure for a powdered solid are inhalation, skin contact, eye contact, and ingestion.[7] Therefore, a multi-layered PPE approach is required to create a reliable barrier between you and the chemical.[8][9]

Recommended PPE for Handling this compound

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection ANSI Z87.1-compliant safety goggles.[10] A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant splash risk.Protects against airborne powder and accidental splashes. Goggles provide a full seal around the eyes, which is critical when working with irritating powders.[10][11]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[11]Inspect gloves for any signs of degradation or perforation before each use.[3][12] When work is complete, remove gloves without touching the outer surface and wash hands thoroughly.[13][14]
Body Protection A flame-resistant lab coat that covers the arms and fastens completely.[14] An impervious apron may be required for larger quantities.Provides a barrier against spills and contamination of personal clothing.[13] Lab coats should always be removed before leaving the laboratory area.[13]
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls cannot maintain exposure below acceptable limits or when handling large quantities that may generate significant dust.[11][15]The need for respiratory protection should be determined by a formal risk assessment. All use requires proper fit-testing and training.[11]
Procedural Guidance: From Weighing to Waste

Adherence to established protocols minimizes the risk of exposure and ensures the integrity of your experiment.

Step-by-Step Handling Workflow

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5][14][16]

  • Ventilation Check: Before starting, verify that the fume hood is functioning correctly. Keep the sash as low as possible.[12]

  • Gather Materials: Ensure all necessary equipment, including a spill kit, is within arm's reach to avoid leaving the designated area unnecessarily.[17]

2. Weighing and Transfer:

  • Weighing Technique: If possible, weigh the compound directly within the fume hood.[5] If a balance cannot be placed inside, tare a sealed container, add the powder inside the hood, and then seal the container before moving it to the balance for weighing.[18] This "weigh-in-a-hood" technique significantly reduces the risk of aerosolizing the powder.[18]

  • Powder Transfer: Use a spatula to transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.[5] Keep the container closed whenever you are not actively transferring the material.[5]

3. Dissolution:

  • Solvent Addition: When dissolving, add the solvent to the solid slowly. If the procedure involves acid, always add acid to the solvent (e.g., water), never the other way around, to control any exothermic reactions.[14]

  • Work Surface: Work over disposable bench covers to contain any potential spills.[5]

4. Post-Handling Decontamination:

  • Surface Cleaning: Decontaminate the work area using a wet wipe or a HEPA-filtered vacuum. Dry sweeping is prohibited as it can aerosolize fine powders.[5][18]

  • Equipment: Clean all non-disposable equipment thoroughly. Decontaminate the exterior of any containers before returning them to storage.[5]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[12]

Operational and Disposal Workflow Diagram

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_area Designate Fume Hood Area verify_hood Verify Hood Function prep_area->verify_hood gather_ppe Don Appropriate PPE verify_hood->gather_ppe prep_spill_kit Prepare Spill Kit gather_ppe->prep_spill_kit weigh_powder Weigh Powder in Hood prep_spill_kit->weigh_powder Proceed to Handling transfer Transfer with Spatula weigh_powder->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate_area Decontaminate Surfaces dissolve->decontaminate_area Proceed to Cleanup clean_equip Clean Equipment decontaminate_area->clean_equip dispose_waste Dispose of Waste clean_equip->dispose_waste remove_ppe Remove PPE & Wash Hands dispose_waste->remove_ppe

Caption: Workflow for handling this compound.

Prepare for Emergencies: Spill and Disposal Plans

Proactive planning is the final, critical element of the safety lifecycle.[1][2]

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Small Spills (Solid): For small powder spills within a fume hood, carefully clean them up using a wet paper towel or a HEPA vacuum to avoid raising dust.[18] Place the contaminated materials in a sealed bag for disposal.

  • Large Spills: If a large spill occurs, or if it happens outside of a containment area, evacuate the immediate area and follow your institution's emergency response protocol.

  • Skin/Eye Contact: In case of skin contact, wash the affected area immediately with soap and plenty of water for at least 15 minutes.[3][4] For eye contact, flush with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[3][4]

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including gloves, wipes, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Do not dispose of this chemical down the drain or in regular trash.[19] Disposal must be handled through a licensed chemical waste disposal service in accordance with all local, state, and federal regulations.[20]

By integrating these safety protocols into your daily workflow, you build a self-validating system of protection that safeguards you, your colleagues, and your research.

References

  • American Chemical Society. Safety Tipsheets & Best Practices. [Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • American Chemical Society. ACS publishes Guidelines for Secondary School Laboratory Safety. [Link]

  • American Chemical Society. Doing Things Safely. [Link]

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • Lab Manager. Handling and Storing Chemicals. [Link]

  • University of California, Berkeley - Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Fisher Scientific. Safety Data Sheet: 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid. [Link]

  • American Chemical Society. Laboratory Safety. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • University of California, Davis. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • Tucker Safety. PPE Requirements – OSHA. [Link]

  • University of Utah. Acid Handling. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

  • Massachusetts Institute of Technology. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-4-isoxazolecarboxylic acid
Reactant of Route 2
3-Phenyl-4-isoxazolecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.